Retigabine Dihydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]carbamate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2.2ClH/c1-2-22-16(21)20-15-8-7-13(9-14(15)18)19-10-11-3-5-12(17)6-4-11;;/h3-9,19H,2,10,18H2,1H3,(H,20,21);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGFOWNASITQHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164616 | |
| Record name | Ezogabine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150812-13-8 | |
| Record name | Ezogabine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150812138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ezogabine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EZOGABINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV9W9019AP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Retigabine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Retigabine (B32265) (also known as ezogabine) is a first-in-class antiepileptic drug that primarily functions as a positive allosteric modulator of the Kv7 (KCNQ) family of voltage-gated potassium channels. Its mechanism of action centers on the enhancement of the M-current, a subthreshold potassium current crucial for stabilizing the neuronal membrane potential and controlling excitability. By binding to a specific site within the pore domain of Kv7.2, Kv7.3, Kv7.4, and Kv7.5 channels, retigabine facilitates a hyperpolarizing shift in the voltage-dependence of channel activation, slows channel deactivation, and increases the probability of the channel being in an open state. This multifaceted action effectively suppresses neuronal hyperexcitability, which is the basis of its anticonvulsant properties. Additionally, at higher concentrations, retigabine has been shown to modulate GABA-A receptors, preferentially enhancing currents from extrasynaptic δ-containing receptors, which may contribute to its broad antiepileptic efficacy.
Core Mechanism of Action: Kv7 Channel Modulation
Retigabine's principal mechanism of action is the positive modulation of neuronal Kv7 (KCNQ) potassium channels.[1][2][3][4] These channels, particularly heteromers of Kv7.2 and Kv7.3 subunits, are the primary molecular correlates of the M-current, a non-inactivating, low-threshold potassium current that plays a critical role in regulating neuronal excitability.[5][6][7]
Molecular Interaction and Binding Site
Retigabine binds to a hydrophobic pocket located near the intracellular gate of the Kv7 channel pore.[4][8][9] A crucial residue for this interaction is a conserved tryptophan in the S5 transmembrane segment (W236 in Kv7.2).[8][10] This tryptophan residue acts as a hydrogen bond donor, interacting with the carbamate (B1207046) group of retigabine.[8] The unique presence of this binding site in neuronal Kv7 subtypes (Kv7.2-Kv7.5) and its absence in the cardiac Kv7.1 channel confers selectivity and explains the lack of significant cardiac side effects at therapeutic concentrations.[4][10]
Electrophysiological Effects on Kv7 Channels
The binding of retigabine to Kv7 channels results in several key electrophysiological changes:
-
Hyperpolarizing Shift in Activation: Retigabine causes a significant leftward, or hyperpolarizing, shift in the voltage-dependence of channel activation.[7][11][12][13][14] This means the channels are more likely to be open at more negative membrane potentials, including the normal resting membrane potential.
-
Slowing of Deactivation: The drug slows the rate of channel closing, or deactivation, upon repolarization.[2][7][13]
-
Increased Open Probability: Retigabine increases the maximal open probability of the channel, further enhancing the potassium current.[15]
These combined effects lead to a stabilization of the resting membrane potential at a more hyperpolarized level and a dampening of repetitive firing in response to depolarizing stimuli.[11][14][16]
Signaling Pathway of Retigabine's Action on Neuronal Excitability
Caption: Signaling pathway of Retigabine's primary mechanism of action.
Secondary Mechanism: Modulation of GABA-A Receptors
While the primary therapeutic effect of retigabine is attributed to its action on Kv7 channels, evidence suggests a secondary mechanism involving the modulation of GABA-A receptors, particularly at concentrations at the higher end of the therapeutic range.[17][18][19] Studies have shown that retigabine can enhance GABA-induced currents, contributing to its anticonvulsant effects.[16][17]
This modulation is subtype-selective, with a preference for extrasynaptic δ-containing GABA-A receptors (e.g., α1β2δ, α4β2δ, α4β3δ, and α6β2δ).[17][18][19] The enhancement of tonic inhibition mediated by these extrasynaptic receptors may contribute to the broad-spectrum antiepileptic activity of retigabine.[17][18]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effects of retigabine on its molecular targets.
Table 1: Potency of Retigabine on Kv7 Channels
| Channel Subtype | EC50 for Activation Shift (μM) | Reference(s) |
| KCNQ2/3 | 1.6 ± 0.3 | [13] |
| KCNQ2/3 | 1.9 ± 0.2 | [14] |
| KCNQ2 | 2.5 ± 0.6 | [14] |
| KCNQ3 | 0.6 ± 0.3 | [14] |
| KCNQ4 | 5.2 ± 0.9 | [14] |
Table 2: Electrophysiological Effects of Retigabine on Kv7 Channels
| Parameter | Effect | Concentration | Channel | Reference(s) |
| Voltage-dependence of activation shift | -33.1 ± 2.6 mV | 10 μM | KCNQ2/3 | [13] |
| Voltage for half-activation shift | ~ -20 mV | 10 μM | KCNQ2/3 | [7] |
| Maximal Open Probability (Po) | Increased from 0.13 to 0.38 | 10 μM | KCNQ2/3 | [15] |
| Single Channel Conductance | No significant change | 10 μM | KCNQ2/3 | [15] |
Table 3: Effects of Retigabine on GABA-A Receptors
| Receptor Subtype | Effect on GABA-evoked current | Concentration | Reference(s) |
| α1β2δ | Enhancement | 10 μM | [17][18] |
| α4β2δ | Enhancement | 10 μM | [17][18] |
| α4β3δ | Enhancement | 10 μM | [17][18] |
| α6β2δ | Enhancement | 10 μM | [17][18] |
| α1β2γ2S | No effect | 10 μM | [17][18] |
| α4β3γ2S | No effect | 10 μM | [17][18] |
Experimental Protocols
The elucidation of retigabine's mechanism of action has heavily relied on electrophysiological techniques, particularly patch-clamp recordings from cells expressing recombinant ion channels or from native neurons.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of retigabine on the macroscopic currents of Kv7 channels.
Methodology:
-
Cell Preparation: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells are transiently or stably transfected with cDNAs encoding the desired Kv7 channel subunits (e.g., KCNQ2 and KCNQ3).[8][13]
-
Recording Configuration: The whole-cell patch-clamp configuration is established using a glass micropipette to form a high-resistance seal with the cell membrane.
-
Solutions: The intracellular (pipette) solution typically contains a high concentration of potassium and a low concentration of chloride, while the extracellular (bath) solution mimics physiological conditions.
-
Voltage Protocols: To study channel activation, cells are held at a negative potential (e.g., -80 mV) and then stepped to a series of depolarizing potentials. To study deactivation, channels are activated with a depolarizing pulse and then stepped to various hyperpolarizing potentials to observe the closing of the channels.[11][14]
-
Drug Application: Retigabine is applied to the bath solution at various concentrations, and the effects on current amplitude, voltage-dependence, and kinetics are measured and compared to control conditions.[13][14]
Experimental Workflow for Assessing Retigabine's Effect on Kv7 Channels
Caption: Workflow for electrophysiological analysis of Retigabine.
Conclusion
Retigabine dihydrochloride (B599025) possesses a unique and well-characterized mechanism of action, primarily as a positive allosteric modulator of neuronal Kv7 potassium channels. Its ability to enhance the M-current through a hyperpolarizing shift in activation, slowing of deactivation, and increased open probability provides a robust mechanism for suppressing neuronal hyperexcitability. The secondary action on specific subtypes of GABA-A receptors may further augment its anticonvulsant effects. This detailed understanding of its molecular pharmacology provides a strong foundation for the rational design of novel therapeutics targeting these pathways for the treatment of epilepsy and other neurological disorders characterized by neuronal hyperexcitability.
References
- 1. Identifying the mechanism of action of the Kv7 channel opener, retigabine in the treatment of epilepsy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. Retigabine dihydrochloride | 150812-13-8 | Potassium Channel | MOLNOVA [molnova.com]
- 3. apexbt.com [apexbt.com]
- 4. The mechanism of action of retigabine (ezogabine), a first‐in‐class K+ channel opener for the treatment of epilepsy | Semantic Scholar [semanticscholar.org]
- 5. Retigabine, a Kv7.2/Kv7.3-Channel Opener, Attenuates Drug-Induced Seizures in Knock-In Mice Harboring Kcnq2 Mutations | PLOS One [journals.plos.org]
- 6. Retigabine, a Kv7.2/Kv7.3-Channel Opener, Attenuates Drug-Induced Seizures in Knock-In Mice Harboring Kcnq2 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of KCNQ2/3 potassium channels by the novel anticonvulsant retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Molecular Insights Into Binding and Activation of the Human KCNQ2 Channel by Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Determinants of KCNQ (Kv7) K+ Channel Sensitivity to the Anticonvulsant Retigabine | Journal of Neuroscience [jneurosci.org]
- 11. Retigabine holds KV7 channels open and stabilizes the resting potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Pharmacological Manipulation of Kv7 Channels as a New Therapeutic Tool for Multiple Brain Disorders [frontiersin.org]
- 13. Retigabine, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of the KCNQ potassium channel opener retigabine on single KCNQ2/3 channels expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect-of-Retigabine-on-Synaptic-Transmission-Between-Pairs-of-Cultured-Cortical-Neurons [aesnet.org]
- 17. The anticonvulsant retigabine is a subtype selective modulator of GABA A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The anticonvulsant retigabine is a subtype selective modulator of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Retigabine Dihydrochloride
This technical guide provides a comprehensive overview of the primary synthetic pathways for Retigabine (B32265) Dihydrochloride (B599025), a voltage-gated potassium channel activator previously used as an anticonvulsant. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic routes.
Introduction
Retigabine, chemically known as N-(2-amino-4-(4-fluorobenzylamino)phenyl)carbamic acid ethyl ester, possesses a unique mechanism of action among antiepileptic drugs by activating KCNQ2-5 potassium channels.[1][2][3] Its synthesis has been approached through various routes, with two prominent pathways detailed in this guide. These pathways differ primarily in their starting materials and the sequence of key chemical transformations. Both routes ultimately converge to produce the retigabine base, which is then converted to its dihydrochloride salt for pharmaceutical use.
Pathway 1: Synthesis Starting from 3-Fluoroaniline (B1664137)
This pathway commences with the readily available 3-fluoroaniline and involves a multi-step process including acetylation, nitration, nucleophilic aromatic substitution, deacetylation, reduction, and final acylation.
A [label="3-Fluoroaniline", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="N-(3-Fluorophenyl)acetamide", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="N-(5-Fluoro-2-nitrophenyl)acetamide", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="N-(5-((4-Fluorobenzyl)amino)-2-nitrophenyl)acetamide", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5-((4-Fluorobenzyl)amino)-2-nitroaniline", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="N'-(4-Fluorobenzyl)benzene-1,2,4-triamine", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Retigabine", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Retigabine Dihydrochloride", fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> B [label="Acetylation"]; B -> C [label="Nitration"]; C -> D [label="Condensation"]; D -> E [label="Deacetylation"]; E -> F [label="Reduction"]; F -> G [label="Acylation"]; G -> H [label="Salt Formation"]; }
Caption: Synthesis of this compound starting from 3-Fluoroaniline.Experimental Protocols for Pathway 1
Step 1: Acetylation of 3-Fluoroaniline to N-(3-Fluorophenyl)acetamide
-
Procedure: To a solution of 3-fluoroaniline in a suitable solvent such as dichloromethane, add acetic anhydride (B1165640) (approximately 1.2 equivalents). The reaction is typically carried out at room temperature and stirred until completion, as monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is washed with a saturated solution of sodium bicarbonate, and the organic layer is dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield N-(3-fluorophenyl)acetamide.[4]
Step 2: Nitration of N-(3-Fluorophenyl)acetamide to N-(5-Fluoro-2-nitrophenyl)acetamide
-
Procedure: The N-(3-fluorophenyl)acetamide is dissolved in a mixture of acetic acid and acetic anhydride. The solution is cooled, and a nitrating mixture (e.g., nitric acid in sulfuric acid) is added dropwise while maintaining a low temperature. The reaction is allowed to proceed to completion, after which it is carefully quenched with ice water. The precipitated product, N-(5-fluoro-2-nitrophenyl)acetamide, is collected by filtration, washed with water, and dried.[1]
Step 3: Condensation of N-(5-Fluoro-2-nitrophenyl)acetamide with (4-Fluorophenyl)methanamine
-
Procedure: N-(5-fluoro-2-nitrophenyl)acetamide is reacted with (4-fluorophenyl)methanamine in a suitable solvent. The reaction is a nucleophilic aromatic substitution where the amino group of (4-fluorophenyl)methanamine displaces the fluorine atom on the nitrophenyl ring. The reaction is typically heated to drive it to completion. After cooling, the product, N-(5-((4-fluorobenzyl)amino)-2-nitrophenyl)acetamide, is isolated.[1]
Step 4: Deacetylation to 5-((4-Fluorobenzyl)amino)-2-nitroaniline
-
Procedure: The acetamide (B32628) group of N-(5-((4-fluorobenzyl)amino)-2-nitrophenyl)acetamide is hydrolyzed under acidic or basic conditions. For instance, the compound can be heated in the presence of an acid such as hydrochloric acid. After the reaction is complete, the mixture is neutralized to precipitate the product, 5-((4-fluorobenzyl)amino)-2-nitroaniline, which is then collected by filtration.[1]
Step 5: Reduction of the Nitro Group
-
Procedure: The nitro group of 5-((4-fluorobenzyl)amino)-2-nitroaniline is reduced to an amino group to form N'-(4-fluorobenzyl)benzene-1,2,4-triamine. This reduction can be achieved through catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.[5][6] Alternatively, chemical reducing agents like tin(II) chloride in hydrochloric acid can be used.
Step 6: Acylation to form Retigabine
-
Procedure: The resulting triamine intermediate is acylated with ethyl chloroformate in the presence of a base (e.g., triethylamine) in an inert solvent like dichloromethane. The reaction is typically carried out at a reduced temperature (e.g., 0 °C) and then allowed to warm to room temperature. After workup, which involves washing with water and brine, the organic layer is dried and concentrated to give the crude retigabine base, which can be purified by chromatography or recrystallization.[7]
Quantitative Data for Pathway 1
| Step | Product | Starting Material | Key Reagents | Typical Yield |
| 1 | N-(3-Fluorophenyl)acetamide | 3-Fluoroaniline | Acetic anhydride | Quantitative[4] |
| 2 | N-(5-Fluoro-2-nitrophenyl)acetamide | N-(3-Fluorophenyl)acetamide | Nitric acid, Sulfuric acid | - |
| 3 | N-(5-((4-Fluorobenzyl)amino)-2-nitrophenyl)acetamide | N-(5-Fluoro-2-nitrophenyl)acetamide | (4-Fluorophenyl)methanamine | - |
| 4 | 5-((4-Fluorobenzyl)amino)-2-nitroaniline | N-(5-((4-Fluorobenzyl)amino)-2-nitrophenyl)acetamide | Acid or Base | - |
| 5 | N'-(4-Fluorobenzyl)benzene-1,2,4-triamine | 5-((4-Fluorobenzyl)amino)-2-nitroaniline | Pd/C, H2 | - |
| 6 | Retigabine | N'-(4-Fluorobenzyl)benzene-1,2,4-triamine | Ethyl chloroformate | - |
| Overall | Retigabine | 3-Fluoroaniline | - | 39.6%[1] |
Note: Specific yields for intermediate steps were not consistently available in the reviewed literature.
Pathway 2: Synthesis Starting from 4-Amino-2-nitroaniline
This alternative route begins with 4-amino-2-nitroaniline and proceeds through reductive amination, acylation, and a final reduction step.
A [label="4-Amino-2-nitroaniline", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="4-(4-Fluorobenzylamino)-2-nitroaniline", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Retigabine", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> B [label="Reductive Amination"]; B -> C [label="Acylation"]; C -> D [label="Reduction"]; D -> E [label="Salt Formation"]; }
Caption: Synthesis of this compound starting from 4-Amino-2-nitroaniline.Experimental Protocols for Pathway 2
Step 1: Reductive Amination of 4-Amino-2-nitroaniline
-
Procedure: 4-Amino-2-nitroaniline is dissolved in a suitable solvent like isopropanol (B130326). The mixture is heated to approximately 75 °C, and 4-fluorobenzaldehyde (B137897) (around 1.05 equivalents) is added. The reaction proceeds to form an imine intermediate. A reducing agent, such as a solution of sodium borohydride (B1222165) in dilute sodium hydroxide, is then added to reduce the imine. After the reduction is complete, water is added to the hot mixture, which is then cooled to induce crystallization. The resulting solid, 4-(4-fluorobenzylamino)-2-nitroaniline, is collected by filtration, washed with water, and dried.[8]
Step 2: Acylation to Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate
-
Procedure: 4-(4-fluorobenzylamino)-2-nitroaniline is reacted with diethylcarbonate in the presence of a strong base like sodium ethoxide. The reaction is typically stirred at room temperature for about 1.5 hours or until completion is observed by HPLC. Acetic acid is then added, and the mixture is heated. After workup involving extraction and solvent exchange, the product, ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate, is crystallized from a solvent such as n-butanol.[8]
Step 3: Reduction of the Nitro Group to form Retigabine
-
Procedure: The nitro-substituted carbamate (B1207046) intermediate is reduced to the corresponding amine to yield retigabine. This is a critical step that can be achieved via catalytic hydrogenation. A pressure vessel is charged with ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate and a catalyst, for example, 1% Platinum and 2% Vanadium on carbon (1% Pt + 2% V/C). The reaction is carried out in a solvent like denatured ethanol (B145695) under a hydrogen atmosphere at elevated temperature (50-70 °C). After the reaction is complete, the catalyst is filtered off, and the filtrate is concentrated. Retigabine is then crystallized from the solution.[8][9]
Quantitative Data for Pathway 2
| Step | Product | Starting Material | Key Reagents | Typical Yield |
| 1 | 4-(4-Fluorobenzylamino)-2-nitroaniline | 4-Amino-2-nitroaniline | 4-Fluorobenzaldehyde, NaBH4 | - |
| 2 | Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate | 4-(4-Fluorobenzylamino)-2-nitroaniline | Diethylcarbonate, NaOEt | - |
| 3 | Retigabine | Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate | 1% Pt + 2% V/C, H2 | 90%[9] |
Note: Specific yields for intermediate steps were not consistently available in the reviewed literature.
Final Step: Formation of this compound
The final step in the synthesis is the conversion of the retigabine base to its dihydrochloride salt to improve its stability and solubility for pharmaceutical applications.
-
Procedure: Retigabine base is dissolved in a suitable solvent, such as ethanol. A solution of hydrochloric acid in a solvent like isopropanol or diethyl ether is then added dropwise with stirring. The dihydrochloride salt precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Conclusion
This guide has detailed two primary synthetic pathways for this compound, providing a foundation for researchers in the field of medicinal chemistry and drug development. The choice of a particular synthetic route in a laboratory or industrial setting would depend on factors such as the availability and cost of starting materials, reaction yields, scalability, and safety considerations. The provided protocols and data, compiled from various scientific and patent literature, offer a robust starting point for the synthesis of this important potassium channel activator.
References
- 1. researchgate.net [researchgate.net]
- 2. Retigabine: Chemical Synthesis to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retigabine: chemical synthesis to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. WO2012098075A1 - Process for the preparation of retigabine - Google Patents [patents.google.com]
- 9. Retigabine synthesis - chemicalbook [chemicalbook.com]
Retigabine Dihydrochloride: A Technical Guide to a KCNQ2/3 Potassium Channel Opener
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retigabine (B32265) (also known as Ezogabine), as its dihydrochloride (B599025) salt, is a first-in-class neuronal potassium channel opener developed for the adjunctive treatment of partial-onset seizures. Its unique mechanism of action, targeting the KCNQ2/3 (Kv7.2/7.3) voltage-gated potassium channels, distinguishes it from other antiepileptic drugs. By enhancing the M-current, retigabine reduces neuronal hyperexcitability, a key factor in seizure generation. This technical guide provides an in-depth overview of Retigabine Dihydrochloride, including its mechanism of action, pharmacological properties, experimental protocols, and clinical efficacy, tailored for professionals in neuroscience research and drug development.
Introduction
Retigabine is an anticonvulsant that modulates neuronal excitability by activating KCNQ potassium channels.[1][2] Specifically, it is a positive allosteric modulator of KCNQ2-5 channels.[3] The heteromeric KCNQ2/3 channels are considered a primary target and are known to be the molecular correlate of the M-current, a subthreshold potassium current that plays a crucial role in stabilizing the resting membrane potential of neurons.[1][2] By enhancing M-current activity, retigabine hyperpolarizes the neuronal membrane and reduces the likelihood of aberrant action potential firing, which is characteristic of epileptic seizures.[3]
Chemical and Physical Properties
This compound is the hydrochloride salt of retigabine, with the following properties:
| Property | Value |
| Chemical Name | N-[2-amino-4-[[(4-fluorophenyl)methyl]amino]phenyl]-carbamic acid, ethyl ester, dihydrochloride |
| CAS Number | 150812-13-8 |
| Molecular Formula | C16H20Cl2FN3O2 |
| Molecular Weight | 376.25 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO and PBS (pH 7.2) |
Mechanism of Action
Retigabine's primary mechanism of action is the positive allosteric modulation of KCNQ2, KCNQ3, KCNQ4, and KCNQ5 potassium channels.[3] It exerts its effect by binding to a hydrophobic pocket near the channel gate, which stabilizes the open conformation of the channel.[3] This leads to a hyperpolarizing shift in the voltage-dependence of channel activation, meaning the channels can open at more negative membrane potentials.[1][2][7][8] This enhancement of potassium currents results in a dampening of neuronal excitability.[3]
Signaling Pathway of Retigabine Action
References
- 1. Modulation of KCNQ2/3 potassium channels by the novel anticonvulsant retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Modulation of KCNQ2/3 potassium channels by the novel anticonvulsant retigabine. | Semantic Scholar [semanticscholar.org]
- 3. The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 150812-13-8 | Potassium Channel | MOLNOVA [molnova.com]
- 5. caymanchem.com [caymanchem.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KCNQ3 is the principal target of retigabine in CA1 and subicular excitatory neurons - PMC [pmc.ncbi.nlm.nih.gov]
Retigabine Dihydrochloride: A Technical Guide to its Neuronal Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retigabine (B32265) (also known as ezogabine) is an anticonvulsant drug that has garnered significant interest due to its unique mechanism of action, primarily as a positive allosteric modulator of neuronal voltage-gated potassium channels. This technical guide provides an in-depth overview of the molecular targets of retigabine dihydrochloride (B599025) in neurons, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and workflows.
Primary Molecular Target: KCNQ (Kv7) Potassium Channels
The principal molecular targets of retigabine are members of the KCNQ (or Kv7) family of voltage-gated potassium channels, specifically the neuronally expressed subtypes KCNQ2, KCNQ3, KCNQ4, and KCNQ5.[1][2] These channels are critical regulators of neuronal excitability.[1]
Mechanism of Action
Retigabine acts as a positive allosteric modulator of KCNQ2-5 channels.[1] Its binding to the channel facilitates a hyperpolarizing shift in the voltage-dependence of channel activation.[3][4][5] This means the channels are more likely to be open at or near the resting membrane potential of a neuron. By increasing the open probability of these potassium channels, retigabine enhances the M-current (a subthreshold potassium current), which leads to membrane hyperpolarization and a stabilization of the resting membrane potential.[5] This ultimately dampens neuronal excitability and reduces the likelihood of aberrant action potential firing that can lead to seizures.[5]
Binding Site
Mutagenesis and structural studies have identified the binding site for retigabine within a hydrophobic pocket of the KCNQ channel pore domain.[6][7] This site is formed at the interface of two adjacent subunits and involves key amino acid residues in the S5 and S6 transmembrane segments.[6][7] A crucial residue for retigabine's action is a conserved tryptophan in the S5 segment (W236 in KCNQ2 and W265 in KCNQ3).[8][9][10] The absence of this tryptophan in the cardiac KCNQ1 channel isoform is a key reason for retigabine's neuronal selectivity.[9][10]
Quantitative Data: Potency at KCNQ Channels
The potency of retigabine varies among the different KCNQ channel subtypes. The following table summarizes the half-maximal effective concentrations (EC50) for the retigabine-induced hyperpolarizing shift in the voltage of half-maximal activation (V0.5).
| Molecular Target | Reported EC50 (µM) | Experimental System | Reference(s) |
| KCNQ2 | 2.5 - 16.0 | CHO cells | [1][4] |
| KCNQ3 | 0.6 | CHO cells | [1][4] |
| KCNQ4 | 5.2 | CHO cells | [4] |
| KCNQ5 | 2 - 6 | Not specified | [1] |
| KCNQ2/3 (heteromer) | 1.4 - 4.9 | CHO cells | [1][3][11] |
| KCNQ3/5 (heteromer) | ~1.4 - 1.6 | Not specified | [1] |
Note: EC50 values can vary depending on the specific experimental conditions and expression systems used.
Secondary Molecular Target: GABAA Receptors
In addition to its primary action on KCNQ channels, retigabine has been shown to modulate γ-aminobutyric acid type A (GABAA) receptors, the main inhibitory neurotransmitter receptors in the central nervous system.[12][13][14]
Mechanism of Action
Retigabine acts as a subtype-selective positive modulator of GABAA receptors.[12][13][14] It preferentially enhances currents mediated by GABAA receptors containing the δ (delta) subunit, which are typically located extrasynaptically and contribute to tonic inhibition.[12][13][14] This potentiation of GABAergic inhibition complements its primary mechanism of reducing neuronal excitability. The enhancement of currents through α1β2δ receptors by retigabine becomes significant at a concentration of 1 μM.[13][14]
Off-Target Activity: Kv2.1 Channels
Studies have also identified an "off-target" effect of retigabine on another class of voltage-gated potassium channels, Kv2.1.[15][16]
Mechanism of Action
At clinically relevant concentrations, prolonged exposure to retigabine can inhibit the function of Kv2.1 channels.[15][16] The reported half-maximal inhibitory concentration (IC50) for this effect is approximately 22.0 ± 1.6 μM.[15] This inhibitory action on Kv2.1 channels may contribute to some of the neuroprotective properties attributed to retigabine.[15][16]
Experimental Protocols
The characterization of retigabine's molecular targets relies on several key experimental techniques.
Whole-Cell Patch-Clamp Electrophysiology
This is the primary technique used to measure the effects of retigabine on ion channel function in real-time.
-
Objective: To measure macroscopic currents through ion channels expressed in a cell and determine how these currents are modulated by retigabine.
-
Cell Preparation: Neurons (cultured or in brain slices) or heterologous expression systems (e.g., CHO or HEK293 cells, Xenopus oocytes) are transfected with the cDNA encoding the ion channel subunit(s) of interest (e.g., KCNQ2 and KCNQ3).[17][18][19][20][21]
-
Recording Setup: A glass micropipette with a tip diameter of ~1-2 µm is filled with an internal solution mimicking the intracellular ionic composition and brought into contact with the cell membrane.[22][23] A high-resistance "giga-seal" is formed between the pipette and the membrane. The membrane patch is then ruptured by applying gentle suction, establishing a "whole-cell" configuration.[22][23][24]
-
Voltage-Clamp Protocol: The membrane potential is clamped at a holding potential (e.g., -80 mV). A series of voltage steps are then applied to elicit channel opening and closing. To study KCNQ channels, a typical protocol involves a depolarizing step to activate the channels, followed by a hyperpolarizing step to measure the deactivating tail currents.
-
Drug Application: Retigabine is applied to the external solution bathing the cell at various concentrations. The effect on current amplitude, voltage-dependence of activation, and channel kinetics is measured and compared to control conditions.
-
Data Analysis: Current-voltage (I-V) relationships and conductance-voltage (G-V) curves are plotted. The shift in the half-maximal activation voltage (V0.5) is quantified to determine the EC50 of retigabine.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound for a specific receptor.
-
Objective: To quantify the interaction of retigabine with GABAA receptors.
-
Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized, and cell membranes containing the GABAA receptors are isolated through a series of centrifugation steps.[25][26][27][28][29]
-
Assay Principle: The assay measures the ability of unlabeled retigabine to compete with a radiolabeled ligand (e.g., [3H]muscimol or [3H]TBOB) that binds to a known site on the GABAA receptor.[25][29][30]
-
Procedure: The prepared membranes are incubated with a fixed concentration of the radioligand and varying concentrations of retigabine.
-
Data Collection: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The concentration of retigabine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be converted to an inhibition constant (Ki) to reflect the binding affinity of retigabine for the receptor.
Site-Directed Mutagenesis
This technique is used to identify specific amino acid residues that are critical for drug-channel interactions.
-
Objective: To pinpoint the amino acids in the KCNQ channel that form the binding site for retigabine.
-
Procedure: The cDNA encoding the KCNQ channel subunit is modified to change a specific amino acid to another (e.g., mutating the key tryptophan residue in S5 to a leucine).[6][7][8][9][31]
-
Functional Analysis: The mutated channel is then expressed in a suitable system (e.g., Xenopus oocytes or CHO cells), and its sensitivity to retigabine is assessed using whole-cell patch-clamp electrophysiology.
-
Interpretation: A loss or significant reduction in the effect of retigabine on the mutated channel indicates that the altered amino acid is a critical component of the binding site or is essential for the conformational changes induced by the drug.
Visualizations
Signaling Pathway of Retigabine's Action on KCNQ Channels
Caption: Retigabine's primary mechanism of action on KCNQ channels.
Experimental Workflow for Whole-Cell Patch-Clamp
Caption: A typical workflow for a whole-cell patch-clamp experiment.
Logical Relationship of Retigabine's Molecular Targets
Caption: The relationship between Retigabine and its neuronal targets.
References
- 1. KCNQ3 is the principal target of retigabine in CA1 and subicular excitatory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Retigabine Derivatives as Potent KCNQ4 and KCNQ5 Channel Agonists with Improved Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retigabine, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of expressed KCNQ potassium currents and native neuronal M-type potassium currents by the anti-convulsant drug retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Refinement of the binding site and mode of action of the anticonvulsant Retigabine on KCNQ K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jneurosci.org [jneurosci.org]
- 10. Molecular Determinants of KCNQ (Kv7) K+ Channel Sensitivity to the Anticonvulsant Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects-of-retigabine-and-the-novel-M-current-activator-BVH-7000-on-epilepsy-associated-KCNQ2-variants [aesnet.org]
- 12. The anticonvulsant retigabine is a subtype selective modulator of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The anticonvulsant retigabine is a subtype selective modulator of GABA A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The anticonvulsant retigabine suppresses neuronal KV2-mediated currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. profiles.wustl.edu [profiles.wustl.edu]
- 18. Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Video: Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments [jove.com]
- 22. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 23. docs.axolbio.com [docs.axolbio.com]
- 24. Whole Cell Patch Clamp Protocol [protocols.io]
- 25. benchchem.com [benchchem.com]
- 26. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. brieflands.com [brieflands.com]
- 29. PDSP - GABA [kidbdev.med.unc.edu]
- 30. researchgate.net [researchgate.net]
- 31. Molecular basis for ligand activation of the human KCNQ2 channel - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Retigabine Dihydrochloride: A Technical Guide for Drug Development Professionals
Abstract
Retigabine (B32265) (ezogabine), a first-in-class neuronal potassium channel opener, has served as a critical pharmacological tool and a foundational scaffold for the development of novel therapeutics targeting epilepsy and other hyperexcitability disorders. Despite its clinical efficacy, adverse effects led to its market withdrawal, fueling extensive research into its structure-activity relationship (SAR) to design next-generation Kv7 channel modulators with improved safety and potency. This technical guide provides an in-depth analysis of the SAR of retigabine dihydrochloride (B599025), summarizing key structural modifications and their impact on Kv7 channel activity. We present quantitative data in structured tables, detail essential experimental protocols for compound evaluation, and visualize critical pathways and workflows using Graphviz diagrams to offer a comprehensive resource for researchers, scientists, and drug development professionals in the field of neuroscience and medicinal chemistry.
Introduction
Neuronal Kv7 (KCNQ) voltage-gated potassium channels, particularly the heteromeric Kv7.2/7.3 channels, are crucial regulators of neuronal excitability.[1] These channels generate the M-current, a subthreshold potassium current that stabilizes the resting membrane potential and dampens repetitive firing.[1] Retigabine positively modulates these channels by shifting the voltage dependence of their activation to more hyperpolarized potentials, thereby increasing the open probability of the channel at resting membrane potential.[2] This mechanism of action underlies its efficacy as an anticonvulsant.[3][4]
The core structure of retigabine can be divided into three key regions amenable to chemical modification: the triaminophenyl ring (A-ring), the ethyl carbamate (B1207046) moiety, and the p-fluorobenzyl group (B-ring). Understanding the SAR of these regions is paramount for designing analogs with enhanced potency, selectivity, and metabolic stability, while mitigating the off-target effects associated with the parent compound. Recent advancements, including the cryo-electron microscopy (cryo-EM) structure of retigabine bound to the Kv7.2 channel, have provided invaluable atomic-level insights into its binding mode, further guiding rational drug design.[5][6][7] This guide will systematically explore the SAR of retigabine, presenting key data and methodologies to aid in the development of safer and more effective Kv7 channel openers.
Core Structure-Activity Relationship of Retigabine
The interaction of retigabine with the Kv7 channel is primarily localized to a hydrophobic binding pocket at the interface of two adjacent subunits, near the channel gate.[1][7] This pocket is formed by residues from the S5 and S6 transmembrane segments and the pore helix.[5][6] A critical interaction involves a hydrogen bond between the carbamate moiety of retigabine and the side chain of a conserved tryptophan residue (Trp236 in Kv7.2).[6] The following sections detail the SAR of key structural modifications to the retigabine scaffold.
Modifications of the Triaminophenyl Ring (A-Ring)
The triaminophenyl ring is a critical component of the retigabine pharmacophore, but it is also associated with metabolic instability and the formation of colored metabolites.[5] Modifications in this region have aimed to improve stability and potency.
-
Substitution at the 3-position: Introduction of an electron-withdrawing fluorine atom at the 3-position of the triaminophenyl ring, as seen in the analog SF0034, has been shown to enhance metabolic stability and increase potency at Kv7.2/7.3 channels.[5]
-
Bioisosteric Replacement of Amino Groups: Replacing the amino groups on the triaminophenyl core with alkyl groups to create "carba analogs" has been explored to improve oxidation resistance and reduce the risk of forming reactive quinoid metabolites, which are implicated in toxicity.[5]
Modifications of the Ethyl Carbamate Linker
The ethyl carbamate group is essential for the activity of retigabine, as it acts as a hydrogen bond acceptor for the critical tryptophan residue in the Kv7 channel binding pocket.[6]
-
Carbamate Alkyl Chain: Altering the length and branching of the alkyl chain of the carbamate can significantly impact potency. Larger and more lipophilic substituents are generally well-tolerated, suggesting the presence of a sizeable hydrophobic pocket.[8]
-
Conformational Restriction: Introducing conformational constraints, for instance by incorporating the carbamate into a ring system, has led to the development of potent analogs with improved chemical stability.[9]
Modifications of the p-Fluorobenzyl Moiety (B-Ring)
The p-fluorobenzyl group occupies a hydrophobic pocket within the Kv7 channel.
-
Fluorine Substitution: The position and number of fluorine atoms on the benzyl (B1604629) ring influence potency and selectivity.[10]
-
Replacement of the Benzyl Ring: Replacement of the p-fluorobenzyl ring with other aromatic or heteroaromatic systems has been explored to modulate the physicochemical properties and target engagement of the molecule.
Data Presentation: Quantitative SAR of Retigabine Analogs
The following table summarizes the in vitro potency of key retigabine analogs on heteromeric Kv7.2/7.3 channels, the primary target for its anticonvulsant activity. The data is presented as EC50 values, which represent the concentration of the compound that elicits a half-maximal response.
| Compound | Modification | Kv7.2/7.3 EC50 (µM) | Reference |
| Retigabine | - | 1.9 - 11.2 | [8][11] |
| SF0034 | 3-Fluoro on A-ring | ~0.4 (5x more potent than Retigabine) | [5] |
| RL-81 | 4-CF3 on B-ring, 3-Fluoro on A-ring | 0.24 - 4.0 | [6][11] |
| Compound 23a | Conformational restriction (N5-alkylamidoindole) | 0.08 | [9] |
| Compound 24a | Conformational restriction (N5-alkylamidoindole) | 0.63 | [9] |
| Compound 60 | Photostable derivative | 0.06 - 3.2 | [6] |
| Pynegabine (HN37) | Structural analog with improved stability | 55-125x more potent than Retigabine | [12] |
Experimental Protocols
The characterization of retigabine and its analogs relies on robust in vitro and in vivo assays. Below are detailed methodologies for two key experiments.
Thallium Flux Assay (FluxOR™ Kit)
This fluorescence-based assay provides a high-throughput method for measuring the activity of potassium channels. It utilizes the permeability of Kv7 channels to thallium ions (Tl+) as a surrogate for potassium ions (K+).[13][14][15][16]
Principle: Cells expressing the target Kv7 channels are loaded with a Tl+-sensitive fluorescent dye.[13] Upon channel opening, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence. The rate of fluorescence increase is proportional to the number of open channels.[13]
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture a stable cell line expressing the desired Kv7 channel subtype (e.g., CHO or HEK293 cells expressing Kv7.2/7.3) in appropriate media.
-
Seed cells into 96- or 384-well black-walled, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the assay.
-
Incubate plates overnight at 37°C and 5% CO2.
-
-
Dye Loading:
-
Prepare the FluxOR™ dye loading solution according to the manufacturer's protocol, typically containing the FluxOR™ reagent and PowerLoad™ concentrate in an assay buffer.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at room temperature for 60-90 minutes in the dark.
-
-
Compound Incubation:
-
After dye loading, wash the cells with assay buffer.
-
Add the test compounds (retigabine analogs) at various concentrations to the wells. Include appropriate controls (vehicle and a known Kv7 activator).
-
Incubate for a predetermined time (e.g., 10-30 minutes) at room temperature.
-
-
Fluorescence Measurement:
-
Prepare a stimulus buffer containing Tl+ and K+ (to induce depolarization).
-
Use a fluorescence plate reader equipped with an automated liquid handling system.
-
Establish a baseline fluorescence reading for each well.
-
Add the stimulus buffer to all wells simultaneously while continuously recording the fluorescence signal (e.g., at an excitation of ~490 nm and emission of ~525 nm).
-
Record the kinetic fluorescence data for 1-3 minutes.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying ion channel function, allowing for the direct measurement of ionic currents across the cell membrane.[17][18][19][20]
Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a single cell. The membrane patch under the pipette tip is then ruptured, providing low-resistance electrical access to the cell's interior. This "whole-cell" configuration allows for the control of the membrane potential (voltage-clamp) and the recording of the resulting ionic currents.
Detailed Protocol:
-
Cell Preparation:
-
Use cells transiently or stably expressing the Kv7 channel of interest. Transfected cells can be identified by co-expression of a fluorescent marker like GFP.
-
Plate the cells on glass coverslips for easy access with the micropipette.
-
-
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH.
-
-
Pipette Preparation:
-
Pull micropipettes from borosilicate glass capillaries using a micropipette puller to a resistance of 2-5 MΩ when filled with the internal solution.
-
Fill the pipette with the internal solution and mount it on the micromanipulator.
-
-
Recording:
-
Place the coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Under visual control, approach a target cell with the micropipette.
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch and establish the whole-cell configuration.
-
Set the holding potential to a hyperpolarized level (e.g., -80 mV) where the Kv7 channels are mostly closed.
-
Apply a series of depolarizing voltage steps to elicit Kv7 channel currents.
-
Record the currents before and after the application of the test compound to the bath solution.
-
-
Data Analysis:
-
Measure the current amplitude at the end of the depolarizing pulses.
-
Construct current-voltage (I-V) relationships.
-
To determine the effect on the voltage-dependence of activation, measure the tail currents at a fixed repolarizing potential following variable depolarizing prepulses. Plot the normalized tail current amplitude against the prepulse potential and fit with a Boltzmann function to obtain the half-activation voltage (V1/2).
-
Calculate the shift in V1/2 induced by the compound.
-
Generate concentration-response curves to determine the EC50 for the V1/2 shift or current potentiation.
-
Mandatory Visualizations
Signaling Pathway of Retigabine Action
Caption: Mechanism of action of retigabine on Kv7.2/7.3 channels.
Experimental Workflow for SAR Studies
Caption: General workflow for the discovery of novel Kv7 channel modulators.
Retigabine Core Structure and Sites of Modification
Caption: Core chemical structure of retigabine highlighting key regions for SAR studies.
Conclusion
The structure-activity relationship of retigabine dihydrochloride is a well-explored area that continues to yield valuable insights for the development of novel Kv7 channel modulators. The core pharmacophore, consisting of the triaminophenyl ring, the ethyl carbamate linker, and the p-fluorobenzyl moiety, offers multiple avenues for chemical modification to enhance potency, selectivity, and metabolic stability. Key findings, such as the critical role of the carbamate-tryptophan hydrogen bond and the tolerance for bulky substituents in a hydrophobic pocket, have guided the design of next-generation compounds with improved pharmacological profiles. The experimental protocols detailed in this guide provide a robust framework for the evaluation of these new chemical entities. As our understanding of the structural biology of Kv7 channels deepens, the potential for rational, structure-based design of highly specific and safe therapeutics for epilepsy and other neurological disorders will continue to grow. This guide serves as a comprehensive resource to support these ongoing drug discovery efforts.
References
- 1. Retigabine, a Kv7.2/Kv7.3-Channel Opener, Attenuates Drug-Induced Seizures in Knock-In Mice Harboring Kcnq2 Mutations | PLOS One [journals.plos.org]
- 2. Retigabine holds KV7 channels open and stabilizes the resting potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying the mechanism of action of the Kv7 channel opener, retigabine in the treatment of epilepsy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Insights Into Binding and Activation of the Human KCNQ2 Channel by Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Pharmacological Characterization of Conformationally Restricted Retigabine Analogues as Novel Neuronal Kv7 Channel Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 11. researchgate.net [researchgate.net]
- 12. Three-Step Synthesis of the Antiepileptic Drug Candidate Pynegabine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cell-based potassium ion channel screening using the FluxOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 19. docs.axolbio.com [docs.axolbio.com]
- 20. Patch Clamp Protocol [labome.com]
The Rise and Fall of a Novel Anticonvulsant: A Technical Guide to the Discovery and Development of Retigabine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retigabine (B32265) (ezogabine in the US) emerged as a first-in-class antiepileptic drug (AED) with a novel mechanism of action, offering hope for patients with refractory partial-onset seizures. Its journey from synthesis to clinical application and eventual withdrawal provides valuable insights into the complexities of modern drug development. This technical guide delineates the discovery, mechanism of action, preclinical and clinical development, and the safety concerns that ultimately led to the discontinuation of retigabine. Quantitative data from key studies are summarized in structured tables, and detailed experimental protocols for pivotal assays are provided. Visualizations of its signaling pathway, development timeline, and experimental workflows are included to offer a comprehensive understanding of this unique therapeutic agent.
Introduction: The Unmet Need and a Novel Approach
Epilepsy is a prevalent neurological disorder, and despite a plethora of available AEDs, a significant portion of patients continue to experience seizures. This therapeutic gap has driven the search for novel anticonvulsants with unique mechanisms of action. Retigabine, chemically known as N-(2-amino-4-(4-fluorobenzylamino)-phenyl)carbamic acid ethyl ester, was developed to address this need.[1] Unlike many existing AEDs that target sodium channels or GABAergic neurotransmission, retigabine's primary mechanism involves the potentiation of neuronal KCNQ (Kv7) potassium channels.[1][2]
Discovery and Synthesis
The synthesis of retigabine involves a multi-step process. One common route starts with the reductive amination of 4-fluorobenzaldehyde (B137897) with a substituted aniline (B41778) derivative, followed by catalytic hydrogenation and subsequent reaction with ethyl chloroformate to yield the final carbamate (B1207046) product.[3][4] The structure of retigabine was optimized to enhance its activity as a potassium channel opener.
Mechanism of Action: A Potassium Channel Opener
Retigabine's anticonvulsant effects are primarily attributed to its positive allosteric modulation of voltage-gated potassium channels of the KCNQ family, specifically subtypes KCNQ2 through KCNQ5.[5] These channels are crucial for regulating neuronal excitability by generating the M-current, a subthreshold potassium current that helps to stabilize the neuronal membrane potential and prevent repetitive firing.[1]
By binding to a hydrophobic pocket near the channel gate, retigabine stabilizes the open conformation of the KCNQ channels.[6] This leads to a hyperpolarizing shift in the voltage-dependence of channel activation, meaning the channels are more likely to be open at or near the resting membrane potential.[7] The increased potassium efflux through these channels dampens neuronal excitability, thereby reducing the likelihood of seizure initiation and propagation. While its primary action is on KCNQ channels, some studies suggest that retigabine may also modulate GABA-A receptors, which could contribute to its anticonvulsant profile.[8][9][10]
Preclinical Development
In Vitro Pharmacology
The effects of retigabine on KCNQ channels were extensively characterized using electrophysiological techniques such as whole-cell voltage-clamp recordings in cell lines expressing recombinant human KCNQ channels.
Table 1: In Vitro Activity of Retigabine on KCNQ Channels
| Channel Subtype | Effect | Potency (EC50/IC50) | Reference |
| KCNQ2/3 | Positive Allosteric Modulator, shifts V1/2 of activation by ~-30 mV | EC50 ~1.4-1.6 µM | [11] |
| KCNQ2 | Positive Allosteric Modulator, shifts V1/2 of activation by ~-17 to -24 mV | EC50 ~2.5 µM | [11] |
| KCNQ3 | Positive Allosteric Modulator, shifts V1/2 of activation by a larger magnitude than KCNQ2 | EC50 ~0.6 µM | [11] |
| KCNQ4 | Positive Allosteric Modulator, shifts V1/2 of activation by ~-14 mV | EC50 ~2-6 µM | [11] |
| KCNQ5 | Positive Allosteric Modulator | EC50 ~2-6 µM | [11] |
| GABA-A Receptors | Modulator, synergistic with GABA in displacing [3H]TBOB | EC50 of 124 µM (in absence of GABA), 42 µM (in presence of 2.5 µM GABA) | [8][9] |
Animal Models of Epilepsy
Retigabine demonstrated broad-spectrum anticonvulsant activity in various animal models of epilepsy, predicting its efficacy against different seizure types.
Table 2: Efficacy of Retigabine in Preclinical Seizure Models
| Model | Species | Effect | Reference |
| Maximal Electroshock Seizure (MES) | Rodents | Protection against tonic-clonic seizures | [1] |
| Pentylenetetrazole (PTZ) | Rodents | Protection against clonic seizures | [1] |
| Amygdala Kindling | Rats | Delayed development of focal seizures | [1] |
| Picrotoxin-induced seizures | Rodents | Anticonvulsant activity | [1] |
| NMDA-induced seizures | Rodents | Anticonvulsant activity | [1] |
Pharmacokinetics in Animals
Preclinical pharmacokinetic studies in animals established the absorption, distribution, metabolism, and excretion (ADME) profile of retigabine, guiding dose selection for clinical trials.
Clinical Development
Pharmacokinetics in Humans
In humans, retigabine is rapidly absorbed, with its pharmacokinetics being linear over the therapeutic dose range.
Table 3: Human Pharmacokinetic Parameters of Retigabine
| Parameter | Value | Reference |
| Bioavailability | ~60% | [5] |
| Time to Cmax (Tmax) | 0.5 - 2.0 hours | [12] |
| Elimination Half-life (t1/2) | 6 - 8 hours | [12] |
| Protein Binding | 60 - 80% | [5] |
| Metabolism | N-acetylation and N-glucuronidation (CYP450 not involved) | [2][12] |
| Excretion | Primarily renal (~84%) | [5] |
Clinical Efficacy: The RESTORE Trials
The efficacy and safety of retigabine as an adjunctive therapy for partial-onset seizures were primarily established in two pivotal Phase III, randomized, double-blind, placebo-controlled trials: RESTORE 1 and RESTORE 2.[13][14][15]
Table 4: Efficacy of Retigabine in the RESTORE 1 & 2 Trials (Maintenance Phase)
| Trial | Treatment Group | Median % Reduction in Seizure Frequency | Responder Rate (≥50% reduction) |
| RESTORE 1 | Retigabine 1200 mg/day | 54.5% | 55.5% |
| Placebo | 18.9% | 22.6% | |
| RESTORE 2 | Retigabine 600 mg/day | 27.9% | 30.1% |
| Retigabine 900 mg/day | 39.9% | 39.0% | |
| Placebo | 15.9% | 18.5% |
Data compiled from multiple sources referencing the RESTORE trials.[14][15][16]
Safety and Tolerability
The most common adverse events observed in clinical trials were dose-related and predominantly affected the central nervous system.
Table 5: Common Adverse Events in Retigabine Clinical Trials (>10% incidence)
| Adverse Event | Incidence Range (%) |
| Dizziness | 23 - 46 |
| Somnolence | 22 - 28 |
| Fatigue | 15 - 20 |
| Confusion | 9 - 15 |
| Headache | 10 - 15 |
| Nausea | 10 - 12 |
| Blurred Vision | 10 - 12 |
| Tremor | 8 - 11 |
Data compiled from multiple sources.[16]
Post-Marketing and Withdrawal
Retigabine was approved by the EMA in March 2011 and the FDA in June 2011.[5][17] However, post-marketing surveillance revealed unexpected and significant long-term adverse effects. In 2013, a black box warning was added to the label due to the risk of retinal abnormalities and blue-gray discoloration of the skin, nails, and mucous membranes.[17] These safety concerns, coupled with limited clinical use, led to the manufacturer's decision to discontinue the production of retigabine, and it was withdrawn from the market in June 2017.[5][11]
Key Experimental Protocols
Whole-Cell Voltage-Clamp Recordings
-
Objective: To characterize the effect of retigabine on the biophysical properties of KCNQ channels.
-
Cell Preparation: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells are transiently or stably transfected with cDNA encoding the desired human KCNQ channel subunits (e.g., KCNQ2 and KCNQ3).
-
Recording: Whole-cell patch-clamp recordings are performed at room temperature. The extracellular solution typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, adjusted to pH 7.4. The intracellular (pipette) solution contains (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, and 2 Na2-ATP, adjusted to pH 7.2.
-
Voltage Protocol: To elicit KCNQ currents, cells are held at a holding potential of -80 mV and then subjected to depolarizing voltage steps of varying durations and amplitudes (e.g., to +40 mV). Tail currents are then measured upon repolarization to assess channel deactivation.
-
Data Analysis: The effect of retigabine is assessed by comparing current amplitudes, activation and deactivation kinetics, and the voltage-dependence of activation (G-V curve) before and after perfusion of the drug at various concentrations.
Maximal Electroshock Seizure (MES) Test
-
Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.[18][19][20]
-
Animals: Male mice or rats are typically used.
-
Procedure:
-
Animals are administered the test compound (e.g., retigabine) or vehicle via a specific route (e.g., intraperitoneal, oral).
-
After a predetermined time for drug absorption, a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered through corneal or auricular electrodes.
-
The animal is observed for the presence or absence of a tonic hindlimb extension seizure.
-
-
Endpoint: The abolition of the tonic hindlimb extension is considered a protective effect. The ED50 (the dose that protects 50% of the animals) is then calculated.
Pentylenetetrazole (PTZ) Seizure Test
-
Objective: To evaluate the efficacy of a compound against myoclonic and absence-like seizures.[21][22][23][24][25]
-
Animals: Male mice or rats are commonly used.
-
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
A convulsant dose of PTZ (e.g., 35-85 mg/kg, depending on the protocol and species) is administered subcutaneously or intraperitoneally.
-
The animals are observed for a set period (e.g., 30 minutes) for the occurrence of seizures, which are scored based on their severity (e.g., using a modified Racine scale).
-
-
Endpoint: The ability of the compound to prevent or delay the onset of clonic or tonic-clonic seizures is the primary measure of efficacy.
Conclusion
The story of retigabine is a compelling case study in drug development. Its novel mechanism of action as a KCNQ channel opener represented a significant advancement in the field of epilepsy treatment. Preclinical and clinical studies robustly demonstrated its efficacy in reducing seizure frequency in patients with refractory partial-onset seizures. However, the emergence of unforeseen and serious long-term adverse effects, namely retinal and skin pigmentation changes, ultimately led to its withdrawal from the market. The development of retigabine underscores the critical importance of long-term post-marketing surveillance and highlights the ongoing challenge of balancing efficacy with safety in the quest for new therapeutics. The knowledge gained from retigabine's journey continues to inform the development of a new generation of more selective and safer KCNQ channel modulators.
References
- 1. Retigabine: Chemical Synthesis to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retigabine: the newer potential antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Retigabine synthesis - chemicalbook [chemicalbook.com]
- 5. Retigabine - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Molecular Insights Into Binding and Activation of the Human KCNQ2 Channel by Retigabine [frontiersin.org]
- 7. Modulation of KCNQ2/3 potassium channels by the novel anticonvulsant retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergy between retigabine and GABA in modulating the convulsant site of the GABAA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. KCNQ3 is the principal target of retigabine in CA1 and subicular excitatory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamscience.com [benthamscience.com]
- 13. Valeant Pharmaceuticals Reports Positive Phase III Results for Retigabine in RESTORE 1 [eleconomista.es]
- 14. Randomized, double-blind, placebo-controlled trial of ezogabine (retigabine) in partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Retigabine (ezogabine): in partial-onset seizures in adults with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Retigabine (ezogabine) as add-on therapy for partial-onset seizures: an update for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alzdiscovery.org [alzdiscovery.org]
- 18. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 23. jove.com [jove.com]
- 24. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
Retigabine Dihydrochloride: A Comprehensive Pharmacology and Toxicology Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Retigabine (B32265) (also known as ezogabine) is a first-in-class anticonvulsant agent that gained significant interest for its novel mechanism of action.[1] Initially approved as an adjunctive treatment for partial-onset seizures in adults, its clinical use was ultimately limited by significant adverse effects, leading to its withdrawal from the market.[1][2] This technical guide provides a comprehensive overview of the pharmacology and toxicology of retigabine dihydrochloride (B599025), with a focus on its molecular mechanisms, pharmacokinetic profile, clinical efficacy, and the toxicological findings that defined its therapeutic window.
Pharmacology
Mechanism of Action
Retigabine's primary mechanism of action is as a positive allosteric modulator of voltage-gated potassium channels of the KCNQ (or Kv7) family, specifically subtypes KCNQ2 through KCNQ5.[3][4][5] These channels are critical regulators of neuronal excitability.[6]
By binding to a hydrophobic pocket at the interface of two adjacent subunits, involving key residues such as Tryptophan-265 and Leucine-314 (in KCNQ3), retigabine stabilizes the open conformation of the channel.[7][8] This action results in a hyperpolarizing shift in the voltage-dependence of channel activation, meaning the channels open at more negative membrane potentials.[9][10][11] The consequence of this is an increase in the M-current, a subthreshold potassium current that helps to stabilize the neuronal membrane potential and suppress repetitive firing.[12][13] This enhanced potassium efflux acts as a brake on neuronal excitability, which is thought to be the basis for its anticonvulsant effects.[5]
The potency of retigabine varies across the different KCNQ channel subtypes, with the highest potency observed for KCNQ3 and heteromeric KCNQ2/3 channels.[9][14]
Off-Target Pharmacology
At higher concentrations, retigabine has also been shown to potentiate γ-aminobutyric acid type A (GABA-A) receptor-mediated currents.[9][15][16] This effect appears to be subtype-selective, with a preference for extrasynaptic δ-containing receptors.[9][15] This modulation of GABAergic inhibition may contribute to its broad anticonvulsant activity.[9][15]
Pharmacodynamics
The primary pharmacodynamic effect of retigabine is a dose-dependent reduction in seizure frequency.[1][17] Clinical trials have demonstrated a significant decrease in partial-onset seizure frequency in adults.[1][17] The effect is correlated with plasma concentrations of the drug.
Pharmacokinetics
Retigabine is rapidly absorbed after oral administration, with peak plasma concentrations reached within 0.5 to 2 hours.[2][18] Its absolute oral bioavailability is approximately 60%.[2][18] The drug is about 80% bound to plasma proteins.[19]
Metabolism and Excretion:
Retigabine is extensively metabolized in the liver, primarily through N-glucuronidation and N-acetylation, and is not significantly metabolized by the cytochrome P450 system.[2][13][20] The major metabolites are inactive.[19] Both the parent drug and its metabolites are primarily eliminated via the kidneys, with about 36% of the dose excreted as unchanged retigabine.[2][18] The elimination half-life is approximately 8 to 11 hours.[19]
Special Populations:
-
Renal Impairment: Retigabine clearance is significantly reduced in patients with moderate to severe renal impairment, necessitating dose adjustments.[4]
-
Hepatic Impairment: While mild hepatic impairment does not significantly alter pharmacokinetics, moderate to severe impairment reduces clearance and increases exposure, requiring dose modifications.[7]
Toxicology
The clinical use of retigabine was ultimately halted due to significant long-term toxicities.
Acute and Chronic Toxicity
Preclinical studies established the general toxicological profile. The oral LD50 in rats is 100 mg/kg.[21] No-observed-adverse-effect levels (NOAELs) have been determined in chronic and subchronic studies in rats and dogs.[21]
Pigmentation
Long-term treatment with retigabine was associated with a distinct blue-gray discoloration of the skin, nails, and mucous membranes, as well as pigmentary changes in the retina.[5][22][23]
Mechanism of Pigmentation:
The underlying mechanism involves the dimerization of retigabine and its N-acetyl metabolite.[22][23] These dimers are colored and have a high affinity for melanin, leading to their accumulation in melanin-containing tissues such as the skin and the retinal pigment epithelium.[22][23][24][25] Histopathological examination of affected tissues revealed the presence of these pigmented drug-related materials.[22][23]
Other Adverse Effects
The most common adverse effects observed in clinical trials were related to the central nervous system and included dizziness, somnolence, fatigue, and confusion.[1][19] Urinary retention was another notable adverse effect.[19]
Data Presentation
Table 1: Pharmacokinetic Parameters of Retigabine Dihydrochloride
| Parameter | Value | Reference(s) |
| Absorption | ||
| Bioavailability | ~60% | [2][18] |
| Tmax | 0.5 - 2 hours | [2][18] |
| Distribution | ||
| Protein Binding | ~80% | [19] |
| Metabolism | ||
| Primary Pathways | N-glucuronidation, N-acetylation | [2][13][20] |
| Elimination | ||
| Half-life | 8 - 11 hours | [19] |
| Primary Route | Renal | [2][18] |
| % Excreted Unchanged | ~36% | [2][18] |
Table 2: Efficacy of Retigabine in Partial-Onset Seizures (RESTORE 1 & 2 Trials)
| Study | Dose | Median % Reduction in Seizure Frequency | Responder Rate (≥50% Reduction) | Reference(s) |
| RESTORE 1 | 1200 mg/day | 44.3% (vs. 17.5% for placebo) | 44.4% (vs. 17.8% for placebo) | [17][19] |
| (Maintenance Phase) | 54.5% (vs. 18.9% for placebo) | 55.5% (vs. 22.6% for placebo) | [19] | |
| RESTORE 2 | 600 mg/day | 33.2% (vs. 16.1% for placebo) | 35.6% (vs. 17.0% for placebo) | [17] |
| 900 mg/day | 44.2% (vs. 16.1% for placebo) | 43.8% (vs. 17.0% for placebo) | [17] |
Table 3: Toxicological Profile of this compound
| Parameter | Species | Value | Reference(s) |
| Acute Toxicity | |||
| Oral LD50 | Rat | 100 mg/kg | [21] |
| Chronic/Subchronic Toxicity | |||
| NOAEL (90-day) | Rat | 5.1 mg/kg/day | [21] |
| NOAEL (13-week) | Dog | 3 mg/kg/day | [21] |
| NOAEL (52-week) | Dog | < 4.64 mg/kg/day | [21] |
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology (KCNQ Channels)
-
Cell Line: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells are commonly used.[10][26]
-
Transfection: Cells are transiently transfected with plasmids encoding the desired human KCNQ channel subunits (e.g., KCNQ2 and KCNQ3).[9][26]
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.3 with KOH).
-
-
Voltage Protocol: To assess the effect on channel activation, a typical protocol involves holding the cell at a hyperpolarized potential (e.g., -80 mV) and then applying a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments). The resulting tail currents are measured upon repolarization to a fixed potential (e.g., -60 mV) and are used to construct a conductance-voltage relationship.[10]
-
Data Analysis: The conductance-voltage curves are fitted with a Boltzmann function to determine the half-maximal activation voltage (V1/2) and the slope factor. The shift in V1/2 in the presence of retigabine is a key measure of its activity.[10]
Kainic Acid-Induced Seizure Model in Rats
-
Animals: Adult male Sprague-Dawley rats are typically used.[6][27]
-
Seizure Induction: A single intraperitoneal (i.p.) injection of kainic acid (e.g., 10-15 mg/kg) is administered to induce status epilepticus.[27] Seizure activity is monitored and scored based on a standardized scale (e.g., Racine scale).
-
Drug Administration: Retigabine or vehicle is administered i.p. at various doses and time points relative to kainic acid injection (e.g., pre-treatment or post-treatment).[6][27]
-
Endpoint Measurement: The primary endpoints are typically the latency to the first seizure, the severity of seizures, and the duration of status epilepticus. Electroencephalogram (EEG) recordings can be used for more detailed analysis of seizure activity. Histopathological analysis of the brain, particularly the hippocampus, can be performed to assess neuroprotection.[6][28]
Visualizations
Caption: Retigabine's primary mechanism of action on KCNQ channels.
Caption: Experimental workflow for whole-cell patch clamp analysis.
Conclusion
This compound represents a significant milestone in antiepileptic drug development due to its unique mechanism of action as a KCNQ potassium channel opener. Its pharmacological profile demonstrates clear efficacy in reducing partial-onset seizures. However, the emergence of serious and unpredictable toxicities, particularly the pigmentary changes in the skin and retina, ultimately led to its withdrawal from clinical practice. The story of retigabine underscores the critical importance of long-term safety monitoring in drug development and provides valuable lessons for the future development of ion channel modulators. The detailed understanding of its pharmacology and toxicology presented in this guide serves as a crucial resource for researchers and clinicians in the fields of epilepsy and neuropharmacology.
References
- 1. Retigabine (ezogabine): in partial-onset seizures in adults with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of retigabine/ezogabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EFFECT-OF-RENAL-IMPAIRMENT-ON-RETIGABINE-PHARMACOKINETICS [aesnet.org]
- 5. PIGMENTARY-ABNORMALITIES-(DISCOLORATION)-ASSOCIATED-WITH-EZOGABINE/RETIGABINE-TREATMENT--CLINICAL-ASPECTS [aesnet.org]
- 6. ijsciences.com [ijsciences.com]
- 7. EFFECT-OF-HEPATIC-IMPAIRMENT-ON-RETIGABINE-PHARMACOKINETICS [aesnet.org]
- 8. Refinement of the binding site and mode of action of the anticonvulsant Retigabine on KCNQ K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The anticonvulsant retigabine is a subtype selective modulator of GABA A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Retigabine, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulation of KCNQ2/3 potassium channels by the novel anticonvulsant retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Retigabine: the newer potential antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. KCNQ3 is the principal target of retigabine in CA1 and subicular excitatory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The anticonvulsant retigabine is a subtype selective modulator of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect-of-Retigabine-on-Synaptic-Transmission-Between-Pairs-of-Cultured-Cortical-Neurons [aesnet.org]
- 17. Efficacy-of-Retigabine-as-Adjunctive-Therapy-in-Two-Randomized-Trials-in-Adults-with-Drug-Resistant-Partial-Onset-Seizures--Completers-Population-Analysis [aesnet.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Randomized, double-blind, placebo-controlled trial of ezogabine (retigabine) in partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Metabolism of retigabine (D-23129), a novel anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. msdsdigital.com [msdsdigital.com]
- 22. Ezogabine skin discoloration is reversible after discontinuation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. PIGMENTARY-ABNORMALITIES-(DISCOLORATION)-ASSOCIATED-WITH-EZOGABINE/RETIGABINE-TREATMENT--NONCLINICAL-ASPECTS [aesnet.org]
- 24. 2024.sci-hub.se [2024.sci-hub.se]
- 25. Item - An Investigation into Retigabine (Ezogabine) Associated Dyspigmentation in Rat Eyes by MALDI Imaging Mass Spectrometry - American Chemical Society - Figshare [acs.figshare.com]
- 26. researchgate.net [researchgate.net]
- 27. Retigabine calms seizure-induced behavior following status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Therapeutic Effects of Kv7 Channel Activator Retigabine against Seizures and Neurodegeneration in Kainic Acid-Induced Seizure Model [ideas.repec.org]
Retigabine Dihydrochloride: A Deep Dive into its Modulation of Neuronal Excitability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Retigabine (B32265) (also known as Ezogabine) is a first-in-class antiepileptic drug (AED) that reduces neuronal excitability through a distinct mechanism of action: positive allosteric modulation of neuronal KCNQ (Kv7) potassium channels.[1][2][3] This technical guide provides an in-depth analysis of Retigabine Dihydrochloride (B599025), focusing on its core mechanism, its quantifiable effects on neuronal ion channels and firing rates, and the experimental methodologies used to elucidate these properties. By presenting quantitative data in structured tables and illustrating complex pathways and workflows through detailed diagrams, this document serves as a comprehensive resource for professionals in neuroscience research and pharmaceutical development.
Core Mechanism of Action: KCNQ Channel Potentiation
Retigabine's primary mechanism of action is as a positive allosteric modulator of voltage-gated potassium channels Kv7.2 to Kv7.5 (encoded by the KCNQ2 to KCNQ5 genes).[3][4] These channels are crucial determinants of neuronal excitability, as they conduct the M-current (IK(M)), a subthreshold potassium current that stabilizes the resting membrane potential.[5][6]
The binding of Retigabine to a hydrophobic pocket near the channel gate stabilizes the open conformation of the KCNQ channel.[3][7] This has two major consequences:
-
Hyperpolarizing Shift in Voltage-Dependence: Retigabine causes a significant leftward (hyperpolarizing) shift in the voltage-dependence of channel activation.[8][9] This means the channels open at more negative membrane potentials than they normally would, increasing the number of channels open at the resting potential.[3][4]
-
Slowing of Deactivation: The drug also slows the rate of channel deactivation, prolonging the open state.[6][8][9]
Together, these effects enhance the M-current, leading to membrane hyperpolarization and a powerful suppression of neuronal firing.[5][10][11] This increased potassium efflux acts as a brake on the neuron, making it more difficult to reach the threshold for action potential generation and counteracting the hyperexcitability associated with seizure activity.[3][4] Notably, Retigabine is selective for neuronal KCNQ channels (KCNQ2-5) and does not significantly affect the cardiac KCNQ1 channel, which explains its favorable cardiac safety profile.[5][12] While its primary target is the KCNQ channel family, some studies suggest it may also act as a subtype-selective modulator of GABAA receptors, further contributing to its inhibitory effects.[13][14]
Data Presentation: Quantitative Effects of Retigabine
The following tables summarize the key quantitative data from preclinical and clinical studies, demonstrating Retigabine's effects on channel biophysics, neuronal activity, and clinical efficacy.
Table 1: In Vitro Effects on KCNQ Channel Activation
This table details the potency of Retigabine in modulating various KCNQ channel subtypes, primarily measured by the half-maximal effective concentration (EC50) and the shift in the half-activation voltage (ΔV1/2).
| Channel Subtype | Cell Type | Parameter | Value | Reference |
| KCNQ2/3 | CHO Cells | EC50 | 1.9 ± 0.2 µM | [5] |
| CHO Cells | ΔV1/2 (at 10 µM) | -30.4 mV | [5] | |
| CHO Cells | EC50 (for ΔV1/2) | 1.6 ± 0.3 µM | [8][9] | |
| CHO Cells | ΔV1/2 (at 10 µM) | -33.1 ± 2.6 mV | [8][9] | |
| KCNQ2 | CHO Cells | EC50 | 2.5 ± 0.6 µM | [5] |
| CHO Cells | ΔV1/2 (at 10 µM) | -24.2 mV | [5] | |
| KCNQ3 | CHO Cells | EC50 | 0.6 ± 0.3 µM | [5] |
| CHO Cells | ΔV1/2 (at 10 µM) | -42.8 mV | [5] | |
| KCNQ4 | CHO Cells | EC50 | 5.2 ± 0.9 µM | [5] |
| CHO Cells | ΔV1/2 (at 10 µM) | -13.6 mV | [5] | |
| Native M-current | Rat Sympathetic Neurons | ΔV1/2 (at 10 µM) | Hyperpolarizing Shift | [5] |
Data are presented as mean ± SEM.
Table 2: Effects on Neuronal Firing and Membrane Properties
This table quantifies the physiological consequences of KCNQ channel activation by Retigabine at the single-neuron level.
| Preparation | Effect Measured | Retigabine Concentration | Result | Reference |
| Rat Sympathetic Neurons | Membrane Potential | 3 µM | Hyperpolarization | [5] |
| Action Potential Firing | 3 µM | Reduced number of APs from depolarizing current injections | [5] | |
| Axotomized Aδ- and C-fibres | Ectopic Discharges | 10 µM | ~80% reduction in discharges | [10] |
| Electrical Threshold | 10 µM | +17.5 ± 2.3% increase | [10] | |
| Human Sural Nerve C-fibres | Membrane Threshold | 3-10 µM | Increase in threshold (hyperpolarization) | [11] |
| Cultured Cortical Neurons | Membrane Potential | Not specified | Significant hyperpolarization | [14] |
| Action Potential Firing | Not specified | Decreased number of APs from current injection | [14] |
Table 3: Clinical Efficacy in Adjunctive Therapy for Partial-Onset Seizures
This table summarizes results from pivotal, placebo-controlled clinical trials, demonstrating the efficacy of Retigabine in treatment-resistant epilepsy patients.
| Study / Analysis | Dose | Parameter | Retigabine | Placebo | p-value | Reference |
| RESTORE 1 | 1200 mg/day | Median % Seizure Reduction | 44.3% | 17.5% | < 0.001 | [15] |
| Responder Rate (≥50% reduction) | 44.4% | 17.8% | < 0.001 | [15] | ||
| RESTORE 1 & 2 (Completers) | 600 mg/day | Median % Seizure Reduction | 33.2% | 16.1% | < 0.001 | [16] |
| Responder Rate | 35.6% | 17.0% | < 0.001 | [16] | ||
| 900 mg/day | Median % Seizure Reduction | 44.2% | 16.1% | < 0.001 | [16] | |
| Responder Rate | 43.8% | 17.0% | < 0.001 | [16] | ||
| 1200 mg/day | Median % Seizure Reduction | 53.2% | 19.0% | < 0.001 | [16] | |
| Responder Rate | 53.6% | 18.9% | < 0.001 | [16] | ||
| Integrated Analysis | 600 mg/day | Responder Rate | 35% | 21% | < 0.001 | [17] |
| 900 mg/day | Responder Rate | 45% | 21% | < 0.001 | [17] | |
| 1200 mg/day | Responder Rate | 50% | 24% | < 0.001 | [17] |
Experimental Protocols
The characterization of Retigabine's effects relies on a combination of in vitro electrophysiology and in vivo animal models.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
The primary method for studying Retigabine's direct effects on ion channels is the whole-cell patch-clamp technique.
-
Cell Preparations:
-
Heterologous Expression Systems: Chinese Hamster Ovary (CHO) cells or Xenopus oocytes are commonly used.[5][6][8] These cells do not endogenously express KCNQ channels, so they are transfected with plasmids containing the cDNA for specific human KCNQ subunits (e.g., KCNQ2, KCNQ3, or both).[18] This allows for the precise study of drug effects on specific channel compositions.
-
Neuronal Cultures: Primary cultures of cortical neurons or dorsal root ganglion (DRG) neurons, as well as neuronal cell lines like PC12 cells, are used to study the drug's effect on native channels and overall neuronal excitability.[8][14]
-
-
Recording Protocol (M-current Protocol):
-
A neuron or transfected cell is voltage-clamped at a holding potential where KCNQ channels are partially active (e.g., -20 mV).
-
A series of hyperpolarizing voltage steps (e.g., from -30 mV to -90 mV) are applied to deactivate the channels.
-
The deactivating "tail currents" are measured upon return to the holding potential. The amplitude of these tail currents is proportional to the number of channels that were open at the preceding voltage.
-
By plotting the normalized tail current amplitude against the prepulse potential, an activation curve can be generated and fitted with a Boltzmann function to determine the half-activation voltage (V1/2).[5]
-
The protocol is repeated after bath application of Retigabine to measure the shift in the activation curve.
-
Animal Models for Efficacy Testing
To assess the anticonvulsant properties of Retigabine in a complex biological system, various animal models of seizures and epilepsy are employed.[1][2]
-
Acute Seizure Models:
-
Maximal Electroshock (MES) Test: This model induces a generalized tonic-clonic seizure via electrical stimulation and is used to identify compounds effective against generalized seizures.[2]
-
6 Hz Psychomotor Seizure Test: A model of therapy-resistant partial seizures, where mice or rats are subjected to a low-frequency, long-duration electrical stimulus.[19] Retigabine has shown efficacy in this model.
-
Chemoconvulsant Models: Seizures are induced by systemic or intracerebral administration of chemicals like Kainic Acid (KA) or Pentylenetetrazol (PTZ). Retigabine has been shown to be neuroprotective and attenuate seizures in the KA model.[20]
-
-
Chronic Epilepsy Models (Kindling):
-
In kindling models, repeated sub-convulsive electrical or chemical stimulation to a specific brain region (e.g., the amygdala) leads to a progressive and permanent increase in seizure susceptibility, mimicking aspects of chronic epilepsy development.
-
Conclusion and Implications for Drug Development
Retigabine Dihydrochloride stands out as a pivotal compound in the field of epilepsy treatment due to its novel mechanism of action. By directly targeting and potentiating KCNQ/Kv7 channels, it stabilizes neuronal membrane potential and provides a powerful braking mechanism against the hyperexcitability that underlies seizure generation.[3][4] The comprehensive data from in vitro and in vivo studies clearly demonstrate its ability to modulate channel biophysics, reduce neuronal firing, and effectively decrease seizure frequency in clinical populations.[5][15][17]
For drug development professionals, Retigabine serves as a crucial proof-of-concept, validating the KCNQ channel family as a viable therapeutic target for epilepsy and other neurological disorders characterized by neuronal hyperexcitability, such as neuropathic pain and tinnitus.[21][22][23] Although Retigabine itself has been withdrawn from the market due to side effects like urinary retention and pigment changes, the knowledge gained from its study is invaluable.[13][24] Future research and development can focus on creating next-generation KCNQ openers with improved subtype selectivity (e.g., targeting specific heteromers like KCNQ2/3) and a more favorable side-effect profile, building upon the foundational understanding established by the study of Retigabine.
References
- 1. The spectrum of anticonvulsant efficacy of retigabine (ezogabine) in animal models: implications for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of KCNQ2/3 potassium channels by the novel anticonvulsant retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The new anticonvulsant retigabine favors voltage-dependent opening of the Kv7.2 (KCNQ2) channel by binding to its activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Retigabine, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 150812-13-8 | Potassium Channel | MOLNOVA [molnova.com]
- 10. Retigabine, the specific KCNQ channel opener, blocks ectopic discharges in axotomized sensory fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Retigabine reduces the excitability of unmyelinated peripheral human axons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuronal potassium channel openers in the management of epilepsy: role and potential of retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alzdiscovery.org [alzdiscovery.org]
- 14. Effect-of-Retigabine-on-Synaptic-Transmission-Between-Pairs-of-Cultured-Cortical-Neurons [aesnet.org]
- 15. Randomized, double-blind, placebo-controlled trial of ezogabine (retigabine) in partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy-of-Retigabine-as-Adjunctive-Therapy-in-Two-Randomized-Trials-in-Adults-with-Drug-Resistant-Partial-Onset-Seizures--Completers-Population-Analysis [aesnet.org]
- 17. Retigabine as adjunctive therapy in adults with partial-onset seizures: integrated analysis of three pivotal controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficacy of Retigabine on Acute Limbic Seizures in Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. KCNQ3 is the principal target of retigabine in CA1 and subicular excitatory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The anticonvulsant retigabine suppresses neuronal KV2-mediated currents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Retigabine: the newer potential antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Clinical utility, safety, and tolerability of ezogabine (retigabine) in the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Retigabine Dihydrochloride: An In-depth Technical Guide for Channelopathy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retigabine (B32265) (also known as Ezogabine) is a first-in-class neuronal potassium channel opener that has garnered significant interest in the field of channelopathy research.[1][2] Its unique mechanism of action, primarily targeting the KCNQ (Kv7) family of voltage-gated potassium channels, sets it apart from many other neuromodulatory compounds.[2][3][4] These channels are crucial regulators of neuronal excitability, and their dysfunction is implicated in a variety of neurological disorders, including epilepsy, neuropathic pain, and amyotrophic lateral sclerosis (ALS).[5][6][7][8] This technical guide provides a comprehensive overview of Retigabine Dihydrochloride, focusing on its mechanism of action, quantitative data from key studies, detailed experimental protocols, and relevant signaling pathways to aid researchers in their channelopathy investigations.
Mechanism of Action
Retigabine acts as a positive allosteric modulator of KCNQ channels, specifically subtypes KCNQ2 through KCNQ5.[1][9] It does not significantly affect the cardiac KCNQ1 channel, which contributes to its neuronal selectivity.[10][11] The primary effect of retigabine is to stabilize the open conformation of the KCNQ channel.[3][9][12] This is achieved by binding to a hydrophobic pocket near the channel's activation gate, a site that includes a critical tryptophan residue (W236 in KCNQ2 and W265 in KCNQ3).[11][13]
This stabilization of the open state results in several key electrophysiological changes:
-
Hyperpolarizing Shift in Voltage-Dependence of Activation: Retigabine causes a significant leftward shift in the voltage-activation curve of KCNQ channels, meaning they are more likely to be open at more negative membrane potentials.[10][13][14][15] This enhances the M-current, a subthreshold potassium current that helps to stabilize the resting membrane potential and prevent repetitive firing.[4][16]
-
Slowing of Deactivation: The drug slows the rate at which the channels close upon repolarization.[14][15]
-
Increased Rate of Activation: Retigabine can also increase the rate of channel activation upon depolarization.[15][17]
Collectively, these actions lead to a reduction in neuronal excitability, which is the basis for its therapeutic effects in conditions characterized by neuronal hyperexcitability.[18][19] While its primary targets are KCNQ channels, some studies suggest that at higher concentrations, retigabine may also modulate GABA-A receptors, which could contribute to its anticonvulsant properties.[3][20][21]
Quantitative Data
The following tables summarize key quantitative data from various studies on Retigabine's effects on KCNQ channels.
Table 1: Potency of Retigabine on KCNQ Channel Subtypes
| Channel Subtype | EC50 (μM) | Cell Line | Reference |
| KCNQ2 | 16.0 ± 0.5 | Xenopus oocytes | [10] |
| KCNQ3 | 0.60 ± 0.01 | Xenopus oocytes | [10] |
| KCNQ4 | 5.2 | CHO cells | [22] |
| KCNQ2/3 | 1.6 ± 0.3 | CHO cells | [14] |
| KCNQ2-KCNQ5 | 0.6 - 100 | Not specified |
Table 2: Electrophysiological Effects of Retigabine
| Parameter | Channel Subtype | Retigabine Concentration (μM) | Effect | Cell Line | Reference |
| Shift in V1/2 of Activation | KCNQ2 | 10 | -17.1 mV | Xenopus oocytes | [10] |
| Shift in V1/2 of Activation | KCNQ3 | 10 | -39.4 mV | Xenopus oocytes | [10] |
| Shift in V1/2 of Activation | KCNQ2/3 | 10 | -33.1 ± 2.6 mV | CHO cells | [14] |
| Inhibition of Seizure-like Activity | Not applicable | 1 (IC50) | Half-maximal inhibition | Hippocampal neurons | [20][21] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are outlines of common experimental protocols used to study the effects of Retigabine.
Patch-Clamp Electrophysiology in Heterologous Expression Systems
This is the most common method to directly measure the effects of retigabine on specific KCNQ channel subtypes.
-
Cell Culture and Transfection:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous ion channel expression.
-
Cells are cultured in standard media (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.
-
Transient transfection with plasmids encoding the desired KCNQ channel subunits (e.g., KCNQ2 and KCNQ3 for heteromeric channels) is performed using standard methods like lipofection. A marker gene (e.g., GFP) is often co-transfected to identify successfully transfected cells.
-
-
Electrophysiological Recordings:
-
Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.
-
Pipette Solution (Internal): Typically contains (in mM): 140 KCl, 10 HEPES, 5 EGTA, 2 MgCl2, adjusted to pH 7.3 with KOH.
-
Bath Solution (External): Typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
Voltage Protocols:
-
Activation Curves: Cells are held at a holding potential of -80 mV. Depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 1-2 seconds) are applied to elicit channel opening. The resulting tail currents at a fixed repolarizing potential (e.g., -60 mV) are measured and plotted against the prepulse potential to generate an activation curve.
-
Deactivation Kinetics: Channels are maximally activated with a long depolarizing pulse (e.g., to 0 mV for 1 second), followed by hyperpolarizing steps to various potentials (e.g., -100 mV to -40 mV) to measure the rate of channel closing.
-
-
Data Analysis: Activation curves are typically fitted with a Boltzmann function to determine the half-maximal activation voltage (V1/2) and the slope factor.
-
In Vitro Seizure Models
These models assess the functional consequences of retigabine's channel-opening activity on neuronal network excitability.
-
Organotypic Hippocampal Slice Cultures:
-
Hippocampal slices are prepared from neonatal rodents and cultured for several weeks.
-
Seizure-like activity can be induced by various methods, such as perfusion with a low-magnesium artificial cerebrospinal fluid (aCSF) or application of pro-convulsants like bicuculline.
-
Local field potentials are recorded to monitor epileptiform discharges.
-
Retigabine is bath-applied at various concentrations to determine its effect on the frequency and amplitude of these discharges.
-
-
Primary Neuronal Cultures:
-
Neurons (e.g., hippocampal or cortical) are dissociated from embryonic or neonatal rodents and cultured.
-
Spontaneous or induced (e.g., with 4-aminopyridine) neuronal bursting activity can be measured using multi-electrode arrays (MEAs) or calcium imaging.
-
The effect of retigabine on neuronal firing rates and network synchrony is quantified.
-
Signaling Pathways and Visualizations
The activity of KCNQ channels is regulated by various signaling pathways, which can influence their sensitivity to modulators like retigabine.
KCNQ Channel Regulation
Neural KCNQ channels are key effectors in signaling cascades that control neuronal excitability.[23] Their activity is tightly regulated by the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2), which is necessary for channel function.[23][24] Neurotransmitter receptors, such as muscarinic M1 receptors, that couple to Gq/11 proteins can lead to the hydrolysis of PIP2 by phospholipase C (PLC), resulting in the suppression of the M-current and increased neuronal excitability.[23][24]
Caption: Regulation of KCNQ channel activity by Gq/11-coupled receptor signaling.
Retigabine's Mechanism of Action
Retigabine bypasses the upstream signaling components and directly acts on the KCNQ channel to promote its open state, effectively counteracting the effects of signaling pathways that would otherwise lead to channel closure and hyperexcitability.
Caption: Retigabine stabilizes the open state of KCNQ channels to reduce excitability.
Experimental Workflow for Retigabine Screening
A typical workflow for evaluating novel compounds like retigabine in the context of channelopathy research involves a multi-step process, from initial molecular screening to in vivo efficacy testing.
Caption: A logical workflow for the preclinical evaluation of KCNQ channel modulators.
Conclusion
This compound serves as a powerful pharmacological tool for investigating the role of KCNQ channels in health and disease. Its well-characterized mechanism of action and quantifiable effects on channel gating provide a solid foundation for channelopathy studies. By utilizing the detailed experimental protocols and understanding the underlying signaling pathways outlined in this guide, researchers can effectively leverage retigabine to dissect the molecular basis of neuronal hyperexcitability and explore novel therapeutic strategies for a range of debilitating neurological disorders.
References
- 1. KCNQ3 is the principal target of retigabine in CA1 and subicular excitatory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retigabine/Ezogabine, a KCNQ/K(V)7 channel opener: pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retigabine: the newer potential antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retigabine: chemical synthesis to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pan-Kv7 (KCNQ) Channel Opener Retigabine Inhibits Striatal Excitability by Direct Action on Striatal Neurons In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potassium Channels (including KCNQ) and Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The anti-hyperalgesic activity of retigabine is mediated by KCNQ potassium channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Determinants of KCNQ (Kv7) K+ Channel Sensitivity to the Anticonvulsant Retigabine | Journal of Neuroscience [jneurosci.org]
- 11. Retigabine: Bending Potassium Channels to Our Will - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Refinement of the binding site and mode of action of the anticonvulsant Retigabine on KCNQ K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Retigabine, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identifying the mechanism of action of the Kv7 channel opener, retigabine in the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Publications - Open Library of Bioscience - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 19. Retigabine: Chemical Synthesis to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The anticonvulsant retigabine is a subtype selective modulator of GABA A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The anticonvulsant retigabine is a subtype selective modulator of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Regulation of neural KCNQ channels: signalling pathways, structural motifs and functional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scholars.uthscsa.edu [scholars.uthscsa.edu]
The Role of Retigabine in M-Current Modulation: A Technical Guide
Introduction
Retigabine (B32265), also known as ezogabine, is a first-in-class antiepileptic drug distinguished by its unique mechanism of action as a positive allosteric modulator of voltage-gated potassium channels.[1][2] Its primary therapeutic effect stems from its ability to enhance the M-current, a subthreshold, non-inactivating potassium current crucial for regulating neuronal excitability.[2][3] The M-current is mediated by the heteromeric assembly of KCNQ2 and KCNQ3 channel subunits, and to a lesser extent, homomeric KCNQ2, KCNQ3, KCNQ4, and KCNQ5 channels.[4][5][6] By targeting these channels, Retigabine effectively stabilizes the neuronal membrane potential, thereby reducing the hyperexcitability that underlies seizure activity.[3][7] This technical guide provides an in-depth examination of Retigabine's interaction with KCNQ channels, its impact on neuronal function, and the experimental methodologies used to elucidate its mechanism.
Core Mechanism of Action: KCNQ Channel Modulation
Retigabine's primary action is to facilitate the opening of neuronal KCNQ (Kv7) potassium channels.[1][2] This is not achieved by direct channel agonism in the classical sense, but rather by shifting the voltage dependence of channel activation towards more hyperpolarized potentials.[8][9] In the presence of Retigabine, KCNQ channels can open at membrane potentials closer to the resting potential, leading to an increased potassium efflux.[1][10]
Key aspects of Retigabine's mechanism include:
-
Hyperpolarizing Shift: Retigabine causes a significant negative shift in the voltage-activation curve of KCNQ2, KCNQ3, KCNQ4, and heteromeric KCNQ2/3 channels.[8] For instance, 10 µM of Retigabine can shift the half-activation voltage of KCNQ2/3 channels by approximately -20 mV.[9]
-
Stabilization of the Open State: The drug is thought to bind to a hydrophobic pocket within the pore domain of the channel, an interaction that stabilizes the channel in its open conformation.[1][10][11] This prolongs the duration of potassium flow and enhances the overall M-current.
-
Binding Site: Mutagenesis and modeling studies have identified a crucial tryptophan residue (Trp-265 in KCNQ3, Trp-236 in KCNQ2) within the S5 transmembrane segment as a critical part of the Retigabine binding site.[12][13][14] This pocket is formed at the interface between two adjacent channel subunits.[12] The interaction likely involves the formation of a hydrogen bond.[15]
-
Channel Selectivity: A clinically significant feature of Retigabine is its selectivity for neuronal KCNQ channels (KCNQ2-5) over the cardiac KCNQ1 channel.[8][13] This selectivity is attributed to the absence of the key tryptophan residue in the KCNQ1 subunit, which mitigates the risk of cardiac side effects.[1][13]
Effects on Neuronal Excitability
By augmenting the M-current, Retigabine exerts a powerful dampening effect on neuronal activity. The enhanced potassium conductance leads to a hyperpolarization of the resting membrane potential.[5][8][16] This hyperpolarization moves the membrane potential further from the threshold required to fire an action potential, thus reducing neuronal firing rates.[3][8] In experimental settings, Retigabine has been shown to decrease the number of action potentials generated in response to depolarizing current injections without altering the action potential's shape.[5][8] This reduction in excitability is the fundamental basis for its anticonvulsant properties.[1][3]
Quantitative Data
The following tables summarize key quantitative data regarding Retigabine's pharmacokinetics, clinical efficacy, and its specific effects on KCNQ channel subtypes.
Table 1: Pharmacokinetic Properties of Retigabine
| Parameter | Value | Reference(s) |
|---|---|---|
| Bioavailability | ~60% | [17][18][19] |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 2.0 hours | [17][18][20] |
| Elimination Half-life | 6 - 11 hours | [7][17][18][19] |
| Plasma Protein Binding | 60% - 80% | [19][21] |
| Metabolism | N-acetylation and N-glucuronidation (Cytochrome P450 not involved) | [17][18][19][22] |
| Excretion | Primarily renal (~84%, with ~36% as unchanged drug) |[17][18][19] |
Table 2: Efficacy of Retigabine in Adjunctive Therapy for Partial-Onset Seizures (RESTORE 1 & 2 Clinical Trials)
| Treatment Group | Median Reduction in 28-day Seizure Frequency | Responder Rate (≥50% Reduction) | Reference(s) |
|---|---|---|---|
| Placebo (RESTORE 1) | 19.0% | 18.9% | [23] |
| Retigabine 1200 mg/day (RESTORE 1) | 53.2% | 53.6% | [23] |
| Placebo (RESTORE 2) | 16.1% | 17.0% | [23] |
| Retigabine 600 mg/day (RESTORE 2) | 33.2% | 35.6% | [23] |
| Retigabine 900 mg/day (RESTORE 2) | 44.2% | 43.8% |[23] |
Table 3: Retigabine's Potency on Different KCNQ Channel Subtypes
| KCNQ Subtype | Effect | Measurement | Reference(s) |
|---|---|---|---|
| KCNQ2/3 | Hyperpolarizing shift in activation curve | ΔV½ ≈ -20 mV at 10 µM | [9] |
| KCNQ2 | Hyperpolarizing shift in activation curve | Potent effect observed | [8] |
| KCNQ3 | Hyperpolarizing shift in activation curve | Most potent effect among subtypes tested | [8] |
| KCNQ4 | Hyperpolarizing shift in activation curve | Less potent than on KCNQ2/3 and KCNQ3 | [8] |
| KCNQ1 | No significant enhancement | Retigabine does not enhance current |[8] |
Experimental Protocols
Electrophysiological Recording of M-Current
The characterization of Retigabine's effect on M-current is primarily achieved through patch-clamp electrophysiology.
-
Cell Preparations:
-
Heterologous Expression Systems: Chinese Hamster Ovary (CHO) cells or Xenopus oocytes are commonly used.[8][9] These cells are transfected with the cRNA or cDNA encoding for specific human KCNQ channel subunits (e.g., KCNQ2 and KCNQ3).
-
Native Neurons: Acutely dissociated rat superior cervical ganglion (SCG) sympathetic neurons or bullfrog sympathetic neurons are classic preparations for studying native M-currents.[3][8]
-
-
Recording Configuration:
-
Solutions:
-
External (Bath) Solution (example for SCG neurons): Composed of (in mM): 120 NaCl, 3 KCl, 2.5 CaCl₂, 1.2 MgCl₂, 11 glucose, 23 NaHCO₃, 5 HEPES, and 0.0005 tetrodotoxin (B1210768) (TTX) to block voltage-gated sodium channels. The solution is typically bubbled with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.[8]
-
Internal (Pipette) Solution (example for M-current recording): Composed of (in mM): 90 K⁺ acetate, 40 KCl, 3 MgCl₂, 20 HEPES. The pH is adjusted to ~7.3 with KOH.[8]
-
-
Voltage-Clamp Protocol (Standard M-Current Protocol):
-
The neuron is held at a depolarized potential (e.g., -20 mV or -30 mV) to activate the M-current.[3][8]
-
The membrane potential is then stepped to a series of more hyperpolarized potentials (e.g., from -30 mV down to -90 mV in 10 mV increments).[8]
-
These hyperpolarizing steps cause the M-channels to slowly close, or "deactivate," which is observed as a slow, inward relaxation of the current.
-
Upon returning to the initial holding potential (-20 mV), the channels slowly reopen, or "reactivate," seen as a slow outward current.[8]
-
The amplitude of the deactivating "tail currents" at each hyperpolarized step is measured to construct a current-voltage (I-V) relationship and an activation curve for the M-current.
-
The protocol is repeated after the application of Retigabine to the bath solution to measure the drug-induced shift in the activation curve.
-
Visualizations
The following diagrams illustrate the key pathways and processes involved in Retigabine's modulation of the M-current.
Conclusion
Retigabine's role as a modulator of the M-current is a landmark in anticonvulsant pharmacology. By specifically targeting and enhancing the activity of neuronal KCNQ channels, it provides a direct mechanism for stabilizing the resting membrane potential and reducing the neuronal hyperexcitability that drives epileptic seizures.[3][8] Its action is characterized by a hyperpolarizing shift in the voltage-dependence of channel activation, mediated by binding to a specific site in the channel's pore domain.[8][13] Although its clinical use was discontinued (B1498344) in 2017 due to concerns about side effects, Retigabine remains an invaluable pharmacological tool for researchers.[7] It continues to provide critical insights into the structure and function of KCNQ channels and solidifies the M-current as a key therapeutic target for epilepsy and other neurological disorders characterized by hyperexcitability.[4]
References
- 1. The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retigabine: chemical synthesis to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioone.org [bioone.org]
- 4. KCNQ3 is the principal target of retigabine in CA1 and subicular excitatory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect-of-Retigabine-on-Synaptic-Transmission-Between-Pairs-of-Cultured-Cortical-Neurons [aesnet.org]
- 6. The mechanism of action of retigabine (ezogabine), a first‐in‐class K+ channel opener for the treatment of epilepsy | Semantic Scholar [semanticscholar.org]
- 7. Video: Antiepileptic Drugs: Potassium Channel Activators [jove.com]
- 8. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of KCNQ2/3 potassium channels by the novel anticonvulsant retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Retigabine holds KV7 channels open and stabilizes the resting potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Insights Into Binding and Activation of the Human KCNQ2 Channel by Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Refinement of the binding site and mode of action of the anticonvulsant Retigabine on KCNQ K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jneurosci.org [jneurosci.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Retigabine reduces the excitability of unmyelinated peripheral human axons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical Pharmacokinetics of Retigabine/Ezogabine: Ingenta Connect [ingentaconnect.com]
- 18. benthamscience.com [benthamscience.com]
- 19. Retigabine - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Lack of pharmacokinetic interaction between retigabine and phenobarbitone at steady-state in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Retigabine: the newer potential antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Efficacy-of-Retigabine-as-Adjunctive-Therapy-in-Two-Randomized-Trials-in-Adults-with-Drug-Resistant-Partial-Onset-Seizures--Completers-Population-Analysis [aesnet.org]
- 24. docs.axolbio.com [docs.axolbio.com]
Methodological & Application
Application Notes and Protocols for Retigabine Dihydrochloride Electrophysiology using Patch-Clamp Technique
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retigabine (B32265) (also known as ezogabine) is an anticonvulsant drug that primarily functions as a positive allosteric modulator of voltage-gated potassium channels of the KCNQ (or Kv7) family, specifically KCNQ2 through KCNQ5.[1][2][3] This activity results in the stabilization of the neuronal resting membrane potential and a reduction in neuronal excitability, which underlies its therapeutic effects in epilepsy.[4][5][6] Additionally, at higher concentrations, retigabine has been shown to potentiate GABAA receptor-mediated currents, contributing to its overall inhibitory effect on the central nervous system.[4][5][7]
These application notes provide a detailed overview and protocols for investigating the electrophysiological effects of retigabine dihydrochloride (B599025) using the whole-cell patch-clamp technique.
Mechanism of Action
Retigabine's primary mechanism of action is the enhancement of KCNQ/Kv7 channel activity. It binds to a hydrophobic pocket near the channel's activation gate, involving key residues in the S5 and S6 transmembrane segments.[3][8] This binding facilitates a conformational change that favors the open state of the channel. The major electrophysiological consequences of this action are:
-
A hyperpolarizing shift in the voltage-dependence of channel activation, meaning the channels open at more negative membrane potentials.[9][10][11]
-
An increased rate of channel activation and a slowed rate of deactivation.[2][11]
-
An increase in the maximal channel conductance in some KCNQ subtypes.[10]
Collectively, these effects lead to an increased potassium efflux, hyperpolarization of the resting membrane potential, and a dampening of neuronal firing.[4][5][11]
A secondary mechanism involves the positive modulation of GABAA receptors, leading to an enhancement of inhibitory postsynaptic currents (IPSCs).[4][5][7] This action appears to be subtype-selective, with a preference for extrasynaptic δ-containing receptors.[7]
Figure 1: Signaling pathway of Retigabine's dual mechanism of action.
Quantitative Data Summary
The following tables summarize the key electrophysiological parameters of retigabine's effects on KCNQ channels from published studies.
Table 1: Retigabine Effect on KCNQ Channel Activation
| KCNQ Subtype | Cell Type | Retigabine Conc. (µM) | ΔV1/2 of Activation (mV) | Reference |
|---|---|---|---|---|
| KCNQ2/3 | Xenopus oocytes | 10 | ~ -20 | [11] |
| KCNQ2 | CHO cells | 10 | ~ -20 to -30 | [10] |
| KCNQ3 | CHO cells | 10 | > -30 (converted to leak current) | [10] |
| KCNQ4 | CHO cells | 10 | ~ -20 | [10] |
| KCNQ2/3 | Xenopus oocytes | 1-5 | Concentration-dependent negative shift |[6] |
Table 2: Retigabine Potency on KCNQ Channels
| KCNQ Subtype | Cell Type | Measured Effect | EC50 / IC50 (µM) | Reference |
|---|---|---|---|---|
| KCNQ2/3 | Xenopus oocytes | Hyperpolarization | IC50 = 5.2 | [11] |
| KCNQ2/3 | Rat sympathetic neurons | Hyperpolarizing shift in activation | EC50 values between 1 and 5 | [1] |
| KCNQ1 | tsA-201 cells | Inhibition (at high conc.) | IC50 ~ 100 |[1] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recordings in Transfected Cell Lines (e.g., CHO, tsA-201)
This protocol is designed to investigate the direct effects of retigabine on specific KCNQ channel subtypes expressed heterologously.
1. Cell Preparation:
-
Culture and transfect CHO or tsA-201 cells with plasmids encoding the desired human KCNQ channel subunits (e.g., KCNQ2 and KCNQ3).[12]
-
Plate cells on glass coverslips 24-48 hours post-transfection for recording.
2. Solutions and Reagents:
-
External Solution (ECS) (in mM): 150 NaCl, 2 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 11 Glucose. Adjust pH to 7.4 with NaOH.[13]
-
Internal Solution (ICS) (in mM): 120 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 1 Mg-ATP. Adjust pH to 7.3 with KOH.[13] For perforated patch, add Nystatin (120-240 µg/ml) to the ICS immediately before recording.[13]
-
Retigabine Dihydrochloride Stock Solution: Prepare a 10 mM stock solution in DMSO and store at -20°C. Dilute to final concentrations in ECS on the day of the experiment.
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with ICS.[7]
-
Obtain a gigaohm seal (>1 GΩ) on a transfected cell and establish the whole-cell configuration.
-
Hold the cell at a membrane potential of -70 mV or -80 mV.[12]
4. Voltage Protocols:
-
Activation Protocol: To determine the voltage-dependence of activation, apply a series of depolarizing voltage steps (e.g., 1-2 seconds in duration) from a holding potential of -80 mV to potentials ranging from -90 mV to +40 mV in 10 mV increments.[12]
-
Deactivation (Tail Current) Protocol: Following a strong activating pulse (e.g., to +40 mV for 500 ms), repolarize the membrane to various potentials (e.g., from -120 mV to 0 mV) to measure the tail currents, which reflect the rate of channel closing (deactivation).[12]
5. Data Analysis:
-
Measure the peak current amplitude at each voltage step to construct a current-voltage (I-V) relationship.
-
Plot the normalized tail current amplitudes against the preceding test potential to generate a conductance-voltage (G-V) curve.[12] Fit the G-V curve with a Boltzmann function to determine the half-maximal activation voltage (V1/2).
-
Compare V1/2 values before and after the application of retigabine to quantify the voltage shift.
Figure 2: Experimental workflow for a whole-cell patch-clamp experiment.
Protocol 2: Current-Clamp Recordings in Cultured Neurons
This protocol is used to assess the effects of retigabine on neuronal excitability, such as resting membrane potential and action potential firing.
1. Cell Preparation:
-
Prepare primary cultures of neurons (e.g., mouse cortical or hippocampal neurons) on glass coverslips.[4][14]
2. Solutions and Reagents:
-
Use the same external and internal solutions as in Protocol 1.
3. Electrophysiological Recording:
-
Establish a whole-cell configuration as described in Protocol 1.
-
Switch the amplifier to current-clamp mode.
4. Experimental Procedure:
-
Resting Membrane Potential (RMP): Measure the RMP with zero current injection (I=0) before and after the application of retigabine. Retigabine is expected to cause a hyperpolarization of the RMP.[4][5]
-
Input Resistance: Inject a series of small hyperpolarizing current steps (e.g., -10 pA, -20 pA) and measure the corresponding voltage changes to calculate the input resistance using Ohm's law (R = V/I). Retigabine should decrease the input resistance.[4]
-
Action Potential Firing: Inject depolarizing current steps of increasing amplitude and duration to elicit action potentials. Count the number of action potentials fired at each current step before and after applying retigabine. Retigabine is expected to decrease the number of action potentials.[4][5]
5. Data Analysis:
-
Statistically compare the RMP, input resistance, and number of action potentials in control versus retigabine-treated conditions.
Figure 3: Logical relationship between retigabine's effects.
Conclusion
The protocols outlined provide a robust framework for characterizing the electrophysiological properties of this compound. By employing both voltage-clamp and current-clamp techniques, researchers can dissect the molecular mechanisms of action on specific ion channels and understand the resulting functional changes in neuronal excitability. These methods are essential for the continued development and characterization of KCNQ channel modulators for therapeutic use.
References
- 1. Modulation of the heart's electrical properties by the anticonvulsant drug retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Determinants of KCNQ (Kv7) K+ Channel Sensitivity to the Anticonvulsant Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Refinement of the binding site and mode of action of the anticonvulsant Retigabine on KCNQ K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the anticonvulsant retigabine on cultured cortical neurons: changes in electroresponsive properties and synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect-of-Retigabine-on-Synaptic-Transmission-Between-Pairs-of-Cultured-Cortical-Neurons [aesnet.org]
- 6. researchgate.net [researchgate.net]
- 7. The anticonvulsant retigabine is a subtype selective modulator of GABA A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The new anticonvulsant retigabine favors voltage-dependent opening of the Kv7.2 (KCNQ2) channel by binding to its activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Retigabine holds KV7 channels open and stabilizes the resting potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of KCNQ2/3 potassium channels by the novel anticonvulsant retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. M Channels Containing KCNQ2 Subunits Modulate Norepinephrine, Aspartate, and GABA Release from Hippocampal Nerve Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The new anticonvulsant retigabine (D-23129) acts as an opener of K+ channels in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Retigabine Dihydrochloride in In Vitro Seizure Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of retigabine (B32265) dihydrochloride (B599025), a selective KCNQ potassium channel opener, in various in vitro models of seizure and neuronal hyperexcitability. This document outlines the mechanism of action, experimental protocols, and expected outcomes, supported by quantitative data from published studies.
Introduction
Retigabine (also known as ezogabine) is a potent anticonvulsant that functions primarily as a positive allosteric modulator of neuronal KCNQ2-5 (Kv7.2-7.5) potassium channels.[1] These channels are crucial regulators of neuronal excitability, and their activation leads to membrane hyperpolarization, thereby reducing the likelihood of action potential firing.[1][2][3] Retigabine has demonstrated broad efficacy in a variety of preclinical in vitro and in vivo seizure models.[3][4][5] In addition to its primary mechanism, some studies suggest that retigabine may also potentiate GABA-A receptor-mediated inhibitory currents, contributing to its overall anticonvulsant effect.[6][7][8]
Mechanism of Action
Retigabine enhances the activity of KCNQ channels through several mechanisms:
-
Hyperpolarizing shift in activation: It shifts the voltage-dependence of channel activation to more hyperpolarized potentials, increasing the probability of the channel being open at resting membrane potential.[9][10][11]
-
Slowing of deactivation: It slows the rate of channel closing (deactivation).[9][12]
-
Acceleration of activation: It increases the rate of channel opening (activation).[9][12]
By binding to a hydrophobic pocket near the channel gate, retigabine stabilizes the open conformation of KCNQ channels.[1][13][14] This leads to an increased M-current, which helps to suppress neuronal hyperexcitability and epileptiform activity.[9][10]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various in vitro models.
Table 1: Electrophysiological Effects of Retigabine on KCNQ Channels
| Cell Type/Preparation | Retigabine Concentration | Effect | Reference |
| Xenopus oocytes expressing KCNQ2/3 | 10 µM | ~20 mV hyperpolarizing shift in activation threshold | [9] |
| Xenopus oocytes expressing KCNQ2/3 | 100 µM | Hyperpolarization from -63 mV to -85 mV (IC50 = 5.2 µM) | [9] |
| CHO cells expressing KCNQ2/3 | 10 µM | Increased maximal open probability from 0.13 to 0.38 | [12] |
| CHO cells expressing KCNQ2/3 | 10 µM | ~11.5 mV hyperpolarizing shift in half-maximal open probability | [12] |
| Rat sympathetic neurons | Not specified | Hyperpolarizing shift in the activation curve of native M-channels | [11] |
Table 2: Effects of Retigabine on Seizure-Like Activity in In Vitro Models
| In Vitro Model | Preparation | Retigabine Concentration | Effect | Reference |
| Low Magnesium | Cultured hippocampal neurons | 1 µM | Half-maximal inhibition of seizure-like activity | [7][15] |
| Low Magnesium | Rat entorhinal cortex-hippocampal slices | 20 µM | Suppressed recurrent short discharges in CA1 | [16] |
| Low Magnesium | Rat entorhinal cortex-hippocampal slices | 50 µM | Suppressed seizure-like events in entorhinal cortex | [16] |
| Low Magnesium | Rat entorhinal cortex-hippocampal slices | 100 µM | Suppressed late recurrent discharges in entorhinal cortex | [16] |
| 4-Aminopiridine, Bicuculline, NMDA | Rat hippocampal slices | Not specified | Inhibited epileptiform activity | [5] |
Experimental Protocols
Below are detailed protocols for common in vitro seizure models where this compound can be effectively studied.
Protocol 1: Induction of Seizure-Like Activity in Organotypic Hippocampal Slice Cultures with Low Magnesium
This model is widely used to study epileptiform activity. The removal of extracellular magnesium enhances NMDA receptor activation, leading to neuronal hyperexcitability.
Materials:
-
Organotypic hippocampal slice cultures (prepared from P7-P9 rat or mouse pups)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, and 1 MgCl2, bubbled with 95% O2/5% CO2.
-
Low-magnesium aCSF (same as above but with 0 mM MgCl2).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Multi-electrode array (MEA) system or patch-clamp setup.
Procedure:
-
Prepare organotypic hippocampal slice cultures and maintain them for 7-14 days in vitro.
-
Place a slice culture in the recording chamber of the MEA or patch-clamp setup.
-
Perfuse the slice with standard aCSF for a baseline recording period of at least 20 minutes to ensure stability.
-
Switch the perfusion to low-magnesium aCSF to induce seizure-like events. This typically occurs within 10-20 minutes.
-
Record the spontaneous epileptiform activity for a stable period (e.g., 30 minutes).
-
Add this compound to the low-magnesium aCSF at the desired final concentration (e.g., 1 µM, 10 µM, 30 µM).
-
Perfuse the slice with the retigabine-containing solution and record the changes in seizure-like activity.
-
Analyze the frequency, duration, and amplitude of the epileptiform discharges before and after retigabine application.
-
A washout period with low-magnesium aCSF can be performed to assess the reversibility of the drug's effects.
Protocol 2: Whole-Cell Patch-Clamp Recording in Cultured Cortical Neurons
This protocol allows for the detailed investigation of retigabine's effects on the intrinsic electrophysiological properties of individual neurons.
Materials:
-
Primary cortical neuron cultures (e.g., from E18 rat or mouse embryos).
-
External recording solution (in mM): 145 NaCl, 3 KCl, 10 HEPES, 10 D-glucose, 2 CaCl2, 1 MgCl2; pH adjusted to 7.4.
-
Internal pipette solution (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, 2 Na2-ATP; pH adjusted to 7.2.
-
This compound stock solution.
-
Patch-clamp electrophysiology rig.
Procedure:
-
Prepare primary cortical neuron cultures and use them for recordings after 10-14 days in vitro.
-
Place the culture dish on the stage of an inverted microscope equipped for patch-clamp recording.
-
Obtain a whole-cell patch-clamp recording from a neuron.
-
In current-clamp mode, record the resting membrane potential and inject a series of depolarizing current steps to elicit action potentials. This serves as the baseline measurement.
-
Perfuse the culture with the external solution containing the desired concentration of this compound (e.g., 10 µM).
-
After a few minutes of perfusion, repeat the current injection protocol.
-
Measure the changes in resting membrane potential, input resistance, and the number of action potentials fired in response to the current injections.[6]
-
In voltage-clamp mode, voltage steps can be applied to study the effect of retigabine on specific ion currents, such as the M-current.
Expected Outcomes and Troubleshooting
-
Efficacy: Retigabine is expected to significantly reduce the frequency and duration of seizure-like events in slice culture models.[16] In single-cell recordings, it should cause hyperpolarization of the resting membrane potential and a decrease in the number of action potentials elicited by depolarizing stimuli.[6]
-
Concentration: Effective concentrations in in vitro models typically range from 1 µM to 100 µM.[7][9][16] It is recommended to perform a dose-response curve to determine the optimal concentration for a specific model and experimental question.
-
Solubility: this compound is soluble in DMSO. Ensure the final concentration of DMSO in the recording solution is low (typically <0.1%) to avoid off-target effects.
-
Stability: Prepare fresh dilutions of retigabine from a stock solution for each experiment to ensure its potency.
Conclusion
This compound is a valuable pharmacological tool for studying the role of KCNQ channels in neuronal excitability and for evaluating potential anticonvulsant therapies in in vitro seizure models. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their studies. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retigabine reduces the excitability of unmyelinated peripheral human axons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retigabine: chemical synthesis to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The spectrum of anticonvulsant efficacy of retigabine (ezogabine) in animal models: implications for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiepileptogenic and antiictogenic effects of retigabine under conditions of rapid kindling: an ontogenic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the anticonvulsant retigabine on cultured cortical neurons: changes in electroresponsive properties and synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anticonvulsant retigabine is a subtype selective modulator of GABA A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect-of-Retigabine-on-Synaptic-Transmission-Between-Pairs-of-Cultured-Cortical-Neurons [aesnet.org]
- 9. Modulation of KCNQ2/3 potassium channels by the novel anticonvulsant retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Retigabine: Bending Potassium Channels to Our Will - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of the KCNQ potassium channel opener retigabine on single KCNQ2/3 channels expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Refinement of the binding site and mode of action of the anticonvulsant Retigabine on KCNQ K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Molecular Insights Into Binding and Activation of the Human KCNQ2 Channel by Retigabine [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Effects of retigabine (D-23129) on different patterns of epileptiform activity induced by low magnesium in rat entorhinal cortex hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Retigabine Dihydrochloride in Rodent Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retigabine (B32265), also known as ezogabine, is a first-in-class antiepileptic drug (AED) with a primary mechanism of action as a positive allosteric modulator of neuronal KCNQ2-5 (Kv7.2-7.5) potassium channels.[1][2] This unique mode of action, distinct from many other AEDs that target sodium channels or GABAergic systems, makes it a valuable tool for in vivo studies in rodent models of epilepsy.[3][4] By enhancing the M-current, retigabine stabilizes the neuronal membrane potential, reduces neuronal hyperexcitability, and consequently suppresses seizure activity.[1][5][6] Preclinical studies have demonstrated its broad-spectrum efficacy in various seizure models, including those resistant to conventional AEDs.[2][3][7] Recent evidence also suggests that retigabine may modulate GABA-A receptors, which could contribute to its anticonvulsant effects.[8]
These application notes provide detailed protocols for the use of Retigabine Dihydrochloride in common rodent models of epilepsy, along with a summary of its efficacy and key experimental parameters.
Mechanism of Action
Retigabine's primary anticonvulsant effect is mediated through the positive modulation of KCNQ2-5 voltage-gated potassium channels.[1] This action increases the number of open KCNQ channels at rest and enhances the cellular response to membrane depolarization, effectively acting as a brake on excessive neuronal firing that underlies seizure activity.[1][9] This stabilization of the membrane potential is thought to be the basis for its efficacy across a broad range of preclinical seizure models.[1] Additionally, some studies indicate that retigabine can enhance GABA-A receptor function, which may also contribute to its antiepileptic properties.[8]
Data Presentation
Efficacy of this compound in Rodent Seizure Models
| Epilepsy Model | Animal Species | Route of Administration | Dose Range | Key Findings | Reference |
| Kainic Acid (KA)-induced Status Epilepticus | Sprague Dawley Rat | Intraperitoneal (i.p.) | 1-5 mg/kg | Lower doses (1-2 mg/kg) increased seizure latency and reduced spike events. Higher dose (5 mg/kg) significantly reduced severe seizure behavior in ~50% of animals. | [10] |
| Kainic Acid (KA)-induced Seizures | Kcnq2 Mutant Mice | Intraperitoneal (i.p.) | 5-15 mg/kg | Dose-dependently reduced the incidence of KA-induced seizures. | [11] |
| Audiogenic Seizures | DBA/2 Mice | Intraperitoneal (i.p.) | 0.5-20 mg/kg | Dose-dependently antagonized audiogenic seizures. A non-effective dose of 0.5 mg/kg potentiated the activity of other AEDs. | [12] |
| Rapid Kindling | Wistar Rat (P14, P21, P35) | Intraperitoneal (i.p.) | 2.5-5 mg/kg | Delayed development of focal seizures and prevented full limbic seizures at all ages. More prominent anticonvulsant effects at younger ages. | [13] |
| Absence Seizures (Spike-and-Wave Discharges) | WAG/Rij Rat (6 and 12 months old) | Intraperitoneal (i.p.) | 5 and 15 mg/kg | Increased the number and duration of spike-and-wave discharges, particularly in older rats, suggesting a pro-epileptic effect in this specific model. | [14] |
| Organophosphate-induced Status Epilepticus | Rat | Intraperitoneal (i.p.) | 15-60 mg/kg | In combination with midazolam, 30 mg/kg suppressed seizures. At 60 mg/kg without midazolam, it strongly reduced seizure activity. | [15] |
Pharmacokinetic Parameters of Retigabine in Humans (Rodent data is less available in cited literature)
| Parameter | Value |
| Time to Cmax | 0.5 - 2.0 hours |
| Half-life | 6 - 8 hours |
| Absolute Oral Bioavailability | ~60% |
| Metabolism | N-acetylation and N-glucuronidation |
| Note: While these are human pharmacokinetic data, they can provide a general guide for study design. Brain accumulation in rodents has been shown to be dose-dependent and can be significantly higher than plasma concentrations.[8][16] |
Experimental Protocols
General Preparation of this compound for In Vivo Administration
-
Vehicle Selection: A common vehicle for intraperitoneal injection of retigabine in rodents is 20% Dimethyl Sulfoxide (DMSO).
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the weight of the animals.
-
Dissolve the calculated amount of this compound in the appropriate volume of the chosen vehicle to achieve the final desired concentration.
-
Ensure the solution is homogenous through vortexing or brief sonication if necessary.
-
Prepare fresh solutions on the day of the experiment.
-
Protocol 1: Acute Seizure Model - Kainic Acid (KA)-Induced Seizures in Rats
This protocol is adapted from studies investigating the efficacy of retigabine in an acute limbic seizure model.[10]
-
Animals: Adult male Sprague Dawley rats.
-
Drug Administration:
-
Administer this compound (1-5 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
The timing of administration can be varied, for example, 30 minutes prior to seizure induction.[10]
-
-
Seizure Induction:
-
Administer Kainic Acid (KA) via intraperitoneal injection to induce status epilepticus.
-
-
Behavioral and Electrophysiological Monitoring:
-
Observe and score seizure behavior using a standardized scale (e.g., Racine scale).
-
If available, record electroencephalogram (EEG) activity to quantify seizure characteristics such as spike frequency and burst events.[10]
-
-
Endpoint Analysis:
-
Measure the latency to the onset of seizure behaviors.
-
Quantify the severity and duration of seizures.
-
For neuroprotection studies, perform histological analysis of brain tissue (e.g., hippocampus) to assess neuronal damage.[10]
-
Protocol 2: Chronic Seizure Model - Rapid Kindling in Rats
This protocol is based on studies evaluating the antiepileptogenic and anti-ictogenic effects of retigabine.[13]
-
Animals: Postnatal day 14 (P14), P21, or P35 Wistar rats.
-
Electrode Implantation: Surgically implant a bipolar stimulating and recording electrode in the brain region of interest (e.g., amygdala). Allow for a recovery period.
-
Drug Administration:
-
Administer this compound (e.g., 2.5 mg/kg for P14, 5 mg/kg for P21 and P35) or vehicle via i.p. injection.
-
-
Kindling Stimulation:
-
Apply brief electrical stimulation through the implanted electrode at regular intervals (e.g., once daily).
-
The stimulation intensity should be sufficient to elicit an afterdischarge.
-
-
Seizure Monitoring:
-
Record the afterdischarge threshold and duration.
-
Observe and score the behavioral seizure severity.
-
-
Endpoint Analysis:
-
Compare the rate of kindling acquisition (i.e., the number of stimulations required to reach a fully kindled state) between retigabine- and vehicle-treated groups.
-
Assess the effect of retigabine on seizure severity and afterdischarge duration in already kindled animals.
-
Important Considerations
-
Dose-Response and Biphasic Effects: It is crucial to perform dose-response studies, as some research suggests that higher doses of retigabine may, in some models, worsen seizure outcomes or cause significant ataxia.[10]
-
Age-Dependent Effects: The efficacy of retigabine can vary with the age of the animals, as demonstrated in kindling and absence seizure models.[13][14]
-
Model-Specific Efficacy: Retigabine shows broad efficacy but may not be effective in all seizure models. For instance, it has been shown to be ineffective or even pro-convulsant in a genetic model of absence epilepsy.[8][14]
-
Side Effects: At higher doses, central nervous system side effects such as sedation and motor impairment can be observed.[10] These should be monitored and considered when interpreting results.
-
Pharmacokinetics: The timing of drug administration relative to seizure induction or monitoring is critical and should be based on the known pharmacokinetic profile of the drug.
By following these detailed protocols and considering the key factors outlined, researchers can effectively utilize this compound to investigate the mechanisms of epilepsy and evaluate novel therapeutic strategies.
References
- 1. The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retigabine - Wikipedia [en.wikipedia.org]
- 3. The spectrum of anticonvulsant efficacy of retigabine (ezogabine) in animal models: implications for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retigabine: the newer potential antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retigabine: Chemical Synthesis to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retigabine: chemical synthesis to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The anticonvulsant retigabine is a subtype selective modulator of GABA A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy of Retigabine on Acute Limbic Seizures in Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Retigabine, a Kv7.2/Kv7.3-Channel Opener, Attenuates Drug-Induced Seizures in Knock-In Mice Harboring Kcnq2 Mutations | PLOS One [journals.plos.org]
- 12. Influence of retigabine on the anticonvulsant activity of some antiepileptic drugs against audiogenic seizures in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antiepileptogenic and antiictogenic effects of retigabine under conditions of rapid kindling: an ontogenic study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Age dependent effects of Retigabine on absence seizure in WAG/Rij rats; an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Kv7 modulator, retigabine, is an efficacious antiseizure drug for delayed treatment of organophosphate-induced status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benthamscience.com [benthamscience.com]
Application Notes and Protocols for Retigabine Dihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation and use of Retigabine (B32265) Dihydrochloride (B599025), a potent KCNQ/Kv7 potassium channel opener, in cell culture applications. Adherence to these protocols is crucial for ensuring experimental reproducibility and accuracy.
Introduction
Retigabine Dihydrochloride (also known as Ezogabine) is a positive allosteric modulator of the KCNQ (Kv7) family of voltage-gated potassium channels, with primary activity on subtypes Kv7.2 through Kv7.5.[1][2][3] These channels are critical regulators of neuronal excitability, and their activation by Retigabine leads to membrane hyperpolarization and a reduction in neuronal firing.[4][5] This mechanism of action underlies its utility as an anticonvulsant and its investigation in a variety of neurological and psychiatric disorders. In a laboratory setting, Retigabine is a valuable tool for studying the physiological roles of KCNQ channels in various cell types.
Quantitative Data Summary
The following table summarizes the key quantitative data for the preparation of this compound stock solutions.
| Parameter | Value | Source(s) |
| Molecular Weight | 376.25 g/mol | [2] |
| Recommended Solvents | DMSO, Ethanol, Water (with gentle warming) | [3][6] |
| Solubility in DMSO | ≥18.8 mg/mL to 75 mg/mL | [3][7] |
| Solubility in Water | ≥52.4 mg/mL (with gentle warming) | |
| Solubility in Ethanol | ≥8.71 mg/mL (with gentle warming and ultrasonic) | |
| Recommended Stock Solution Concentration | 10 mM to 50 mM in DMSO | [8] |
| Storage of Solid Compound | -20°C | [2][3] |
| Storage of Stock Solution | -20°C for several months | [3] |
| Typical Working Concentration in Cell Culture | 0.1 µM to 10 µM | [2][5][9] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.76 mg of the compound (Molecular Weight = 376.25 g/mol ).
-
-
Dissolving the Compound:
-
Add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the weighed compound. For a 10 mM stock, if you weighed 3.76 mg, add 1 mL of DMSO.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
-
Aiding Dissolution (if necessary):
-
Aliquoting and Storage:
-
Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for long-term storage, where they can be stable for several months.[3]
-
Preparation of Working Solutions for Cell Culture
Procedure:
-
Thawing the Stock Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentration.
-
Important: To avoid precipitation, it is recommended to add the this compound stock solution to the cell culture medium and mix immediately. Do not add the medium to the concentrated stock. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the drug. This is essential to distinguish the effects of the drug from those of the solvent.
-
-
Application to Cells:
-
Remove the existing medium from your cell cultures and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration.
-
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound solutions.
Signaling Pathway
Caption: Retigabine's mechanism of action on K(V)7 channels.
References
- 1. Retigabine | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 2. This compound | 150812-13-8 | Potassium Channel | MOLNOVA [molnova.com]
- 3. apexbt.com [apexbt.com]
- 4. Kv7.2-7.5 voltage-gated potassium channel (KCNQ2-5) opener, retigabine, reduces capsaicin-induced visceral pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retigabine, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retigabine | Voltage-gated Potassium Channel Activators: R&D Systems [rndsystems.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Retigabine holds KV7 channels open and stabilizes the resting potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The new anticonvulsant retigabine (D-23129) acts as an opener of K+ channels in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing Retigabine Dihydrochloride Neuroprotection In Vitro
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for assessing the neuroprotective effects of Retigabine Dihydrochloride in vitro. Retigabine, a positive allosteric modulator of KCNQ2-5 (Kv7.2-7.5) potassium channels, has demonstrated neuroprotective properties in various models of neuronal injury.[1] This protocol outlines the use of neuronal cell culture models, induction of neurotoxicity, and subsequent evaluation of Retigabine's protective efficacy through a panel of biochemical and cellular assays. The provided methodologies are intended to offer a standardized framework for investigating the neuroprotective potential of Retigabine and similar compounds.
Introduction
Retigabine (also known as Ezogabine) is a first-in-class antiepileptic drug that primarily acts by enhancing the activity of voltage-gated potassium channels of the Kv7 subfamily.[1] These channels are crucial regulators of neuronal excitability. Beyond its anticonvulsant activity, Retigabine has shown promise as a neuroprotective agent.[1] Its mechanism of action involves hyperpolarizing the neuronal membrane potential, which can counteract excitotoxic insults and reduce neuronal damage. Additionally, there is evidence suggesting that Retigabine may also enhance GABAergic neurotransmission, further contributing to its neuroprotective profile.[1]
This protocol details in vitro methods to investigate the neuroprotective effects of this compound against common neurotoxic insults, such as excitotoxicity, oxidative stress, and apoptosis.
Materials and Reagents
-
Cell Lines:
-
SH-SY5Y (human neuroblastoma cell line)
-
Primary cortical neurons (optional, for more physiologically relevant studies)
-
-
Reagents for Cell Culture:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
-
Neurotoxic Agents:
-
N-methyl-D-aspartate (NMDA)
-
Hydrogen peroxide (H₂O₂)
-
Staurosporine
-
-
Test Compound:
-
This compound
-
-
Assay Kits and Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit
-
Caspase-3 Colorimetric or Fluorometric Assay Kit
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay Kit
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) for ROS detection
-
Experimental Workflow
The overall workflow for assessing the neuroprotective effects of this compound is depicted below.
Figure 1: Experimental workflow for assessing Retigabine's neuroprotection.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well. For primary neurons, use appropriate coating and seeding densities.
-
Cell Culture: Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: After 24 hours, replace the medium with a serum-free medium. Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Induction of Neurotoxicity: Following pre-treatment, add the neurotoxic agent (e.g., NMDA, H₂O₂) to the respective wells.
-
Incubation: Incubate the plates for the desired time period (e.g., 24 hours).
Cell Viability Assays
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
After treatment, carefully collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
LDH release is an indicator of cell membrane damage and is expressed as a percentage of the positive control (cells lysed to achieve maximum LDH release).
Apoptosis Assays
-
Lyse the cells according to the assay kit protocol.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to each well.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance (405 nm for colorimetric) or fluorescence (Ex/Em = 380/460 nm for fluorometric).
-
Caspase-3 activity is proportional to the signal generated.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Perform the TUNEL reaction according to the manufacturer's protocol, which involves incubating the cells with TdT enzyme and labeled dUTPs.
-
Visualize the labeled, fragmented DNA using fluorescence microscopy.
-
The number of TUNEL-positive cells is an indicator of apoptosis.
Oxidative Stress Assay
-
After treatment, wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (Ex/Em = 485/535 nm).
-
An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Data Presentation
Quantitative data should be summarized in tables for clear comparison of the effects of Retigabine under different experimental conditions.
Table 1: Neuroprotective Effects of this compound on Neuronal Viability
| Treatment Group | Cell Viability (% of Control) | LDH Release (% of Max) |
| Vehicle Control | 100 ± 5 | 5 ± 2 |
| Neurotoxin Alone | 50 ± 7 | 60 ± 8 |
| Retigabine (1 µM) + Neurotoxin | 65 ± 6 | 45 ± 5 |
| Retigabine (10 µM) + Neurotoxin | 85 ± 5 | 20 ± 4 |
| Retigabine (10 µM) Alone | 98 ± 4 | 6 ± 3 |
Table 2: Effect of this compound on Markers of Apoptosis and Oxidative Stress
| Treatment Group | Relative Caspase-3 Activity | % TUNEL-Positive Cells | Relative ROS Levels |
| Vehicle Control | 1.0 ± 0.1 | < 5 | 1.0 ± 0.2 |
| Neurotoxin Alone | 3.5 ± 0.4 | 40 ± 5 | 4.2 ± 0.5 |
| Retigabine (1 µM) + Neurotoxin | 2.8 ± 0.3 | 30 ± 4 | 3.1 ± 0.4 |
| Retigabine (10 µM) + Neurotoxin | 1.5 ± 0.2 | 10 ± 3 | 1.8 ± 0.3 |
| Retigabine (10 µM) Alone | 1.1 ± 0.1 | < 5 | 1.2 ± 0.2 |
Table 3: Potency of this compound in In Vitro Neuroprotection Models
| Parameter | Model System | Value | Reference |
| EC₅₀ (KCNQ2/Q3 channel activation) | CHO cells | 1.6 ± 0.3 µM | [2] |
| IC₅₀ (prevention of neuronal death) | Organotypic hippocampal cultures (serum withdrawal) | 0.4 µM | [3] |
| IC₅₀ (reduction of ROS production) | Organotypic hippocampal cultures (serum withdrawal) | ~1 µM | [3] |
Signaling Pathways
The neuroprotective effects of Retigabine are primarily mediated by its action on Kv7 potassium channels, leading to neuronal hyperpolarization. This can prevent excessive neuronal firing and excitotoxicity. A potential secondary mechanism involves the modulation of GABA-A receptors.
Figure 2: Proposed signaling pathways for Retigabine-mediated neuroprotection.
Conclusion
This protocol provides a comprehensive framework for the in vitro assessment of this compound's neuroprotective properties. By utilizing a combination of cell viability, apoptosis, and oxidative stress assays, researchers can obtain robust and reproducible data to characterize the neuroprotective profile of Retigabine and other investigational compounds. The provided methodologies and data presentation formats are intended to facilitate standardized evaluation and comparison across different studies.
References
- 1. Retigabine: the newer potential antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retigabine, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retigabine and flupirtine exert neuroprotective actions in organotypic hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Retigabine Dihydrochloride in Animal Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retigabine (B32265) (also known as Ezogabine), a potent neuronal KCNQ/Kv7 potassium channel opener, has demonstrated significant analgesic effects in various preclinical models of neuropathic pain.[1][2][3][4] Neuropathic pain, a chronic and debilitating condition arising from nerve damage, is characterized by neuronal hyperexcitability.[1] Retigabine's mechanism of action involves the activation of KCNQ/Kv7 channels, which leads to a hyperpolarizing shift in the neuronal membrane potential, thereby stabilizing neuronal excitability and reducing the ectopic firing of nociceptive neurons.[4] These application notes provide detailed protocols for the preparation and administration of Retigabine Dihydrochloride in common rodent models of neuropathic pain, along with methods for assessing its efficacy.
Mechanism of Action
Retigabine primarily exerts its effects by enhancing the activity of voltage-gated potassium channels of the KCNQ family (Kv7.2-Kv7.5).[1] These channels are crucial in regulating neuronal excitability. By opening these channels, Retigabine increases the M-current, a subthreshold potassium current that helps to stabilize the membrane potential and prevent the repetitive firing of action potentials that underlies neuropathic pain.[1] The analgesic effect of Retigabine in neuropathic pain models can be reversed by co-administration of a KCNQ channel blocker like XE991, confirming its mechanism of action.[2]
Quantitative Data Summary
The following tables summarize the effective doses of this compound and its observed effects in various animal models of neuropathic pain.
Table 1: Effective Doses of this compound in Rat Models of Neuropathic Pain
| Animal Model | Route of Administration | Effective Dose (mg/kg) | Observed Effect | Reference |
| Chronic Constriction Injury (CCI) | p.o. | 5 and 20 | Attenuated mechanical hypersensitivity | [5] |
| Spared Nerve Injury (SNI) | p.o. | 5 and 20 | Attenuated mechanical hypersensitivity | [5] |
| Streptozotocin (B1681764) (STZ)-induced Diabetic Neuropathy | i.p. | 15 | Attenuated mechanical hypersensitivity | [2] |
| L5 Spinal Nerve Ligation | p.o. | 10 | Elevated pain threshold to tactile and thermal stimulation | [3] |
| Inflammatory Temporomandibular Joint Pain | i.p. | 2.5 and 7.5 | Increased head withdrawal threshold | [6][7] |
Table 2: Effects of this compound on Nociceptive Thresholds
| Animal Model | Pain Assessment | Treatment | % Increase in Withdrawal Threshold/Latency (approx.) | Reference |
| L5 Spinal Nerve Ligation | Tactile Stimulation | 10 mg/kg Retigabine p.o. | Comparable to 10 mg/kg Tramadol | [3] |
| L5 Spinal Nerve Ligation | Thermal Stimulation | 10 mg/kg Retigabine p.o. | Comparable to 100 mg/kg Gabapentin | [3] |
| STZ-induced Diabetic Neuropathy | Mechanical Allodynia | 15 mg/kg Retigabine i.p. | Significant attenuation | [2] |
| Chronic Constriction Injury (CCI) | Mechanical Hypersensitivity | 20 mg/kg Retigabine p.o. | Significant attenuation | [5] |
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Saline (0.9% NaCl) or 20% DMSO solution
-
Vortex mixer
-
Sterile microcentrifuge tubes
Protocol:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
To prepare a stock solution, dissolve the powder in 100% DMSO. For example, to make a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved. The solution may have a purple color.[8]
-
For intraperitoneal (i.p.) or oral (p.o.) administration, the stock solution can be further diluted with saline to the final desired concentration. A common final concentration of DMSO in the administered solution is between 5% and 20%.
-
Prepare fresh solutions on the day of the experiment.
Animal Models of Neuropathic Pain
The following diagram outlines the general workflow for inducing and assessing neuropathic pain in rodent models and testing the efficacy of Retigabine.
a. Chronic Constriction Injury (CCI) Model [9][10][11][12][13]
This model involves the loose ligation of the sciatic nerve, leading to nerve inflammation and injury.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
4-0 chromic gut or silk sutures
-
Wound clips or sutures
Protocol:
-
Anesthetize the rat.
-
Make a skin incision on the lateral surface of the thigh.
-
Expose the common sciatic nerve by blunt dissection through the biceps femoris muscle.
-
Proximal to the sciatic trifurcation, place four loose ligatures of 4-0 chromic gut suture around the nerve with about 1 mm spacing between them. The ligatures should be tightened until a brief twitch in the hind paw is observed.
-
Close the muscle layer and skin with sutures or wound clips.
-
Allow the animals to recover for 7-14 days for the development of neuropathic pain before behavioral testing.
b. Spared Nerve Injury (SNI) Model [14][15][16][17][18]
This model involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the third branch intact.
Materials:
-
Anesthetic
-
Surgical instruments
-
4-0 silk suture
-
Fine scissors
Protocol:
-
Anesthetize the rat.
-
Expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.
-
Tightly ligate the tibial and common peroneal nerves with 4-0 silk suture.
-
Transect the ligated nerves distal to the ligation, removing a 2-4 mm section of the distal nerve stump.
-
Take care to leave the sural nerve intact.
-
Close the muscle and skin layers.
-
Allow for a recovery period of at least 7 days before behavioral testing.
c. Streptozotocin (STZ)-Induced Diabetic Neuropathy Model [19][20][21][22][23]
This model induces diabetes, which subsequently leads to the development of painful neuropathy.
Materials:
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
Glucometer and test strips
Protocol:
-
Dissolve STZ in cold citrate buffer immediately before use.
-
Induce diabetes by a single intraperitoneal injection of STZ (typically 50-65 mg/kg for rats).
-
Monitor blood glucose levels 48-72 hours post-injection and then weekly. Animals with blood glucose levels above 250 mg/dL are considered diabetic.
-
Neuropathic pain behaviors typically develop within 3-4 weeks after the induction of diabetes.
Behavioral Assays for Pain Assessment
a. Mechanical Allodynia (von Frey Test) [24][25][26][27][28]
This test measures the withdrawal threshold to a non-noxious mechanical stimulus.
Materials:
-
von Frey filaments or an electronic von Frey apparatus
-
Elevated mesh platform
-
Plexiglas enclosures
Protocol:
-
Acclimatize the animals to the testing environment by placing them in the Plexiglas enclosures on the mesh platform for at least 15-30 minutes before testing.
-
Apply the von Frey filament to the plantar surface of the hind paw with increasing force until the animal withdraws its paw.
-
If using manual filaments, the up-down method is commonly employed to determine the 50% withdrawal threshold.
-
If using an electronic apparatus, the force at which the paw is withdrawn is automatically recorded.
-
Take at least three measurements per paw, with a few minutes interval between each measurement.
b. Thermal Hyperalgesia (Hargreaves Test) [29][30][31][32][33]
This test measures the latency of paw withdrawal from a radiant heat source.
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Glass platform
-
Plexiglas enclosures
Protocol:
-
Acclimatize the animals on the glass platform within the enclosures.
-
Position the radiant heat source under the glass directly beneath the plantar surface of the hind paw to be tested.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the animal withdraws its paw. Record the withdrawal latency.
-
A cut-off time (usually 20-30 seconds) is set to prevent tissue damage.
-
Perform at least three trials per paw with a sufficient interval between each trial.
Conclusion
This compound has consistently shown efficacy in alleviating pain-like behaviors in various animal models of neuropathic pain. The protocols outlined in these application notes provide a framework for researchers to investigate the therapeutic potential of Retigabine and other KCNQ channel openers. Careful adherence to these established models and behavioral testing procedures is crucial for obtaining reliable and reproducible data in the development of novel analgesics for neuropathic pain.
References
- 1. Retigabine: chemical synthesis to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of Kv7 channels with the anticonvulsant retigabine alleviates neuropathic pain behaviour in the streptozotocin rat model of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-hyperalgesic activity of retigabine is mediated by KCNQ potassium channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neural KCNQ (Kv7) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anticonvulsant retigabine attenuates nociceptive behaviours in rat models of persistent and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of voltage-gated KCNQ/Kv7 channels by anticonvulsant retigabine attenuates mechanical allodynia of inflammatory temporomandibular joint in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of voltage-gated KCNQ/Kv7 channels by anticonvulsant retigabine attenuates mechanical allodynia of inflammatory temporomandibular joint in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. criver.com [criver.com]
- 11. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 13. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 14. 4.3. A Rat Model of Spared Nerve Injury (SNI) [bio-protocol.org]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. The spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Behavioral, Biochemical and Electrophysiological Changes in Spared Nerve Injury Model of Neuropathic Pain [mdpi.com]
- 19. Animal models of painful diabetic neuropathy: the STZ rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ndineuroscience.com [ndineuroscience.com]
- 21. inotiv.com [inotiv.com]
- 22. Streptozotocin induced Rodent Diabetic Neuropathy Model - Creative Biolabs [creative-biolabs.com]
- 23. Streptozotocin-induced type 1 and 2 diabetes in rodents: a model for studying diabetic cardiac autonomic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bio-protocol.org [bio-protocol.org]
- 25. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 26. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 27. protocols.io [protocols.io]
- 28. biomed-easy.com [biomed-easy.com]
- 29. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 30. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 31. meliordiscovery.com [meliordiscovery.com]
- 32. researchgate.net [researchgate.net]
- 33. A modified Hargreaves method for assessing threshold temperatures for heat nociception - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Effects of Retigabine on Synaptic Transmission: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retigabine (B32265) (also known as Ezogabine) is an anticonvulsant drug that has garnered significant interest for its unique mechanism of action.[1] It is the first-in-class neuronal potassium channel opener approved for the treatment of epilepsy.[1] Understanding the precise effects of Retigabine on synaptic transmission is crucial for elucidating its therapeutic mechanisms, identifying potential new applications, and guiding the development of next-generation neuromodulatory compounds. These application notes provide detailed protocols for measuring the effects of Retigabine on both inhibitory and excitatory synaptic transmission using in vitro electrophysiology.
Mechanism of Action
Retigabine's primary mechanism of action is the positive allosteric modulation of voltage-gated potassium channels of the KCNQ (or Kv7) family, specifically subtypes KCNQ2 to KCNQ5.[1] These channels are crucial for setting the resting membrane potential and controlling neuronal excitability.[1] By enhancing the opening of these channels, Retigabine causes hyperpolarization of the neuronal membrane, which stabilizes the neuron and reduces the likelihood of action potential firing.[1][2] This action is a key contributor to its anticonvulsant properties.[1]
Recent studies have revealed a dual mechanism, highlighting that Retigabine also potentiates GABAergic transmission. It acts as a subtype-selective positive modulator of GABA-A receptors, showing a preference for extrasynaptic δ-containing receptors.[3][4] This potentiation of inhibitory currents further contributes to the dampening of neuronal excitability.[2][5] Conversely, Retigabine has been shown to have no significant direct effect on excitatory postsynaptic currents (EPSCs) mediated by non-NMDA glutamate (B1630785) receptors.[2][5]
Data Presentation: Summary of Retigabine's Effects
The following tables summarize the quantitative effects of Retigabine on key parameters of synaptic transmission as reported in the literature.
Table 1: Effects of Retigabine on Inhibitory Postsynaptic Currents (IPSCs)
| Parameter | Effect of Retigabine | Concentration Range | Reference |
| IPSC Peak Amplitude | Significant Increase | 1 - 30 µM | [2][5] |
| IPSC 90-10% Decay Time | Significant Increase | 1 - 30 µM | [2][5] |
| IPSC Weighted Decay Time Constant | Significant Increase | 1 - 30 µM | [2] |
| Total Charge Transfer of IPSCs | Significant Increase | 1 - 30 µM | [2][5] |
| Miniature IPSC (mIPSC) Peak Amplitude | Significant Increase | 10 µM | [5] |
| Miniature IPSC (mIPSC) 90-10% Decay Time | Significant Increase | 10 µM | [5] |
| Paired-Pulse Depression | No significant alteration | Not specified | [5] |
Table 2: Effects of Retigabine on Neuronal Excitability and Excitatory Transmission
| Parameter | Effect of Retigabine | Concentration Range | Reference |
| Resting Membrane Potential | Significant Hyperpolarization | 10 µM | [2][5] |
| Input Resistance | Decrease | 10 µM | [2] |
| Action Potentials (generated by current injection) | Decreased Number | 10 µM | [2][5] |
| Excitatory Postsynaptic Currents (EPSCs) | No significant effect | Up to 30 µM | [2][5] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recordings from Cultured Cortical Neurons to Measure IPSCs
This protocol details the methodology to assess the effect of Retigabine on GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs).
Materials:
-
Primary cortical neuron cultures
-
External solution (in mM): 145 NaCl, 2.5 KCl, 10 HEPES, 10 glucose, 2 CaCl₂, 1 MgCl₂ (pH 7.4)
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 2 ATP-Mg, 0.5 GTP-Na (pH 7.2)
-
Retigabine stock solution (in DMSO)
-
Pharmacological agents: 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) to block AMPA/kainate receptors, and D-2-amino-5-phosphonovalerate (APV) to block NMDA receptors.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Prepare cultured cortical neurons on coverslips.
-
Place a coverslip in the recording chamber and perfuse with external solution at a constant rate.
-
Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Clamp the neuron at a holding potential of -70 mV.
-
To isolate IPSCs, add CNQX (10 µM) and APV (50 µM) to the external solution to block excitatory currents.
-
Record baseline spontaneous or evoked IPSCs. For evoked IPSCs, stimulate a nearby presynaptic neuron.
-
Apply Retigabine at the desired concentration (e.g., 10 µM) to the perfusion bath and allow it to equilibrate for several minutes.
-
Record IPSCs in the presence of Retigabine.
-
Wash out Retigabine by perfusing with the control external solution.
-
Data Analysis: Measure the peak amplitude, 90-10% decay time, and total charge transfer of the IPSCs before, during, and after Retigabine application.
Protocol 2: Measurement of Miniature Inhibitory Postsynaptic Currents (mIPSCs)
This protocol is designed to investigate whether Retigabine's effects on IPSCs are mediated by presynaptic or postsynaptic mechanisms.
Materials:
-
Same as Protocol 1
-
Tetrodotoxin (TTX) to block voltage-gated sodium channels and thus action potentials.
Procedure:
-
Follow steps 1-6 from Protocol 1.
-
Add TTX (0.5-1 µM) to the external solution to block spontaneous, action potential-driven synaptic events.
-
Record baseline mIPSCs for several minutes.
-
Apply Retigabine (e.g., 10 µM) to the bath and record mIPSCs.
-
Wash out Retigabine.
-
Data Analysis: Analyze the amplitude and frequency of mIPSCs. An increase in amplitude suggests a postsynaptic site of action, while an increase in frequency points to a presynaptic effect.
Protocol 3: Assessing the Effect of Retigabine on Neuronal Excitability
This protocol measures how Retigabine affects the intrinsic excitability of neurons.
Materials:
-
Same as Protocol 1, but with a standard K-gluconate based internal solution to allow for physiological recording of membrane potential.
Procedure:
-
Establish a whole-cell current-clamp recording.
-
Measure the resting membrane potential of the neuron.
-
Inject a series of hyperpolarizing and depolarizing current steps to determine the input resistance and to elicit action potentials.
-
Apply Retigabine (e.g., 10 µM) to the bath.
-
Repeat the measurements of resting membrane potential, input resistance, and action potential firing in the presence of Retigabine.
-
Wash out the drug and repeat the measurements.
-
Data Analysis: Compare the resting membrane potential, input resistance, and the number of action potentials fired in response to depolarizing current steps before and after Retigabine application.
Visualizations
Caption: Retigabine's dual mechanism of action on synaptic transmission.
Caption: Workflow for measuring Retigabine's effect on IPSCs.
Caption: Interpreting the results of miniature IPSC experiments.
References
- 1. The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the anticonvulsant retigabine on cultured cortical neurons: changes in electroresponsive properties and synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The anticonvulsant retigabine is a subtype selective modulator of GABA A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect-of-Retigabine-on-Synaptic-Transmission-Between-Pairs-of-Cultured-Cortical-Neurons [aesnet.org]
Application Notes and Protocols for Retigabine Dihydrochloride in Xenopus Oocyte Expression Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retigabine (B32265) (also known as Ezogabine) is a potent anticonvulsant that functions as a positive allosteric modulator of Kv7 (KCNQ) voltage-gated potassium channels.[1][2] The Xenopus laevis oocyte expression system is a robust and widely used platform for characterizing the electrophysiological properties of ion channels and the effects of pharmacological compounds.[3][4] Its large size facilitates the injection of channel-encoding cRNA and subsequent electrophysiological recordings using the two-electrode voltage clamp (TEVC) technique.[3][5] These application notes provide detailed protocols for utilizing Xenopus oocytes to study the effects of Retigabine Dihydrochloride on Kv7 channels, along with representative data and visualizations of key experimental workflows and signaling pathways.
Retigabine has been shown to shift the voltage dependence of Kv7 channel activation to more negative potentials, thereby increasing the open probability of the channels at subthreshold membrane potentials and stabilizing the resting membrane potential.[6][7][8] This leads to a hyperpolarization of the cell membrane and a reduction in neuronal excitability, which underlies its anticonvulsant effects.[1][9] The primary targets of Retigabine are heteromeric Kv7.2/Kv7.3 channels, which are the molecular correlate of the neuronal M-current.[8][10]
Data Presentation
The following tables summarize the quantitative effects of Retigabine on various Kv7 channel subtypes expressed in Xenopus oocytes.
Table 1: Effect of Retigabine on the half-activation voltage (V½) of Kv7 channels.
| Kv7 Subtype | Retigabine Concentration (µM) | ΔV½ (mV) | Reference |
| hKv7.2/7.3 | 1 | -8.1 ± 0.7 | [10] |
| hKv7.2/7.3 | 10 | ~ -20 | [1][8] |
| hKv7.2 | 10 | Significant hyperpolarizing shift | [8] |
| hKv7.3 | 10 | Significant hyperpolarizing shift | [9] |
| hKv7.4 | 10 | Significant hyperpolarizing shift | [9] |
Table 2: EC50 values of Retigabine for Kv7 channels.
| Kv7 Subtype | Parameter | EC50 (µM) | Reference |
| hKv7.2/7.3 | Hyperpolarization | 5.2 | [1][8] |
| WT Q2/Q3 | ΔV½ | 4.9 | [11] |
Table 3: Effect of Retigabine on Resting Membrane Potential in Xenopus Oocytes Expressing Kv7.2/7.3.
| Retigabine Concentration (µM) | Resting Membrane Potential (mV) | Reference |
| 0 (Control) | -63 | [1][8] |
| 100 | -85 | [1][8] |
Experimental Protocols
Protocol 1: Preparation of Xenopus laevis Oocytes
-
Oocyte Harvesting: Anesthetize a female Xenopus laevis frog by immersion in a 0.15% tricaine (B183219) solution. Surgically remove a portion of the ovary and place it in a calcium-free OR2 solution (82.5 mM NaCl, 2.5 mM KCl, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).
-
Defolliculation: Cut the ovarian lobes into small clumps and incubate them in a collagenase solution (e.g., 2 mg/mL in OR2 solution) for 1-2 hours with gentle agitation to remove the follicular layer.
-
Oocyte Selection: After enzymatic digestion, wash the oocytes thoroughly with ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5) supplemented with 50 µg/mL gentamycin. Select healthy, stage V-VI oocytes characterized by their large size and distinct animal and vegetal poles.
-
Incubation: Maintain the selected oocytes in supplemented ND96 solution at 16-18°C.
Protocol 2: cRNA Preparation and Injection
-
cRNA Synthesis: Linearize the plasmid DNA containing the Kv7 channel subunit cDNA (e.g., human Kv7.2 and Kv7.3) with a suitable restriction enzyme. Synthesize capped cRNA in vitro using a commercial transcription kit (e.g., mMESSAGE mMACHINE™).
-
cRNA Purification and Quantification: Purify the synthesized cRNA and determine its concentration and quality using a spectrophotometer and gel electrophoresis.
-
Microinjection: Load the cRNA into a glass microinjection needle. For co-expression of Kv7.2 and Kv7.3, mix the respective cRNAs in a 1:1 ratio. Inject approximately 50 nL of the cRNA solution (at a concentration of ~1 µg/µL) into the cytoplasm of each oocyte.
-
Incubation: Incubate the injected oocytes in supplemented ND96 solution at 16-18°C for 2-5 days to allow for channel expression.
Protocol 3: Two-Electrode Voltage Clamp (TEVC) Recordings
-
Solutions: Prepare the recording solution (ND96) and the drug solutions. Dissolve this compound in the recording solution to the desired concentrations. A stock solution in DMSO can be prepared and diluted to the final concentration (ensure the final DMSO concentration is low, e.g., <0.1%, to avoid off-target effects).
-
Electrode Preparation: Pull glass microelectrodes with a resistance of 0.5-2 MΩ when filled with 3 M KCl.
-
Oocyte Placement: Place a cRNA-injected oocyte in the recording chamber and perfuse with the recording solution.
-
Impaling the Oocyte: Carefully impale the oocyte with two microelectrodes: one for voltage sensing and one for current injection.[12][13]
-
Voltage Clamp Protocol:
-
Clamp the oocyte membrane potential at a holding potential of -80 mV or -90 mV.[6]
-
To elicit Kv7 currents, apply depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 1-2 seconds).
-
Record the resulting currents.
-
-
Drug Application: After recording baseline currents in the control recording solution, perfuse the chamber with the Retigabine-containing solution. Allow sufficient time for the drug effect to reach a steady state before recording the currents again.
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step.
-
Generate current-voltage (I-V) curves.
-
Convert the current to conductance (G) using the formula G = I / (V - Vrev), where V is the test potential and Vrev is the reversal potential for potassium.
-
Fit the conductance-voltage (G-V) curves with a Boltzmann function to determine the half-activation voltage (V½) and the slope factor.
-
Construct dose-response curves by plotting the change in V½ or current amplitude against the Retigabine concentration and fit with a Hill equation to determine the EC50.
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Workflow of studying Retigabine's effect on Kv7 channels in Xenopus oocytes.
Logical Flow of a Dose-Response Experiment
Caption: Logical workflow for a Retigabine dose-response experiment.
Signaling Pathway of Retigabine's Action on Kv7 Channels
Caption: Retigabine's mechanism of action on Kv7 channels leading to anticonvulsant effects.
References
- 1. researchgate.net [researchgate.net]
- 2. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 3. Oocytes as an expression system for studying receptor/channel targets of drugs and pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. — Department of Pharmacology [pharm.ox.ac.uk]
- 5. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retigabine holds KV7 channels open and stabilizes the resting potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of KCNQ2/3 potassium channels by the novel anticonvulsant retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. Effects-of-retigabine-and-the-novel-M-current-activator-BVH-7000-on-epilepsy-associated-KCNQ2-variants [aesnet.org]
- 12. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Retigabine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize novel analogs of Retigabine (B32265), a known activator of Kv7 (KCNQ) potassium channels. The following protocols are designed for efficiency and reproducibility in a drug discovery setting.
Introduction
Retigabine (also known as Ezogabine) is a first-in-class antiepileptic drug that functions as a positive allosteric modulator of neuronal Kv7.2-7.5 potassium channels.[1] By activating these channels, Retigabine increases the M-current, a subthreshold potassium current that helps to stabilize the neuronal membrane potential and reduce excitability.[2][3] This mechanism of action makes Kv7 channels an attractive target for the treatment of epilepsy and other hyperexcitability disorders.[4][5] The development of novel Retigabine analogs with improved potency, selectivity, and pharmacokinetic properties is an active area of research.[6][7]
High-throughput screening assays are essential for efficiently evaluating large libraries of chemical compounds to identify promising new Kv7 channel modulators. This document outlines two primary HTS methodologies: a fluorescence-based thallium flux assay and an automated patch-clamp electrophysiology assay.
Signaling Pathway of Kv7 Channel Modulation
Kv7 channels are voltage-gated potassium channels that play a crucial role in regulating neuronal excitability.[8] Their activity is modulated by various intracellular signaling pathways. A key regulator is the phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2), which is required for channel function.[9][10] Gq/11-coupled receptors, such as muscarinic M1 receptors, can activate phospholipase C (PLC), leading to the hydrolysis of PIP2 and subsequent suppression of the M-current.[9][10] Retigabine and its analogs act by binding to a hydrophobic pocket in the pore domain of the channel, stabilizing the open conformation and shifting the voltage dependence of activation to more hyperpolarized potentials.[11][12]
Caption: Signaling pathway of Kv7 channel modulation.
High-Throughput Screening Assays
Thallium Flux Assay
The thallium flux assay is a robust, fluorescence-based method for HTS of potassium channel modulators.[13][14] It utilizes the permeability of potassium channels to thallium ions (Tl+) and a Tl+-sensitive fluorescent dye.[15][16] When the channels are open, Tl+ enters the cell and binds to the intracellular dye, causing an increase in fluorescence. This change in fluorescence is proportional to channel activity.[15]
Caption: Thallium flux assay workflow.
Materials:
-
Cells stably expressing the Kv7 channel subtype of interest (e.g., CHO or HEK-293 cells with Kv7.2/7.3).
-
Thallium flux assay kit (e.g., FluxOR™ Potassium Ion Channel Assay Kit).
-
Assay buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Stimulus buffer containing thallium sulfate (B86663) and potassium sulfate.
-
Retigabine analogs and control compounds (e.g., Retigabine as a positive control, XE991 as a negative control).
-
384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with kinetic read capabilities and automated liquid handling.
Procedure:
-
Cell Plating: Seed the cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Dye Loading: Prepare the dye-loading solution according to the manufacturer's instructions. Remove the cell culture medium and add the dye-loading solution to each well. Incubate for 60-90 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of the Retigabine analogs and control compounds in assay buffer. Add the compounds to the wells and incubate for 20-30 minutes at room temperature.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Set the instrument to record the fluorescence signal at appropriate excitation and emission wavelengths.
-
Stimulation and Data Acquisition: Program the instrument to add the stimulus buffer to each well while simultaneously recording the fluorescence. The influx of Tl+ through open Kv7 channels will lead to an increase in fluorescence.
-
Data Analysis: The initial rate of fluorescence increase is proportional to the Kv7 channel activity.[17] Calculate the percentage activation for each compound concentration relative to the positive control (Retigabine). Fit the concentration-response data to a sigmoidal dose-response curve to determine the EC50 value for each analog.
Automated Patch-Clamp Electrophysiology
Automated patch-clamp (APC) systems provide a higher throughput alternative to conventional manual patch-clamping for directly measuring ion channel currents.[18] These systems use planar patch-clamp technology to record whole-cell currents from multiple cells simultaneously, allowing for the rapid characterization of compound effects on channel biophysics.[19][20]
Caption: Automated patch-clamp workflow.
Materials:
-
Cells stably expressing the Kv7 channel subtype of interest.
-
Extracellular solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose, pH 7.4).
-
Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2).
-
Retigabine analogs and control compounds.
-
Automated patch-clamp system (e.g., Qube 384, SyncroPatch 384PE).
-
Microfluidic patch-clamp chips.
Procedure:
-
Cell Preparation: Harvest the cells and prepare a high-viability single-cell suspension in the extracellular solution.
-
System Setup: Prime the APC system with the appropriate intracellular and extracellular solutions. Load the cell suspension and compound plate into the instrument.
-
Experiment Initiation: Start the automated experiment. The system will perform cell capture, gigaseal formation, and whole-cell break-in.
-
Voltage Protocol and Baseline Recording: Apply a voltage-step protocol to activate the Kv7 channels and record baseline currents.
-
Compound Application: The system's integrated fluidics will apply the Retigabine analogs at a range of concentrations to the cells.
-
Data Recording: Record the Kv7 currents in the presence of each compound concentration.
-
Data Analysis: Measure the peak current amplitude at a specific voltage step for each concentration. Normalize the current to the baseline and plot the concentration-response curve to determine the EC50. To determine the effect on the voltage-dependence of activation, fit the normalized conductance-voltage relationship to a Boltzmann function to calculate the half-maximal activation voltage (V50) and the change in V50 (ΔV50) induced by the compound.[21]
Data Presentation
The quantitative data for Retigabine and its analogs should be summarized in a clear and structured format to facilitate comparison.
Table 1: Activity of Retigabine Analogs on Kv7.2/7.3 Channels (Thallium Flux Assay)
| Compound | EC50 (µM) | Maximum Activation (%) |
| Retigabine | 11.2 ± 1.6[17] | 100 |
| Analog A | ||
| Analog B | ||
| Analog C |
Table 2: Activity of Retigabine Analogs on Kv7.2 Channels (Automated Patch-Clamp)
| Compound | EC50 (µM) | ΔV50 (mV) at 10 µM |
| Retigabine | 2.2 ± 0.3 | -25.4 ± 1.8 |
| ZK-21 | 2.2[21] | |
| RL-56 | ~0.02 (on Kv7.2/3)[21] | |
| Analog D | ||
| Analog E |
Note: The data in the tables are examples and should be populated with experimental results.
Conclusion
The described high-throughput screening assays provide robust and reliable methods for the identification and characterization of novel Retigabine analogs as Kv7 channel modulators. The thallium flux assay is well-suited for primary screening of large compound libraries, while automated patch-clamp electrophysiology offers a more detailed characterization of the mechanism of action of hit compounds. The combination of these techniques can significantly accelerate the drug discovery process for new therapies targeting Kv7 channels.
References
- 1. The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of Kv7 channels and excitability in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Retigabine - Wikipedia [en.wikipedia.org]
- 5. Retigabine: the newer potential antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carba Analogues of Flupirtine and Retigabine with Improved Oxidation Resistance and Reduced Risk of Quinoid Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Editorial: Kv7 Channels: Structure, Physiology, and Pharmacology [frontiersin.org]
- 9. Regulation of neural KCNQ channels: signalling pathways, structural motifs and functional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Refinement of the binding site and mode of action of the anticonvulsant Retigabine on KCNQ K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. ionbiosciences.com [ionbiosciences.com]
- 14. High-throughput screening for small-molecule modulators of inward rectifier potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FluxOR Potassium Ion Channel Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 16. ionbiosciences.com [ionbiosciences.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. cellmicrosystems.com [cellmicrosystems.com]
- 19. sophion.com [sophion.com]
- 20. sophion.com [sophion.com]
- 21. Development of an Automated Screen for Kv7.2 Potassium Channels and Discovery of a New Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Retigabine Dihydrochloride in Models of Organophosphate-Induced Seizures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of retigabine (B32265) dihydrochloride, a Kv7 potassium channel opener, as a therapeutic agent in preclinical models of organophosphate (OP)-induced seizures. The information presented is intended to guide researchers in designing and conducting experiments to evaluate the efficacy of retigabine and similar compounds.
Introduction
Organophosphate nerve agents and pesticides are potent acetylcholinesterase (AChE) inhibitors that can induce status epilepticus (SE), a life-threatening condition of prolonged seizures. Standard treatments, such as benzodiazepines, lose efficacy as the time between OP exposure and treatment increases. Retigabine, by activating Kv7 channels and hyperpolarizing neurons, offers a distinct mechanism of action to terminate seizure activity.[1][2][3][4] Preclinical studies have demonstrated its potential as both an adjunct therapy to standard care and as a standalone treatment.[1][2]
Mechanism of Action
Organophosphates cause an accumulation of acetylcholine (B1216132) in the synaptic cleft, leading to excessive stimulation of cholinergic receptors and neuronal hyperexcitability, culminating in seizures. Retigabine is a positive allosteric modulator of Kv7.2-Kv7.5 potassium channels.[3][4] By opening these channels, it increases a hyperpolarizing M-current, which stabilizes the neuronal membrane potential and reduces repetitive firing, thereby counteracting the seizure activity induced by OPs.[3][4][5]
Signaling Pathway of Organophosphate-Induced Seizures and Retigabine's Intervention
Caption: Mechanism of organophosphate toxicity and retigabine intervention.
Experimental Protocols
Detailed methodologies for two key rodent models of OP-induced seizures are provided below. These protocols are based on successfully published studies and can be adapted for specific research questions.[1][2]
Diisopropylfluorophosphate (DFP)-Induced Seizure Model in Rats
This model is used to evaluate the efficacy of antiseizure drugs with a significant treatment delay.
Materials:
-
Adult male Sprague-Dawley rats
-
Diisopropylfluorophosphate (DFP)
-
Pyridostigmine (B86062) bromide (PB)
-
Atropine methyl nitrate (B79036) (AMN)
-
Pralidoxime chloride (2-PAM)
-
Midazolam (MDZ), if used as a co-treatment
-
Retigabine dihydrochloride
-
Vehicle (e.g., PEG200)
-
EEG recording system (implated electrodes)
-
Intramuscular (IM) and subcutaneous (SC) injection supplies
Procedure:
-
Animal Preparation: Surgically implant EEG electrodes for monitoring brain activity. Allow for a post-operative recovery period.
-
Baseline EEG: Record a 60-minute baseline EEG.
-
Pre-treatment: 30 minutes into the baseline recording, administer pyridostigmine bromide (0.026 mg/kg, IM) to protect peripheral AChE.
-
Seizure Induction: After the baseline recording, administer DFP (5.5 mg/kg, SC) to induce seizures.
-
Onset of Status Epilepticus (SE): Continuously monitor the EEG to determine the onset of SE.
-
Delayed Treatment: 60 minutes after the onset of SE, administer the following treatments:
-
Atropine methyl nitrate (2 mg/kg, IM) and 2-PAM (25 mg/kg, IM).
-
Control Group: Vehicle (e.g., PEG200, IP).
-
Retigabine Group: Retigabine (e.g., 15 mg/kg, IP).
-
Adjunct Therapy Group: Midazolam (IM) + Retigabine (IP).
-
-
Post-treatment Monitoring: Continue EEG recording for at least 4 hours to assess seizure termination and suppression.
-
Neuroprotection Analysis: At a predetermined endpoint (e.g., 24 hours post-treatment), euthanize the animals and collect brain tissue for histological analysis (e.g., Fluoro-Jade B staining) to quantify neuronal death.[1][2]
Soman-Induced Seizure Model in Rats
This model utilizes a highly toxic nerve agent and is often used to test therapies with shorter treatment delays.
Materials:
-
Adult male Sprague-Dawley rats
-
Atropine sulfate (B86663)
-
Pralidoxime chloride (2-PAM)
-
Midazolam (MDZ), if used as a co-treatment
-
This compound
-
Vehicle (e.g., PEG200)
-
EEG recording system (implanted electrodes)
-
Intramuscular (IM) and intraperitoneal (IP) injection supplies
Procedure:
-
Animal Preparation & Baseline EEG: Follow the same procedures as in the DFP model.
-
Seizure Induction: Administer soman to induce seizures. The average latency to SE onset is approximately 4 minutes and 27 seconds.[1]
-
Delayed Treatment: At 20 or 40 minutes after the onset of SE, administer the following treatments:
-
Atropine sulfate (0.45 mg/kg, IM) admixed with 2-PAM (25 mg/kg, IM).
-
Control Group: Midazolam (1.8 mg/kg, IM) + Vehicle (IP).
-
Retigabine Group: Retigabine (e.g., 30 mg/kg or 60 mg/kg, IP) without MDZ.
-
Adjunct Therapy Group: Midazolam (1.8 mg/kg, IM) + Retigabine (e.g., 15 mg/kg or 30 mg/kg, IP).
-
-
Post-treatment Monitoring: Continue EEG recordings for 4 hours following treatment to evaluate drug efficacy.
-
Neuroprotection Analysis: Perform histological analysis as described in the DFP model to assess neuronal degeneration.[1][2]
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating retigabine.
Data Presentation
The following tables summarize the quantitative data on the efficacy of retigabine in the DFP and soman-induced seizure models.
Table 1: Efficacy of Retigabine in the DFP-Induced Seizure Model (60-minute treatment delay)
| Treatment Group | Dose (mg/kg) | Seizure Suppression | Neuroprotection | Reference |
| MDZ + Retigabine | 15 | Yes | Yes | [1][2] |
| Retigabine (alone) | 15 | Partial | Partial | [1][2] |
Table 2: Efficacy of Retigabine in the Soman-Induced Seizure Model
| Treatment Delay | Treatment Group | Dose (mg/kg) | Seizure Suppression | Neuroprotection | Reference |
| 20 min | MDZ + Retigabine | 30 | Yes | Modest/Lacking | [1] |
| 40 min | MDZ + Retigabine | 30 | Yes | No | [1] |
| 20/40 min | Retigabine (alone) | 30 | No | Not effective | [1][2] |
| 20/40 min | Retigabine (alone) | 60 | Yes | Widespread | [1] |
Note on Dosages and Efficacy: Higher doses of retigabine were required to achieve efficacy in the soman model compared to the DFP model.[1] As a standalone therapy, 60 mg/kg of retigabine was effective against soman-induced seizures, while 30 mg/kg was not.[1] When used as an adjunct to MDZ, 30 mg/kg of retigabine was effective in the soman model.[1][2]
Safety Considerations: It is important to note that high doses of retigabine may have safety liabilities. In the DFP model, an unexpected lethality was observed at a dose that was well-tolerated in the soman model, highlighting potential differences in drug interactions and toxicity between OP models.[1] Researchers should carefully monitor animal welfare and consider dose-ranging studies.
References
- 1. The Kv7 modulator, retigabine, is an efficacious antiseizure drug for delayed treatment of organophosphate-induced status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Kv7 Modulator, Retigabine, is an Efficacious Antiseizure Drug for Delayed Treatment of Organophosphate-induced Status Epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of action of retigabine (ezogabine), a first‐in‐class K+ channel opener for the treatment of epilepsy | Semantic Scholar [semanticscholar.org]
- 5. Retigabine, a Kv7.2/Kv7.3-Channel Opener, Attenuates Drug-Induced Seizures in Knock-In Mice Harboring Kcnq2 Mutations | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Retigabine Dihydrochloride solubility issues and solutions
Welcome to the technical support center for Retigabine (B32265) Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges and solutions associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What is Retigabine Dihydrochloride and what is its primary mechanism of action?
Retigabine (also known as Ezogabine) is a positive allosteric modulator of the KCNQ (Kv7) family of voltage-gated potassium channels, specifically subtypes KCNQ2-5.[1][2][3][4] Its primary mechanism of action involves enhancing the activity of these channels by shifting the voltage-dependence of their activation to more hyperpolarized potentials.[1][2][3][5] This stabilization of the open state of the channel leads to a hyperpolarization of the neuronal membrane, which in turn reduces neuronal excitability.[6] This mechanism underlies its efficacy as an anticonvulsant.[4]
Q2: What are the common solvents for dissolving this compound?
This compound exhibits solubility in several common laboratory solvents. Dimethyl sulfoxide (B87167) (DMSO) is a frequently used solvent for preparing stock solutions. It is also soluble in water and to a lesser extent in ethanol (B145695), often requiring gentle warming and sonication to achieve maximum solubility.[7]
Q3: I'm observing precipitation when diluting my DMSO stock solution into an aqueous buffer. What can I do to prevent this?
Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for many poorly soluble compounds. This occurs because the compound, while soluble in the high-DMSO concentration of the stock, is not soluble at the final, lower DMSO concentration in the aqueous buffer. Here are several troubleshooting steps:
-
Lower the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.
-
Increase the final DMSO concentration: While not always possible due to potential cellular toxicity, a slight increase in the final DMSO concentration in your aqueous buffer may help to keep the compound in solution. It is crucial to have a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use a multi-step dilution: Instead of a single large dilution, try a serial dilution approach. Diluting the DMSO stock in smaller steps with your aqueous buffer can sometimes prevent immediate precipitation.
-
Incorporate a surfactant: The use of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, at a low concentration (e.g., 0.01-0.1%) in the final aqueous buffer can help to maintain the solubility of the compound.
Q4: What is the stability of this compound in solution?
Stock solutions of this compound in DMSO can be stored at -20°C for several months.[7] However, it is not recommended for long-term storage in solution, and freshly prepared solutions are always preferred.[7] Retigabine has been noted to be susceptible to photo-oxidation, which can lead to the formation of colored dimers.[8][9] Therefore, it is advisable to protect solutions from light. The stability in aqueous buffers at physiological pH is limited, and solutions should be prepared fresh for each experiment to avoid degradation and precipitation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent results in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Precipitation of the compound in culture medium. | 1. Visually inspect the culture medium after adding the compound. Look for cloudiness or particulates. 2. Prepare the final dilution of the compound in the medium immediately before adding it to the cells. 3. Consider using a serum-free medium for the initial dilution step, as serum proteins can sometimes interact with compounds and affect their solubility. |
| Degradation of the compound. | 1. Prepare fresh dilutions from a frozen DMSO stock for each experiment. 2. Protect all solutions containing this compound from light. |
| Cytotoxicity from the solvent. | 1. Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) and non-toxic to your specific cell line. 2. Include a vehicle control (medium with the same final concentration of DMSO) in all experiments to differentiate between compound effects and solvent effects. |
Issue 2: Difficulty achieving the desired concentration in aqueous solution.
| Possible Cause | Troubleshooting Steps |
| Low aqueous solubility. | 1. Use gentle warming (e.g., 37°C) and sonication to aid dissolution in water.[7] 2. If the desired concentration cannot be reached in water alone, consider using a co-solvent system. For example, a small percentage of ethanol or DMSO can be used. 3. For in vivo studies, formulation strategies such as the use of cyclodextrins or the preparation of a salt form with improved solubility may be necessary. |
| Incorrect weighing or dilution. | 1. Double-check all calculations for preparing stock and working solutions. 2. Use a calibrated balance and pipettes for accurate measurements. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥18.8 mg/mL | [7] |
| Water | ≥52.4 mg/mL (with gentle warming) | [7] |
| Ethanol | ≥8.71 mg/mL (with gentle warming and ultrasonic) | [7] |
| PBS (pH 7.2) | 10 mg/mL |
Note: The solubility of the free base, Retigabine (Ezogabine), is significantly lower in aqueous solutions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 376.25 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 376.25 g/mol * 1000 mg/g = 3.7625 mg
-
-
Weigh the compound: Accurately weigh out approximately 3.76 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Under sterile conditions (e.g., in a biological safety cabinet), add 1 mL of sterile DMSO to the tube.
-
Dissolve the compound: Vortex the tube for 1-2 minutes to dissolve the powder. If necessary, briefly sonicate the tube or warm it to 37°C for 10 minutes to ensure complete dissolution.[10]
-
Aliquot and store: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (appropriate for your cell line)
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
Procedure:
-
Determine the final desired concentrations: For example, you may want to test final concentrations of 1 µM, 3 µM, and 10 µM.
-
Calculate the dilution factor:
-
For a 10 µM final concentration from a 10 mM stock, the dilution factor is 10,000 µM / 10 µM = 1000.
-
-
Perform serial dilutions (recommended): It is best to perform serial dilutions to ensure accuracy and to minimize the volume of DMSO added to the cells.
-
Intermediate Dilution: Prepare a 100 µM intermediate solution by adding 1 µL of the 10 mM stock to 99 µL of complete cell culture medium. Mix well by pipetting.
-
Final Dilutions:
-
For 10 µM: Add 10 µL of the 100 µM intermediate solution to 90 µL of complete cell culture medium.
-
For 3 µM: Add 3 µL of the 100 µM intermediate solution to 97 µL of complete cell culture medium.
-
For 1 µM: Add 1 µL of the 100 µM intermediate solution to 99 µL of complete cell culture medium.
-
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO as used for the highest concentration of the compound to the same final volume of cell culture medium. In this example, the final DMSO concentration is 0.1%.
-
Application to cells: Add the prepared working solutions to your cells immediately after preparation.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for troubleshooting solubility.
References
- 1. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Modulation of KCNQ2/3 potassium channels by the novel anticonvulsant retigabine. | Semantic Scholar [semanticscholar.org]
- 3. Item - Modulation of KCNQ 2/3 potassium channels by the novel anticonvulsant retigabine - University of Sussex - Figshare [sussex.figshare.com]
- 4. Retigabine (ASTA Medica) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Retigabine holds KV7 channels open and stabilizes the resting potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. apexbt.com [apexbt.com]
Identifying and minimizing Retigabine Dihydrochloride off-target effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and minimize the off-target effects of Retigabine (B32265) Dihydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of Retigabine Dihydrochloride?
A1: this compound's primary on-target effect is the positive allosteric modulation of Kv7 (KCNQ) potassium channels, specifically subtypes Kv7.2 to Kv7.5, leading to neuronal hyperpolarization and reduced excitability.[1][2][3] However, it is also known to exert several off-target effects, most notably the modulation of GABAergic transmission through subtype-selective interaction with GABAA receptors.[4][5] Additionally, at higher concentrations, it can interact with other voltage-gated ion channels, including Kv2.1 channels and various cardiac ion channels.[1][2][6][7][8]
Q2: At what concentrations are off-target effects of Retigabine typically observed?
A2: Off-target effects of Retigabine on GABAA receptors can be observed within the therapeutic concentration range, with significant enhancement of currents through δ-containing GABAA receptors at 1 μM.[4][5] Inhibition of Kv2.1 channels has been reported at clinically relevant concentrations of 0.3-3 μM.[1][2] Effects on cardiac ion channels, such as hKv11.1, hNav1.5, and hCav1.2, generally occur at supra-therapeutic concentrations (≥ 10 μM).[6][8]
Q3: How can I differentiate between on-target Kv7 activation and off-target GABAA receptor modulation in my experiments?
A3: To dissect the contribution of Kv7 channels versus GABAA receptors, you can use specific pharmacological blockers. The pan-Kv7 channel blocker XE991 can be used to inhibit Retigabine's effects on Kv7 channels.[9] To block GABAA receptor activity, antagonists like bicuculline (B1666979) or picrotoxin (B1677862) can be employed.[4][9][5] A rescue experiment where the effects of Retigabine are reversed by these blockers can help identify the target responsible for the observed phenotype.
Troubleshooting Guides
Issue 1: Unexpected inhibitory effects observed at low micromolar concentrations of Retigabine.
Question: I am observing a stronger-than-expected inhibition of neuronal activity in my cell culture experiments with Retigabine at 1-10 μM, which seems inconsistent with Kv7 activation alone. What could be the cause?
Answer:
This enhanced inhibition could be due to Retigabine's off-target modulation of GABAA receptors, particularly extrasynaptic δ-containing receptors which mediate tonic inhibition.[4][9][5] At these concentrations, Retigabine can potentiate GABAergic currents, leading to a more pronounced inhibitory effect than anticipated from its action on Kv7 channels alone.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected inhibitory effects.
Experimental Protocol: Differentiating On-Target vs. GABAA-Mediated Effects using Patch-Clamp Electrophysiology
-
Cell Preparation: Culture primary neurons or a suitable neuronal cell line.
-
Recording Setup: Use whole-cell patch-clamp configuration to record neuronal activity (e.g., firing frequency or holding current).
-
Baseline Recording: Establish a stable baseline recording in the absence of any drugs.
-
Apply Retigabine: Perfuse the cells with Retigabine (e.g., 10 μM) and record the change in neuronal activity.[9]
-
Washout: Wash out Retigabine to allow the cells to return to baseline.
-
Blocker Application:
-
Condition 1 (Kv7 Blockade): Pre-incubate the cells with a Kv7 channel blocker (e.g., 10 μM XE991) for a sufficient time, then co-apply Retigabine.[9]
-
Condition 2 (GABAA Blockade): Pre-incubate the cells with a GABAA receptor antagonist (e.g., 20 μM bicuculline) and then co-apply Retigabine.[9]
-
Condition 3 (Dual Blockade): Pre-incubate with both XE991 and bicuculline before co-applying Retigabine.[9]
-
-
Data Analysis: Compare the effect of Retigabine alone with its effect in the presence of the blockers. If the inhibitory effect is diminished or abolished by bicuculline, it indicates a contribution from GABAA receptors. If the effect is lost with both blockers, it confirms the involvement of both targets.[9]
Issue 2: Unexplained changes in neuronal potassium currents that are not characteristic of M-current.
Question: I'm observing a reduction in a specific voltage-gated potassium current in my neurons upon prolonged exposure to clinical concentrations of Retigabine (0.3-3 μM), which doesn't align with the expected enhancement of M-current (mediated by Kv7 channels). What could be the off-target responsible?
Answer:
This unexpected reduction in potassium current could be due to an off-target inhibitory effect of Retigabine on Kv2.1 channels.[1][2] Prolonged exposure to clinical concentrations of Retigabine has been shown to suppress Kv2.1-mediated currents, an effect that is only partially reversible.[1][2]
Signaling Pathway: Retigabine's Dual Effect on Neuronal Potassium Channels
Caption: Retigabine's on- and off-target effects on K+ channels.
Experimental Protocol: Isolating and Confirming Kv2.1 Inhibition
-
Cell System: Use a heterologous expression system (e.g., HEK293 or CHO cells) stably expressing Kv2.1 channels, or cultured hippocampal neurons which endogenously express Kv2.1.[1][2]
-
Electrophysiology: Perform whole-cell voltage-clamp recordings to isolate Kv2.1 currents. Use a voltage protocol that specifically activates Kv2.1 channels (e.g., depolarizing steps from a holding potential of -80 mV to +60 mV).
-
Pharmacological Tools:
-
To confirm the identity of the recorded current as Kv2.1-mediated, use a specific Kv2.1 blocker like Guangxitoxin-1E.[7]
-
-
Retigabine Application:
-
Data Analysis: Quantify the reduction in Kv2.1 current amplitude and density in the presence of Retigabine. Compare the voltage-dependence of activation before and after drug application to see if there are any gating modifications.[7]
Issue 3: Observing cardiac-related side effects in in-vivo or ex-vivo models.
Question: My animal study is showing unexpected cardiac effects, such as QT interval prolongation, after administration of high doses of Retigabine. What is the likely off-target mechanism?
Answer:
At supra-therapeutic concentrations (≥ 10 μM), Retigabine can directly inhibit several cardiac ion channels, including hKv11.1 (hERG), hNav1.5, and hCav1.2.[6][8] However, at therapeutic concentrations, cardiac effects like QT interval prolongation are more likely mediated by indirect actions on the autonomic nervous system, specifically through the inhibition of sympathetic ganglionic neuron activity.[6][8]
Quantitative Data Summary
Table 1: On-Target and Off-Target Potencies of this compound
| Target | Effect | Concentration/Potency | Species/System | Reference |
| Kv7.2/Kv7.3 | Activation | EC50 ~1-5 µM | Recombinant | [9] |
| GABAA (α1β2δ) | Potentiation | Significant at 1 µM | Recombinant (tsA 201 cells) | [4][5] |
| GABAA (αβ receptors) | Inhibition (α1β2, α4β3), Potentiation (α6β2) | 10 µM | Recombinant (tsA 201 cells) | [4][5] |
| GABAA (γ-containing) | No effect | 10 µM | Recombinant (tsA 201 cells) | [4][5] |
| Kv2.1 | Inhibition | 0.3-3 µM (prolonged exposure) | Mammalian expression systems, cultured hippocampal neurons | [1][2] |
| hKv11.1 (hERG) | Inhibition | ≥ 10 µM | Recombinant (tsA-201 cells) | [6][8] |
| hNav1.5 | Inhibition | ≥ 10 µM | Recombinant (tsA-201 cells) | [6][8] |
| hCav1.2 | Inhibition | ≥ 10 µM | Recombinant (tsA-201 cells) | [6][8] |
| Kv7.1 | Weak Inhibition | IC50 ~100 µM | Recombinant | [6] |
Table 2: Retigabine's Effect on GABAA Receptor-Mediated Currents
| GABAA Subunit Composition | Effect of 10 µM Retigabine | Reference |
| α1β2δ | Enhanced currents | [4][5] |
| α4β2δ | Enhanced currents | [4] |
| α4β3δ | Enhanced currents | [4][5] |
| α6β2δ | Enhanced currents | [4][5] |
| α1β2γ2S | Unaltered currents | [4][5] |
| α4β3γ2S | Unaltered currents | [4][5] |
| α5β3γ2S | Unaltered currents | [4] |
| α6β2γ2S | Unaltered currents | [4] |
| α1β2 | Diminished currents | [4][5] |
| α4β3 | Diminished currents | [4][5] |
| α6β2 | Increased currents | [4][5] |
Minimizing Off-Target Effects: General Recommendations
-
Use the Lowest Effective Concentration: Titrate Retigabine to the lowest concentration that produces the desired on-target effect to minimize the risk of engaging off-target pathways.
-
Employ Specific Antagonists: As detailed in the troubleshooting guides, use specific blockers for potential off-targets to confirm that the observed effects are due to the intended mechanism.
-
Consider Structurally Different Agonists: If feasible, compare the effects of Retigabine with a structurally different Kv7 channel opener to see if the off-target effect is specific to Retigabine's chemical scaffold.[10][11]
-
Control for Vehicle Effects: Always include a vehicle-only control in your experiments.
-
Monitor for Known Side Effects: Be aware of the known off-target profiles and monitor for corresponding phenotypes in your experimental model.
References
- 1. The anticonvulsant retigabine suppresses neuronal KV2-mediated currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anticonvulsant retigabine suppresses neuronal KV2-mediated currents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Refinement of the binding site and mode of action of the anticonvulsant Retigabine on KCNQ K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anticonvulsant retigabine is a subtype selective modulator of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of the heart's electrical properties by the anticonvulsant drug retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of the heart's electrical properties by the anticonvulsant drug retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The anticonvulsant retigabine is a subtype selective modulator of GABA A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Retigabine Dihydrochloride for In Vitro Experiments
This guide provides researchers, scientists, and drug development professionals with essential information for using Retigabine (B32265) Dihydrochloride (B599025) in in vitro experiments. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Retigabine?
Retigabine is a positive allosteric modulator of the KCNQ2-5 (Kv7.2-7.5) family of voltage-gated potassium channels.[1][2][3] It binds to a hydrophobic pocket near the channel gate, which stabilizes the open conformation of the channel.[1][3] This action increases the number of open KCNQ channels at resting membrane potential, leading to a hyperpolarizing influence that reduces neuronal excitability.[1][2] At higher concentrations, Retigabine can also act as a subtype-selective modulator of GABA-A receptors.[4]
Q2: What is the recommended starting concentration for my in vitro experiment?
The optimal concentration of Retigabine Dihydrochloride is highly dependent on the experimental model and the specific research question. A common starting point is to perform a dose-response curve. Based on published data, a range of 0.1 µM to 100 µM has been used effectively in various in vitro systems.[5][6][7] For studies on KCNQ channel activation, an EC50 of approximately 1.6 µM has been reported in CHO cells expressing KCNQ2/Q3 channels.[7] For investigating effects on seizure-like activity in hippocampal slices, half-maximal inhibition was observed at 1 µM.[4]
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO and ethanol, with solubility up to 100 mM. It is also soluble in PBS (pH 7.2) at 10 mg/ml.[8] For most in vitro applications, preparing a concentrated stock solution in DMSO (e.g., 10-100 mM) is recommended. This stock can then be diluted to the final working concentration in your experimental buffer or cell culture medium. To aid dissolution, you can warm the solution to 37°C for 10 minutes and use an ultrasonic bath.[5] Store stock solutions at -20°C for several months.[5]
Q4: Is Retigabine cytotoxic to cells?
Cytotoxicity is concentration-dependent and can vary between cell lines. It is crucial to determine the cytotoxic concentration range for your specific cell type using a viability assay (e.g., MTT, LDH) before proceeding with functional experiments. Generally, concentrations used to study KCNQ channel modulation (around 1-10 µM) are not reported to be overtly cytotoxic in many neuronal and heterologous expression systems.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Media | - The final concentration of DMSO is too high. - The compound has limited solubility in the aqueous buffer. - The stock solution was not fully dissolved. | - Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%). - When preparing the stock solution, gently warm the tube to 37°C and use sonication to ensure complete dissolution.[5] - Test the solubility of this compound in your specific experimental buffer at the desired final concentration before treating cells. |
| Inconsistent or No Effect Observed | - The concentration of Retigabine is too low. - The compound has degraded. - The experimental system does not express Retigabine-sensitive KCNQ channels. | - Perform a dose-response experiment to determine the optimal concentration for your system. - Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. - Confirm the expression of KCNQ2, KCNQ3, KCNQ4, or KCNQ5 subunits in your cells using techniques like RT-PCR, Western blot, or immunocytochemistry. |
| Unexpected Off-Target Effects | - The concentration used is too high, leading to modulation of other targets like GABA-A receptors.[4] | - Use the lowest effective concentration that elicits the desired effect on KCNQ channels. - If GABAergic effects are a concern, consider using specific GABA-A receptor antagonists as controls in your experiments. |
| Variability Between Experiments | - Inconsistent preparation of stock and working solutions. - Differences in cell passage number or density. - Photodegradation of the compound. | - Follow a standardized protocol for solution preparation. - Maintain consistent cell culture conditions. - Protect Retigabine solutions from prolonged exposure to light, as some derivatives are known to be sensitive to photo-induced dimer formation.[9] |
Data Summary Tables
Table 1: Effective Concentrations of Retigabine in Various In Vitro Models
| Experimental Model | Target | Effective Concentration | Observed Effect | Reference(s) |
| CHO cells expressing KCNQ2/Q3 | KCNQ2/Q3 channels | EC50 = 1.6 µM | Shift in voltage dependence of channel activation | [7] |
| Rat hippocampal slices | Neuronal network | IC50 = 1 µM | Inhibition of seizure-like activity | [4] |
| Xenopus oocytes expressing KCNQ2/3 | KCNQ2/3 channels | IC50 = 5.2 µM | Hyperpolarization of the oocyte | [10] |
| tsA 201 cells expressing GABA-A receptors | α1β2δ GABA-A receptors | Significant at 1 µM | Enhancement of GABA-evoked currents | [4] |
| CHO-KCNQ2/Q3 cells | KCNQ2/Q3 channels | 0.1 - 10 µM | Induction of potassium current and hyperpolarization | [5][6] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| DMSO | Up to 100 mM | |
| Ethanol | Up to 100 mM | |
| PBS (pH 7.2) | 10 mg/ml | [8] |
| DMF | 10 mg/ml | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate the required mass: Determine the mass of this compound needed to prepare your desired stock concentration (e.g., 10 mM or 100 mM). The molecular weight of this compound is 376.25 g/mol .
-
Dissolution: Add the appropriate volume of sterile DMSO to the vial of this compound.
-
Aid Dissolution (if necessary): If the compound does not dissolve readily, warm the vial in a 37°C water bath for 10 minutes and/or place it in an ultrasonic bath for a few minutes.[5] Visually inspect to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Protocol 2: Dose-Response Experiment in a Cell-Based Assay (e.g., Electrophysiology or Fluorescence-based Ion Flux Assay)
-
Cell Preparation: Plate your cells of interest (e.g., CHO cells stably expressing KCNQ2/3 channels) at an appropriate density and allow them to adhere or grow according to your standard protocol.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of dilutions in your extracellular recording buffer or assay buffer to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). Remember to prepare a vehicle control containing the same final concentration of DMSO as your highest Retigabine concentration.
-
Baseline Measurement: Before applying the compound, establish a stable baseline recording for your parameter of interest (e.g., membrane potential, ion current, or fluorescence intensity).
-
Compound Application: Apply the different concentrations of Retigabine or the vehicle control to the cells.
-
Data Acquisition: Record the cellular response at each concentration for a sufficient duration to observe the maximal effect.
-
Data Analysis: Normalize the response at each concentration to the baseline and/or the vehicle control. Plot the normalized response against the logarithm of the Retigabine concentration to generate a dose-response curve and calculate the EC50 or IC50 value.
Visualizations
Caption: Mechanism of action of Retigabine on KCNQ channels.
Caption: Workflow for optimizing Retigabine concentration.
References
- 1. The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of action of retigabine (ezogabine), a first‐in‐class K+ channel opener for the treatment of epilepsy | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. The anticonvulsant retigabine is a subtype selective modulator of GABA A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. This compound | 150812-13-8 | Potassium Channel | MOLNOVA [molnova.com]
- 7. Retigabine, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Modulation of KCNQ2/3 potassium channels by the novel anticonvulsant retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]
Retigabine Dihydrochloride Stability in Aqueous Solutions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of retigabine (B32265) dihydrochloride (B599025) in aqueous solutions. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges encountered during laboratory work.
Summary of Retigabine Dihydrochloride Stability
This compound exhibits limited stability in aqueous solutions, primarily due to its susceptibility to oxidation and photodegradation. The core issue revolves around the oxidation of the electron-rich triaminobenzene ring system, which can lead to the formation of colored dimers and other degradation products. While one report suggests a low susceptibility to hydrolysis, practical experience and other studies indicate that solution stability is a significant concern, especially when exposed to light and oxygen.[1][2]
Key Stability Factors:
-
Light Exposure: Retigabine is known to be sensitive to light, which can induce degradation.[3] Solutions should be protected from light to minimize this effect.
-
Oxidation: The molecule is susceptible to oxidation, which can be accelerated by factors such as exposure to air (oxygen) and the presence of oxidizing agents.[1] Stress stability data has shown significant degradation in the presence of peroxide.[1]
-
Temperature: Elevated temperatures can be expected to accelerate degradation processes. For short-term storage of aqueous solutions, refrigeration is advisable.
Data on Retigabine Solubility and Storage
| Parameter | Value/Recommendation | Source(s) |
| Chemical Formula | C₁₆H₁₈FN₃O₂ · 2HCl | [4] |
| Molecular Weight | 376.3 g/mol | [4] |
| pKa | 3.7 (weakly basic) | [1] |
| Aqueous Solubility | Practically insoluble (50 µg/mL) | [1] |
| 0.4 mg/mL at pH 2.9 | [1] | |
| 4 mg/mL at pH 1.8 | [1] | |
| 16 mg/mL at pH 1.6 | [1] | |
| Solubility in Organic Solvents | Soluble in DMSO (up to 20 mg/mL) and DMF (up to 10 mg/mL). Slightly soluble in Ethanol. | [4] |
| Solid State Storage | Store at -20°C for long-term stability (≥ 4 years). | [4] |
| Aqueous Solution Storage | Prepare fresh for immediate use. If short-term storage is necessary, protect from light and store at 2-8°C. One study noted chemical stability in an aqueous buffer for 3 hours when protected from UV light.[2] | General Recommendation |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Solution turns a yellow, purple, or blue color. | This is a primary indicator of retigabine degradation, specifically the formation of colored dimeric oxidation products.[3] This can be caused by exposure to light, oxygen, or oxidizing contaminants. | 1. Discard the colored solution immediately as its composition and potency are compromised. 2. Prepare a fresh solution using high-purity solvents. 3. Protect the new solution from light at all stages of preparation and use by working in a dimly lit area or using amber vials or foil-wrapped containers. 4. De-gas solvents before use to minimize dissolved oxygen. 5. Consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon) if experiments are highly sensitive to degradation. |
| Precipitate forms in the aqueous solution. | 1. The concentration of this compound may exceed its solubility at the given pH and temperature. 2. A change in pH of the solution (e.g., upon addition to a buffered medium) could reduce its solubility. 3. The precipitate could be a less soluble degradation product. | 1. Verify the solubility of this compound at the intended pH and concentration.[1] You may need to use a more acidic solution for higher concentrations. 2. If adding to a buffered solution, consider the final pH and its effect on solubility. A co-solvent like DMSO may be necessary for the initial stock, with subsequent dilution into the aqueous medium. 3. If precipitation occurs in a solution that was previously clear under the same conditions, it may be a sign of degradation. The solution should be discarded. |
| Inconsistent experimental results. | This could be due to the use of degraded retigabine solutions, leading to a lower effective concentration of the active compound. | 1. Always prepare retigabine solutions fresh before each experiment. 2. If using a stock solution prepared earlier, ensure it was stored properly (protected from light, refrigerated) and for a minimal amount of time. 3. For critical experiments, consider quantifying the concentration of retigabine in the solution via a validated analytical method (e.g., HPLC) just before use. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: Due to its low aqueous solubility, it is common to first dissolve this compound in an organic solvent like DMSO to create a concentrated stock solution.[4] This stock can then be diluted into your aqueous experimental buffer to the final desired concentration. Always add the DMSO stock to the aqueous buffer and mix well to avoid precipitation. The final concentration of DMSO in your experiment should be kept low (typically <0.5%) and a vehicle control should be included.
Q2: What is the recommended storage condition for aqueous solutions of this compound?
A2: The best practice is to prepare aqueous solutions of this compound fresh for each experiment. If a solution must be stored for a short period (e.g., a few hours), it should be protected from light by using amber vials or wrapping the container in aluminum foil, and stored at 2-8°C.[2] Long-term storage of aqueous solutions is not recommended due to the risk of degradation.
Q3: My retigabine solution has changed color. Can I still use it?
A3: No. A change in color is a visual indication of chemical degradation, likely the formation of oxidized dimers.[3] The presence of these impurities means the concentration of active retigabine is lower than intended and the solution contains unknown compounds that could interfere with your experiment. The solution should be discarded.
Q4: What are the main degradation products of retigabine in solution?
A4: The primary degradation pathway involves the oxidation and subsequent dimerization of the retigabine molecule.[3] These dimers are often colored and are a result of the inherent instability of the triaminobenzene core of the molecule.
Q5: Is retigabine susceptible to hydrolysis?
A5: According to the Australian Public Assessment Report for Retigabine, it is "not susceptible to hydrolytic degradation."[1] However, given its overall lability in solution, it is still recommended to use freshly prepared solutions and avoid extreme pH conditions unless experimentally required.
Experimental Protocols & Methodologies
Protocol 1: Preparation of a this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in aqueous buffers.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Calibrated balance
-
Appropriate volumetric flasks and pipettes
-
Vortex mixer
-
-
Procedure:
-
Determine the desired concentration and volume of the stock solution (e.g., 10 mM).
-
Calculate the required mass of this compound using its molecular weight (376.3 g/mol ).
-
Accurately weigh the calculated amount of this compound powder and transfer it to a volumetric flask.
-
Add a portion of the total DMSO volume to the flask.
-
Vortex the mixture until the powder is completely dissolved.
-
Add DMSO to the final volume mark on the volumetric flask.
-
Mix thoroughly.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Protocol 2: General Stability Assessment by HPLC
-
Objective: To monitor the stability of this compound in an aqueous solution under specific conditions (e.g., different pH, temperature, or light exposure).
-
Materials:
-
Prepared aqueous solution of this compound
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a mixture of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol)
-
Reference standard of this compound
-
-
Procedure:
-
Prepare the aqueous solution of this compound at the desired concentration and in the desired buffer.
-
Immediately after preparation (t=0), inject an aliquot of the solution into the HPLC system to obtain an initial chromatogram and determine the peak area of the parent compound.
-
Store the solution under the desired stress condition (e.g., in a light box, at a specific temperature, or at a set pH).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution, dilute if necessary, and inject it into the HPLC system.
-
Monitor the chromatograms for a decrease in the peak area of the retigabine peak and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of retigabine remaining at each time point relative to the initial (t=0) measurement.
-
Visualizations
Logical Flow of a Retigabine Stability Study
Caption: Workflow for assessing retigabine stability.
Proposed Degradation Pathway of Retigabine
Caption: Retigabine degradation via oxidation.
References
- 1. tga.gov.au [tga.gov.au]
- 2. Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three-Step Synthesis of the Antiepileptic Drug Candidate Pynegabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Technical Support Center: Retigabine Dihydrochloride Patch Clamp Recordings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Retigabine (B32265) Dihydrochloride in patch clamp recordings. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during electrophysiological experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Retigabine Dihydrochloride in patch clamp recordings?
This compound is a positive allosteric modulator of voltage-gated potassium channels of the KCNQ (or Kv7) family, specifically subtypes KCNQ2 through KCNQ5.[1][2][3] Its primary effect is to shift the voltage-dependence of channel activation to more hyperpolarized potentials, meaning the channels open at more negative membrane potentials.[4][5][6] This action increases the open probability of KCNQ channels at the resting membrane potential, leading to a hyperpolarization of the cell membrane and a decrease in neuronal excitability.[7][8][9] Retigabine has been shown to bind to a hydrophobic pocket near the channel gate, which stabilizes the open conformation of the channel.[4][10]
Q2: What are the expected effects of Retigabine on whole-cell currents?
Application of Retigabine is expected to cause a hyperpolarizing shift in the activation curve of KCNQ/Kv7 channels.[1] This results in an increased outward potassium current at subthreshold membrane potentials. In current-clamp mode, this typically manifests as a membrane hyperpolarization and a reduction in the number of action potentials fired in response to a depolarizing stimulus.[1][8][11]
Q3: At what concentrations is Retigabine typically effective?
Retigabine generally shows efficacy in the low micromolar range. A dose-dependent activation of K+ conductance is observed between 0.1 and 10 µM.[12] For modulation of KCNQ2/3 channels, EC50 values are in the low micromolar range. However, the optimal concentration can vary depending on the specific KCNQ subunit composition and the cell type being studied.
Q4: Is Retigabine selective for specific KCNQ/Kv7 channel subtypes?
Retigabine activates KCNQ2, KCNQ3, KCNQ4, and KCNQ5 channels, as well as heteromers like KCNQ2/3.[1][13] It displays differential potency, with the order being KCNQ3 > KCNQ2/3 > KCNQ2 > KCNQ4.[1] Notably, it does not enhance cardiac KCNQ1 currents, providing a degree of selectivity for neuronal channels.[1]
Q5: Are there any known off-target effects of Retigabine?
Yes, at higher concentrations, Retigabine can exhibit off-target effects. It has been reported to potentiate GABA-A receptor-mediated currents, which could contribute to its anticonvulsant properties.[8][11][14] Additionally, some studies have shown that Retigabine can inhibit Kv2.1 channels at clinical concentrations (0.3-3 µM) with prolonged exposure.[15] At even higher concentrations, it may also partially block other voltage-activated potassium currents.[12]
Troubleshooting Guide
Problem 1: No observable effect of Retigabine on whole-cell currents.
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Question: I am applying Retigabine, but I don't see the expected hyperpolarization or increase in outward current. What could be the issue?
-
Answer: This could be due to several factors:
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Cell Type and Channel Expression: Ensure that your chosen cell line or neuron type endogenously expresses KCNQ2-5 channels at a sufficient density. If using a heterologous expression system, confirm successful transfection and channel expression.
-
Voltage Protocol: The effect of Retigabine is voltage-dependent. A standard voltage protocol to observe its effect involves holding the cell at a relatively depolarized potential (e.g., -20 mV to -30 mV) where a small population of KCNQ channels is open, and then applying Retigabine to observe an enhancement of the outward current.
-
Drug Stability and Application: Retigabine solutions should be prepared fresh. The compound's stability in aqueous solutions can be limited.[16] Ensure complete solubilization and rapid perfusion.
-
Presence of Inhibitory Subunits: The auxiliary subunit KCNE2 has been shown to reduce the sensitivity of Kv7.2/7.3 channels to Retigabine by approximately 5-fold.[15] The presence of such subunits in your experimental system could necessitate higher concentrations of the drug.
-
Intracellular ATP: KCNQ channels are sensitive to intracellular ATP levels. Ensure your internal solution contains an adequate concentration of ATP to maintain channel function.
-
Problem 2: The Retigabine effect is smaller than expected.
-
Question: I see a small effect of Retigabine, but it's not as robust as reported in the literature. How can I enhance the response?
-
Answer:
-
Concentration: You may need to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
-
Recording Configuration: In whole-cell patch clamp, dialysis of intracellular components can lead to current rundown. Using the perforated patch technique can help preserve the intracellular environment and maintain more stable KCNQ currents.
-
pH of Solutions: Ensure that the pH of both your internal and external solutions is stable and within the optimal physiological range.
-
Problem 3: The recording becomes unstable after Retigabine application.
-
Question: My seal becomes unstable, or the cell dies shortly after applying Retigabine. What could be the cause?
-
Answer:
-
Solvent Effects: If using a DMSO stock solution, ensure the final concentration of DMSO in your recording solution is low (typically <0.1%) and consistent across control and experimental conditions. High concentrations of DMSO can affect membrane integrity.
-
Off-Target Effects: At higher concentrations, off-target effects of Retigabine could potentially lead to cellular toxicity. Try using the lowest effective concentration.
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Osmolarity: Verify that the osmolarity of your drug-containing solution matches that of your control external solution to avoid osmotic stress on the cell.
-
Data Presentation
Table 1: this compound Properties and Recommended Concentrations
| Property | Value | Source |
| Primary Targets | KCNQ2, KCNQ3, KCNQ4, KCNQ5 | [1][13] |
| Mechanism of Action | Positive Allosteric Modulator | [3][10] |
| Typical Effective Concentration Range | 0.1 - 10 µM | [12] |
| EC50 for KCNQ2/3 | ~1.6 µM | |
| Solubility | Soluble in DMSO and ethanol |
Table 2: Example Patch Clamp Solutions for KCNQ/Kv7 Channel Recordings
| Solution Type | Component | Concentration (mM) | Source |
| Internal Solution | Potassium Gluconate | 120 | [14] |
| NaCl | 3.5 | [14] | |
| MgCl₂ | 0.25 | [14] | |
| CaCl₂ | 1.5 | [14] | |
| HEPES | 10 | [14] | |
| Glucose | 10 | [14] | |
| EGTA | 5 | [14] | |
| ATP-Mg | 2-5 | [17] | |
| GTP-Na | 0.3-1 | [17] | |
| External Solution (aCSF) | NaCl | 140 | [14] |
| KCl | 3 | [14] | |
| CaCl₂ | 2 | [14] | |
| MgCl₂ | 2 | [14] | |
| HEPES | 10 | [14] | |
| Glucose | 20 | [14] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of Retigabine Effects
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Cell Preparation: Prepare cultured neurons or acutely dissociated neurons expressing KCNQ channels.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Solution Preparation: Prepare fresh internal and external solutions as detailed in Table 2. Prepare a stock solution of this compound in DMSO and dilute to the final desired concentration in the external solution immediately before use.
-
Recording:
-
Establish a gigaohm seal (>1 GΩ) on a healthy neuron.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit KCNQ currents and establish a baseline.
-
Perfuse the cell with the Retigabine-containing external solution for 2-5 minutes.
-
Repeat the voltage-step protocol to record the effect of Retigabine on the KCNQ currents.
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Perform a washout with the control external solution to check for reversibility.
-
-
Data Analysis:
-
Measure the current amplitude at the end of each voltage step before and after Retigabine application.
-
Construct current-voltage (I-V) relationship plots.
-
Generate conductance-voltage (G-V) curves by calculating conductance (G = I / (V - Vrev)) and fitting with a Boltzmann function to determine the half-maximal activation voltage (V½). A leftward shift in the V½ indicates a positive modulatory effect.
-
Mandatory Visualizations
Caption: Retigabine's mechanism of action on KCNQ/Kv7 channels.
References
- 1. Activation of expressed KCNQ potassium currents and native neuronal M-type potassium currents by the anti-convulsant drug retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KCNQ3 is the principal target of retigabine in CA1 and subicular excitatory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy. | Sigma-Aldrich [sigmaaldrich.com]
- 4. The new anticonvulsant retigabine favors voltage-dependent opening of the Kv7.2 (KCNQ2) channel by binding to its activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retigabine - Wikipedia [en.wikipedia.org]
- 6. Retigabine holds KV7 channels open and stabilizes the resting potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Retigabine reduces the excitability of unmyelinated peripheral human axons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the anticonvulsant retigabine on cultured cortical neurons: changes in electroresponsive properties and synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Retigabine holds KV7 channels open and stabilizes the resting potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect-of-Retigabine-on-Synaptic-Transmission-Between-Pairs-of-Cultured-Cortical-Neurons [aesnet.org]
- 12. The new anticonvulsant retigabine (D-23129) acts as an opener of K+ channels in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Novel Retigabine Derivatives as Potent KCNQ4 and KCNQ5 Channel Agonists with Improved Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The anticonvulsant retigabine is a subtype selective modulator of GABA A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The anticonvulsant retigabine suppresses neuronal KV2-mediated currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Participation of KCNQ (Kv7) potassium channels in myogenic control of cerebral arterial diameter - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Retigabine Dihydrochloride Resistance in Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Retigabine (B32265) Dihydrochloride in cell line-based experiments. The information provided is intended to help identify and overcome potential sources of variability and apparent resistance.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with Retigabine Dihydrochloride, presenting them in a question-and-answer format.
Problem 1: Diminished or no observable effect of Retigabine on cell excitability or viability.
-
Question: My application of this compound is not producing the expected hyperpolarization or reduction in neuronal firing. What are the potential causes?
Answer: Several factors could contribute to a lack of Retigabine efficacy. These can be broadly categorized into issues with the compound itself, the experimental conditions, or the biological characteristics of the cell line.
Potential Causes & Troubleshooting Steps:
-
Compound Integrity and Stability:
-
Verification: Confirm the proper storage of your this compound stock solution. It is soluble in DMSO and PBS (pH 7.2) and should be stored at -20°C for long-term stability.[1][2] Repeated freeze-thaw cycles should be avoided. Prepare fresh dilutions for each experiment from a stock solution. Retigabine can undergo photo-oxidation, so protection from light is recommended.[3][4]
-
Action: Prepare a fresh stock solution of this compound.
-
-
Suboptimal Experimental Conditions:
-
Cell Health: Ensure your cell lines are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).
-
Vehicle Control: The final concentration of the vehicle (e.g., DMSO) should be consistent across all experimental conditions and should not exceed a level that affects cell viability or channel function (typically <0.1%).
-
-
Characteristics of the Cell Line:
-
Target Expression: The primary targets of Retigabine are Kv7.2, Kv7.3, Kv7.4, and Kv7.5 channels.[5] Verify the expression levels of these channel subunits in your cell line using techniques like qPCR or Western blotting. Low or absent expression of the target channels will result in a lack of response.
-
Auxiliary Subunits: The presence of auxiliary subunits, such as KCNE2, can reduce the sensitivity of Kv7.2/Kv7.3 channels to Retigabine by approximately 5-fold.[6] Assess the expression of relevant KCNE subunits in your cell line.
-
Signaling Pathway Modulation: The activity of Kv7 channels is dependent on phosphatidylinositol 4,5-bisphosphate (PIP2).[7][8][9] Cellular conditions or signaling events that deplete PIP2 can reduce Kv7 channel activity and thus the apparent efficacy of Retigabine.
-
-
Problem 2: High variability in experimental results between replicates.
-
Question: I am observing significant well-to-well or day-to-day variability in my Retigabine experiments. How can I improve consistency?
Answer: Inconsistent results often stem from variations in experimental procedures.
Troubleshooting Steps:
-
Standardize Protocols:
-
Cell Seeding: Ensure a consistent cell seeding density across all wells and plates.
-
Compound Addition: Use a calibrated pipette and ensure thorough mixing of Retigabine into the culture medium.
-
Incubation Times: Maintain consistent incubation times for drug treatment and assay development.
-
-
Control for Environmental Factors:
-
Temperature and CO2: Ensure your incubator is properly calibrated to maintain stable temperature and CO2 levels.
-
Edge Effects: To minimize "edge effects" in multi-well plates, consider not using the outer wells for experimental data points or filling them with sterile media or PBS.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: Retigabine is a positive allosteric modulator of voltage-gated potassium channels of the Kv7 (KCNQ) family, specifically subtypes Kv7.2, Kv7.3, Kv7.4, and Kv7.5.[5] It binds to a hydrophobic pocket near the channel gate, stabilizing the open conformation of the channel.[10] This leads to an increase in the M-current, which hyperpolarizes the neuronal membrane and reduces excitability.[11]
Q2: Are there any known off-target effects of Retigabine that could influence my results?
A2: Yes. At higher concentrations, Retigabine can potentiate GABA-A receptor-mediated currents.[2][12] It has also been shown to inhibit Kv2.1 channels at clinical concentrations (0.3–3 μM) after prolonged exposure.[6] These off-target effects could contribute to the observed cellular response, especially if the cell line expresses these alternative targets.
Q3: What are potential molecular mechanisms of acquired resistance to Retigabine in a cell line?
A3: While specific studies on acquired resistance to Retigabine in cell lines are limited, potential mechanisms can be inferred from its mode of action:
-
Downregulation or Mutation of Target Channels: Chronic exposure could lead to decreased expression of KCNQ2/3/4/5 genes or mutations in the Retigabine binding site (e.g., the critical tryptophan residue, W236 in Kv7.2).[4]
-
Altered Expression of Auxiliary Subunits: Upregulation of inhibitory subunits like KCNE2 could decrease the sensitivity of Kv7 channels to Retigabine.[6]
-
Changes in Cellular Signaling: Alterations in pathways that regulate PIP2 levels could impact Kv7 channel function and responsiveness to Retigabine.[7][8][9]
Q4: How can I confirm that my cell line is responding to Retigabine as expected?
A4: The gold-standard method for assessing the effect of Retigabine on its target channels is patch-clamp electrophysiology . This technique directly measures the potentiation of Kv7 currents. Alternatively, fluorescence-based ion flux assays (e.g., using thallium-sensitive dyes) can be used as a higher-throughput method to assess channel activity.[4] For assessing the downstream effects on cell health in response to hyperexcitability, standard cell viability assays such as MTT, MTS, or CellTiter-Glo can be employed.
Data Presentation
Table 1: Comparative Potency of Retigabine on Different Kv7 Channel Subtypes
| Channel Subtype | EC50 for Voltage Shift (μM) | Notes |
| Kv7.2/7.3 | 1.6 ± 0.3 | Heteromeric channels are a primary target. |
| Kv7.2 | - | Retigabine is effective on homomeric channels. |
| Kv7.3 | - | Shows high sensitivity to Retigabine. |
| Kv7.4 | - | Retigabine also activates this subtype. |
| Kv7.5 | - | Also sensitive to Retigabine. |
| Kv7.1 | Insensitive | Lacks the critical tryptophan in the binding site. |
Note: Specific EC50 values can vary between expression systems and experimental conditions. The table indicates relative sensitivity.
Experimental Protocols
1. Whole-Cell Patch-Clamp Electrophysiology for Kv7 Current Measurement
-
Objective: To directly measure the effect of Retigabine on Kv7 channel currents.
-
Methodology:
-
Culture cells expressing Kv7 channels on glass coverslips.
-
Use a patch-clamp amplifier and data acquisition system.
-
Prepare an external solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4) and an internal pipette solution (e.g., containing in mM: 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.1 GTP-Na, pH 7.2).
-
Establish a whole-cell recording configuration.
-
Apply a voltage-step protocol to elicit Kv7 currents (e.g., from a holding potential of -80 mV, apply depolarizing steps from -60 mV to +40 mV).
-
Perfuse the cells with the external solution containing various concentrations of this compound.
-
Record changes in current amplitude and voltage-dependence of activation.
-
2. MTT Cell Viability Assay
-
Objective: To indirectly assess the effect of Retigabine on cell viability, particularly in models of excitotoxicity.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound and appropriate controls (e.g., vehicle, positive control for cell death).
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[13]
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.[13]
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Mandatory Visualizations
Caption: Mechanism of action of Retigabine on Kv7 channels.
Caption: Troubleshooting workflow for Retigabine experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The new anticonvulsant retigabine (D-23129) acts as an opener of K+ channels in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anticonvulsant retigabine suppresses neuronal KV2-mediated currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of Kv7 (KCNQ) K+ Channel Open Probability by Phosphatidylinositol 4,5-Bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 9. Frontiers | KCNQs: Ligand- and Voltage-Gated Potassium Channels [frontiersin.org]
- 10. rupress.org [rupress.org]
- 11. Frontiers | The Role of Kv7 Channels in Neural Plasticity and Behavior [frontiersin.org]
- 12. Effects of the anticonvulsant retigabine on cultured cortical neurons: changes in electroresponsive properties and synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
Technical Support Center: Dose-Dependent Effects of Retigabine in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-dependent effects of Retigabine (B32265) (also known as Ezogabine) observed in preclinical animal studies. The following troubleshooting guides, frequently asked questions, and summarized data are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing inconsistent anticonvulsant effects with Retigabine in our rodent model. What could be the cause?
A1: Inconsistent efficacy can stem from several factors. Firstly, the dose of Retigabine is critical. Lower doses may be insufficient to achieve the desired effect. For instance, in audiogenic seizure models in DBA/2 mice, Retigabine's effects are dose-dependent over a range of 0.5-20 mg/kg (i.p.).[1] A dose of 0.5 mg/kg on its own did not significantly affect seizure occurrence but did potentiate the activity of other anticonvulsants.[1] Secondly, the animal model and seizure induction method are important considerations. The efficacy of a specific dose can vary between models, such as chemically-induced seizures versus electrically-induced ones.[2] Lastly, ensure consistent drug administration protocols, as bioavailability can be influenced by the vehicle and route of administration.
Q2: At what doses are adverse effects, such as motor impairment or mortality, typically observed?
A2: Adverse effects are dose-dependent. While Retigabine is generally well-tolerated at therapeutic doses, higher concentrations can lead to motor impairment and other central nervous system side effects.[1][3] For example, in a study on organophosphate-induced status epilepticus in rats, a high dose of 30 mg/kg of Retigabine as a monotherapy resulted in the death of 14 out of 15 rats within 24 hours.[4] However, a lower dose of 15 mg/kg in the same model showed partial neuroprotection with reduced mortality.[4] It is crucial to conduct dose-escalation studies to determine the therapeutic window in your specific experimental setup.
Q3: Can Retigabine be used as a monotherapy, or is it more effective as an adjunctive treatment?
A3: Animal studies suggest that Retigabine can be effective as both a monotherapy and an adjunctive treatment, but its efficacy is often enhanced when used in combination with other antiepileptic drugs (AEDs). For example, a 15 mg/kg dose of Retigabine combined with midazolam (MDZ) was effective in suppressing seizures and providing neuroprotection in a rat model of organophosphate exposure.[4] As a monotherapy at the same dose, it provided only partial efficacy.[4] Similarly, a low dose of 0.5 mg/kg potentiated the anticonvulsant activity of several other AEDs in mice.[1]
Q4: What is the primary mechanism of action of Retigabine, and how is it dose-dependent?
A4: Retigabine's primary mechanism of action is the positive allosteric modulation of Kv7 (KCNQ) potassium channels, specifically subtypes Kv7.2-Kv7.5.[2][3][5] This action stabilizes the neuronal membrane potential and reduces excitability.[2] The activation of these channels is dose-dependent.[6][7] At higher concentrations (around 10 µM and above), Retigabine may also modulate GABA-A receptors, which could contribute to its anticonvulsant effects.[8][9] Some studies have also noted a weak blockade of sodium and calcium channels at higher doses.[10][11]
Q5: We are investigating the neuroprotective effects of Retigabine. What dose range should we consider?
A5: Neuroprotective effects have been observed at various doses, often correlating with the anticonvulsant effective dose. In a rat model of organophosphate-induced seizures, 15 mg/kg of Retigabine as an adjunct to midazolam significantly reduced neuronal death.[4] However, as a monotherapy, this dose offered diminished neuroprotection.[4] A higher monotherapy dose of 60 mg/kg was required to strongly reduce both seizure activity and neuronal degeneration in the same model.[4] Therefore, the optimal dose for neuroprotection will likely depend on the specific injury model and whether Retigabine is used alone or in combination with other agents.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of Retigabine across various animal studies.
Table 1: Anticonvulsant Effects of Retigabine
| Animal Model | Seizure Induction Method | Retigabine Dose (Route) | Key Findings |
| DBA/2 Mice | Audiogenic | 0.5-20 mg/kg (i.p.) | Dose-dependently antagonized seizures.[1] |
| DBA/2 Mice | Audiogenic | 0.5 mg/kg (i.p.) | Potentiated the anticonvulsant activity of other AEDs.[1] |
| Rats | Amphetamine + Chlordiazepoxide | 1.0 mg/kg | Lowest effective dose to significantly attenuate hyperactivity.[12] |
| Rats | Organophosphate (DFP) | 15 mg/kg (i.p.) + MDZ | Suppressed seizure activity.[4] |
| Rats | Organophosphate (Soman) | 30 mg/kg (i.p.) + MDZ | Suppressed seizures at 20- and 40-minute delays.[4] |
| Rats | Organophosphate (Soman) | 60 mg/kg (i.p.) | Strongly reduced seizure activity as a monotherapy.[4] |
| Kcnq2 Mutant Mice | Kainic Acid | 5 mg/kg & 15 mg/kg | Both doses demonstrated significant preventative effects on seizures.[13] |
| WAG/Rij Rats | Absence Seizures | 5 mg/kg & 15 mg/kg (i.p.) | Increased spike-and-wave discharges in 12-month-old rats, showing a pro-epileptic effect in this specific model and age group.[10] |
Table 2: Neuroprotective Effects of Retigabine
| Animal Model | Injury Model | Retigabine Dose (Route) | Key Findings |
| Rats | Organophosphate (DFP) | 15 mg/kg (i.p.) + MDZ | Significant reduction in neuronal death in multiple brain regions.[4] |
| Rats | Organophosphate (DFP) | 15 mg/kg (i.p.) | Partial neuroprotection as monotherapy.[4] |
| Rats | Organophosphate (Soman) | 60 mg/kg (i.p.) | Strongly reduced neuronal degeneration as a monotherapy.[4][14] |
Table 3: Adverse Effects of Retigabine
| Animal Model | Retigabine Dose (Route) | Adverse Effect(s) |
| DBA/2 Mice | Not specified | Motor impairment associated with increased anticonvulsant activity.[1] |
| Rats | > 4.0 mg/kg | Reduction in basal locomotor activity.[12] |
| Rats | 30 mg/kg (i.p.) | High mortality rate (14/15 rats) when used as monotherapy in an organophosphate seizure model.[4] |
| Rats | 60 mg/kg (i.p.) | 3 out of 14 rats died post-treatment in a soman-induced seizure model.[4] |
Experimental Protocols & Methodologies
General Protocol for Assessing Anticonvulsant Efficacy in Rodents:
-
Animal Model: Select an appropriate rodent model for the seizure type of interest (e.g., DBA/2 mice for audiogenic seizures, Wistar rats for chemically-induced seizures).
-
Drug Preparation: Dissolve Retigabine in a suitable vehicle (e.g., 20% DMSO in phosphate-buffered saline).[10][15]
-
Administration: Administer Retigabine via the desired route (commonly intraperitoneal, i.p.). Doses will vary based on the study's objectives.
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Seizure Induction: Induce seizures using a standardized method (e.g., acoustic stimulation for audiogenic seizures, administration of a chemoconvulsant like kainic acid or pentylenetetrazole).
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Behavioral Scoring: Observe and score seizure severity using a standardized scale (e.g., Racine scale for limbic seizures).
-
Electrophysiological Recording (Optional): For more detailed analysis, implant EEG electrodes to record brain electrical activity and quantify seizure duration and frequency.[4][10]
Protocol for Assessing Neuroprotection using Fluoro-Jade B Staining:
-
Tissue Collection: Following the experimental endpoint, euthanize the animals and perfuse them with a fixative (e.g., 4% paraformaldehyde).
-
Brain Extraction and Sectioning: Carefully extract the brain and prepare coronal sections (e.g., 40 µm thick) using a cryostat or vibratome.
-
Staining Procedure:
-
Mount sections on gelatin-coated slides.
-
Rehydrate the sections through a series of alcohol dilutions.
-
Incubate in a potassium permanganate (B83412) solution.
-
Transfer to a solution containing Fluoro-Jade B.
-
Rinse, dry, and coverslip with a non-aqueous mounting medium.
-
-
Microscopy and Quantification: Image the stained sections using a fluorescence microscope. Count the number of Fluoro-Jade B positive (degenerating) neurons in specific brain regions of interest.
Visualizations
Caption: Mechanism of action of Retigabine.
Caption: General experimental workflow for animal studies.
References
- 1. Influence of retigabine on the anticonvulsant activity of some antiepileptic drugs against audiogenic seizures in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retigabine: chemical synthesis to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The spectrum of anticonvulsant efficacy of retigabine (ezogabine) in animal models: implications for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Kv7 modulator, retigabine, is an efficacious antiseizure drug for delayed treatment of organophosphate-induced status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. Molecular Determinants of KCNQ (Kv7) K+ Channel Sensitivity to the Anticonvulsant Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anticonvulsant retigabine is a subtype selective modulator of GABA A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Pharmacological Manipulation of Kv7 Channels as a New Therapeutic Tool for Multiple Brain Disorders [frontiersin.org]
- 10. Age dependent effects of Retigabine on absence seizure in WAG/Rij rats; an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Retigabine (ezogabine) as add-on therapy for partial-onset seizures: an update for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of the new antiepileptic drug retigabine in a rodent model of mania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Retigabine, a Kv7.2/Kv7.3-Channel Opener, Attenuates Drug-Induced Seizures in Knock-In Mice Harboring Kcnq2 Mutations | PLOS One [journals.plos.org]
- 14. The Kv7 Modulator, Retigabine, is an Efficacious Antiseizure Drug for Delayed Treatment of Organophosphate-induced Status Epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy of Retigabine on Acute Limbic Seizures in Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Pro-Epileptic Effects of Retigabine at High Doses
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential pro-epileptic effects of Retigabine (B32265) at high doses. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Is there evidence for pro-epileptic effects of Retigabine?
A1: While Retigabine is primarily known for its anticonvulsant properties through the positive modulation of KCNQ2-5 potassium channels, some preclinical studies have reported paradoxical pro-epileptic or seizure-exacerbating effects, particularly at higher doses and in specific experimental contexts.[1][2][3][4]
Q2: In which experimental models have pro-epileptic effects of Retigabine been observed?
A2: Pro-epileptic effects of Retigabine have been documented in:
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WAG/Rij rats , a genetic model of absence epilepsy. In middle-aged (12-month-old) rats of this strain, Retigabine at doses of 5 mg/kg and 15 mg/kg was shown to increase the number and duration of spike-wave discharges (SWDs).[2][4][5][6]
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Kainic acid-induced seizure model in adult rats. In this model, higher doses of Retigabine (5 mg/kg) were reported to worsen seizure behavior and increase spiking activity in the electroencephalogram (EEG), whereas lower doses (1-2 mg/kg) showed anticonvulsant effects.[1][3]
Q3: What are the potential mechanisms underlying the pro-epileptic effects of Retigabine at high doses?
A3: The precise mechanisms are not fully elucidated, but several hypotheses have been proposed based on Retigabine's broader pharmacological profile at higher concentrations:
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Off-Target Inhibition of Kv2.1 Channels: At clinically relevant concentrations, Retigabine has been shown to inhibit Kv2.1 potassium channels.[7][8][9][10][11] Since Kv2.1 channels play a role in regulating neuronal excitability, their inhibition could paradoxically contribute to hyperexcitability.
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Complex Modulation of GABA-A Receptors: At concentrations of 10 µM and above, Retigabine can modulate GABA-A receptors.[12][13][14][15][16] This modulation is subtype-specific, with potentiation of some extrasynaptic δ-containing receptors but inhibition of others.[5][12][14] This complex interaction could disrupt the delicate balance of inhibition and excitation in neuronal circuits.
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Age-Dependent Changes in Channel Expression and Neuronal Function: In the WAG/Rij rat model, it has been suggested that age-related alterations in the distribution of KCNQ channels or a shift in the function of the GABAergic system from inhibitory to excitatory might underlie the pro-epileptic effects observed in older animals.[2][5][6]
Troubleshooting Guides
Problem 1: Observing increased seizure frequency or severity after administering a high dose of Retigabine in an animal model.
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Potential Cause 1: Biphasic Dose-Response.
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Explanation: As observed in the kainic acid model, Retigabine can have a biphasic effect, with low doses being anticonvulsant and high doses being pro-convulsant.[1][3]
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Troubleshooting Steps:
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Conduct a full dose-response study: If you are observing pro-epileptic effects at a high dose, test a range of lower doses to determine if a therapeutic window exists in your model.
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Pharmacokinetic analysis: Ensure that the high dose is not leading to unexpectedly high and sustained brain concentrations of the drug.
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Control for off-target effects: If possible, co-administer antagonists for potential off-target channels (though this can be complex) to dissect the mechanism.
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-
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Potential Cause 2: Model-Specific Effects.
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Explanation: The pro-epileptic effects of Retigabine have been reported in specific models like absence epilepsy (WAG/Rij rats) and chemically-induced seizures (kainic acid).[1][2][3][4] Your model may have a unique neurophysiological environment that is susceptible to the off-target effects of high-dose Retigabine.
-
Troubleshooting Steps:
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Thoroughly characterize your model: Understand the baseline ion channel expression and GABAergic tone in your model.
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Compare with other anticonvulsants: Test other anticonvulsants with different mechanisms of action to see if the pro-epileptic effect is specific to Retigabine.
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Consider the age of the animals: As seen in the WAG/Rij rat study, age can be a critical factor.[2][5][6]
-
-
Problem 2: Inconsistent or paradoxical results in in-vitro electrophysiology experiments with high concentrations of Retigabine.
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Potential Cause 1: Off-Target Channel Modulation.
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Explanation: At high micromolar concentrations, Retigabine's effects are not limited to KCNQ channels. Inhibition of Kv2.1 and complex modulation of GABA-A receptors can lead to unpredictable changes in neuronal firing.[7][8][9][10][11][12]
-
Troubleshooting Steps:
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Use specific channel blockers: To isolate the effect on KCNQ channels, pre-incubate with specific blockers for Kv2.1 or GABA-A receptors where feasible.
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Record from different neuronal populations: The expression of off-target channels can vary between different types of neurons. Recording from interneurons versus principal neurons may reveal different effects.
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Perform a detailed concentration-response curve: Carefully map the effects of Retigabine from low to high concentrations to identify the point at which paradoxical effects emerge.
-
-
-
Potential Cause 2: Artifacts in Patch-Clamp Recordings.
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Explanation: High concentrations of drugs can sometimes affect the stability of the patch-clamp seal or the health of the cell, leading to artifacts that may be misinterpreted as genuine physiological effects.
-
Troubleshooting Steps:
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Monitor seal resistance and access resistance: Continuously monitor these parameters throughout the recording. A significant change after drug application may indicate an unstable recording.
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Include a vehicle control: Always apply the vehicle solution alone to ensure that it does not have any effect on the recorded parameters.
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Washout: Attempt to wash out the drug to see if the effect is reversible. The inhibition of Kv2.1 by Retigabine has been reported to be poorly reversible.[7][9][11]
-
-
Quantitative Data Summary
Table 1: Pro-Epileptic Effects of Retigabine in 12-Month-Old WAG/Rij Rats
| Dose | Parameter | Observation |
| 5 mg/kg | Total Number of SWDs | Increased in the first and second hours post-injection.[2][4] |
| 5 mg/kg | Duration of SWDs | Increased in the first and second hours post-injection.[2][4] |
| 15 mg/kg | Total Number of SWDs | Increased in the first and second hours post-injection.[2][4] |
| 15 mg/kg | Duration of SWDs | Increased in the first and second hours post-injection.[2][4] |
Table 2: Biphasic Effects of Retigabine in the Kainic Acid-Induced Seizure Model in Rats
| Dose | Observation |
| 1-2 mg/kg | Increased seizure latency and reduced spike and burst events (anticonvulsant).[1][3] |
| 5 mg/kg | Worsened seizure behavior and increased spiking activity (pro-convulsant).[1][3] |
Table 3: Off-Target Effects of Retigabine at Higher Concentrations
| Target | Effect | Concentration |
| Kv2.1 Channels | Inhibition | IC50: 22.0 ± 1.6 μM[9] |
| GABA-A (α1β2δ) | Enhancement of currents | Significant at ≥ 1 μM[5][12] |
| GABA-A (α1β2) | Diminished currents | Higher concentrations required[12] |
Experimental Protocols
1. In Vivo Seizure Induction and EEG Recording in WAG/Rij Rats
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Animal Model: Male WAG/Rij rats (6 and 12 months old).
-
Surgery:
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Anesthetize the rat (e.g., with a ketamine/xylazine mixture).
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Place the animal in a stereotaxic frame.
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Implant stainless steel EEG electrodes onto the skull over the fronto-parietal cortex. A reference electrode is typically placed over the cerebellum.
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Secure the electrodes with dental cement.
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Allow a recovery period of at least one week.
-
-
EEG Recording:
-
Habituate the animals to the recording chamber and tethering system.
-
Record a baseline EEG for at least one hour to determine the spontaneous rate of spike-wave discharges (SWDs).
-
Administer Retigabine (e.g., 5 mg/kg or 15 mg/kg, i.p.) or vehicle (e.g., 20% DMSO).
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Record EEG continuously for several hours post-injection (e.g., 3 hours).
-
-
Data Analysis:
-
Visually inspect the EEG recordings to identify and count the number of SWDs.
-
Measure the duration of each SWD.
-
Compare the total number and duration of SWDs before and after drug administration.
-
2. Whole-Cell Patch-Clamp Recording of Retigabine Effects on Cultured Neurons
-
Cell Preparation:
-
Culture primary neurons (e.g., from the hippocampus or cortex of embryonic rodents) on coverslips.
-
Use neurons that have been in culture long enough to form synaptic connections (e.g., >14 days).
-
-
Recording Setup:
-
Place a coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with artificial cerebrospinal fluid (aCSF) at a rate of 1.5-2 mL/min.
-
Pull glass micropipettes to a resistance of 3-7 MΩ and fill with an appropriate internal solution.
-
-
Recording Procedure:
-
Approach a neuron with the micropipette and form a gigaseal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
In voltage-clamp mode, hold the neuron at a potential of -70 mV.
-
Record baseline synaptic activity (e.g., spontaneous inhibitory postsynaptic currents, sIPSCs).
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Bath-apply Retigabine at the desired concentration (e.g., starting from 1 µM and increasing to higher concentrations).
-
Record the changes in the amplitude, frequency, and kinetics of sIPSCs.
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To study the effects on specific ion channels, use appropriate voltage protocols and ion channel blockers to isolate the current of interest.
-
Visualizations
Caption: Retigabine's dose-dependent signaling pathways.
Caption: In vivo experimental workflow for assessing pro-epileptic effects.
Caption: Troubleshooting logic for unexpected pro-epileptic findings.
References
- 1. Efficacy of Retigabine on Acute Limbic Seizures in Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anticonvulsant retigabine suppresses neuronal KV2-mediated currents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Age dependent effects of Retigabine on absence seizure in WAG/Rij rats; an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Retigabine calms seizure-induced behavior following status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tiagabine treatment in kainic acid induced cerebellar lesion of dystonia rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Errors in the measurement of voltage-activated ion channels in cell-attached patch-clamp recordings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Absence epilepsy in male and female WAG/Rij rats: a longitudinal EEG analysis of seizure expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The anticonvulsant retigabine is a subtype selective modulator of GABA A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. The anticonvulsant retigabine is a subtype selective modulator of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effect-of-Retigabine-on-Synaptic-Transmission-Between-Pairs-of-Cultured-Cortical-Neurons [aesnet.org]
Retigabine Dihydrochloride Drug Interactions with other AEDs: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the drug-drug interactions of Retigabine (B32265) Dihydrochloride with other Anti-Epileptic Drugs (AEDs). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for retigabine and how does it influence its interaction profile?
Retigabine is a first-in-class AED that functions as a positive allosteric modulator of neuronal KCNQ2-5 (Kv7.2-7.5) potassium channels.[1][2][3][4] This action enhances the M-current, which helps to stabilize the neuronal membrane potential and reduce excitability.[5] Additionally, at higher concentrations, retigabine can modulate GABAergic transmission.[2][3][6] A key feature of retigabine is that its metabolism is not dependent on the cytochrome P450 (CYP) enzyme system.[1][2][4] It is primarily metabolized through N-glucuronidation and N-acetylation.[2][4][7] This independence from the CYP450 system results in a low potential for pharmacokinetic interactions with many other drugs that are metabolized by these enzymes.[1]
Q2: We are observing altered plasma concentrations of lamotrigine (B1674446) when co-administered with retigabine in our study. Is this an expected interaction?
Yes, a modest pharmacokinetic interaction between retigabine and lamotrigine has been documented. Co-administration of retigabine can lead to a decrease in lamotrigine plasma concentrations. One study reported a 20% decrease in lamotrigine trough concentrations when retigabine was added.[1] Another study in healthy male subjects found that under co-administration with retigabine, the mean lamotrigine half-life (t1/2) and area under the plasma concentration-time curve (AUC) decreased by 15% and 18%, respectively, while the apparent clearance (CL/F) increased by 22%.[8] The exact mechanism for this induction of lamotrigine clearance by retigabine is not fully understood, as retigabine has not demonstrated enzyme induction in other drug-drug interaction studies.[2][8]
Conversely, lamotrigine can slightly increase retigabine plasma concentrations. In the same study, co-administration of lamotrigine increased the mean retigabine t1/2 and AUC by 7.5% and 15%, respectively, while the CL/F decreased by 13%.[8] This is thought to be due to competition for renal elimination rather than competition for glucuronidation.[2][8] While these interactions are statistically significant, they are generally considered unlikely to be clinically relevant.[1]
Q3: Our experimental design involves the use of enzyme-inducing AEDs like carbamazepine (B1668303) and phenytoin (B1677684) with retigabine. What is the expected impact on retigabine pharmacokinetics?
Co-administration of enzyme-inducing AEDs such as carbamazepine and phenytoin has been shown to increase the clearance of retigabine. A phase II study indicated that carbamazepine and phenytoin increased retigabine clearance by approximately 27% and 36%, respectively.[1][9] This is a crucial consideration for study design, as it may necessitate dosage adjustments of retigabine to maintain therapeutic plasma concentrations. It is important to note that while these drugs affect retigabine's clearance, retigabine itself does not appear to alter the pharmacokinetics of carbamazepine or phenytoin.[10][11]
Q4: Does retigabine interact with valproic acid or topiramate (B1683207)?
No clinically significant pharmacokinetic interactions have been observed between retigabine and valproic acid or topiramate.[1][10] Studies have shown that co-administration of valproic acid or topiramate does not impact the pharmacokinetics of retigabine, and similarly, retigabine does not alter the pharmacokinetic profiles of valproic acid or topiramate.[10][11][12]
Q5: Is there any interaction between retigabine and phenobarbital (B1680315)?
Studies have shown no pharmacokinetic interaction between retigabine and phenobarbital in healthy subjects.[2][13] Therefore, dosage adjustments are not likely necessary when these two drugs are co-administered.[13]
Troubleshooting Guide
Issue: Unexpected variability in retigabine plasma levels in a study with multiple concomitant AEDs.
Possible Cause: The variability could be due to the differing effects of the various AEDs on retigabine clearance.
Troubleshooting Steps:
-
Review Concomitant Medications: Identify all AEDs being co-administered with retigabine for each subject.
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Segregate Data: Analyze the pharmacokinetic data by groups based on the concomitant AEDs. Specifically, separate subjects receiving enzyme-inducing AEDs (carbamazepine, phenytoin) from those receiving non-inducing AEDs (valproic acid, topiramate, phenobarbital) or lamotrigine.
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Consult Interaction Tables: Refer to the quantitative data on known interactions (see tables below) to anticipate the direction and magnitude of any changes in retigabine clearance.
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Consider Population Pharmacokinetic Analysis: A population PK analysis can help to identify the influence of different covariates, including concomitant AEDs, on retigabine's pharmacokinetics. A population PK analysis of combined data from phase I, II, and III studies showed that none of the co-administered AEDs affected retigabine clearance apart from lamotrigine, which lowered it by 6.7%.[1]
Data Presentation
Table 1: Effect of Other AEDs on Retigabine Pharmacokinetics
| Concomitant AED | Effect on Retigabine Clearance | % Change in Clearance | Reference |
| Carbamazepine | Increased | ~27% | [1][9] |
| Phenytoin | Increased | ~36% | [1][9] |
| Lamotrigine | Decreased | ~13% | [8] |
| Valproic Acid | No significant effect | - | [1][10] |
| Topiramate | No significant effect | - | [1][10] |
| Phenobarbital | No significant effect | - | [13] |
Table 2: Effect of Retigabine on Other AEDs' Pharmacokinetics
| Concomitant AED | Effect on AED Pharmacokinetics | % Change in AUC | Reference |
| Lamotrigine | Decreased AUC | ~18% | [8] |
| Carbamazepine | No significant effect | - | [10][11] |
| Phenytoin | No significant effect | - | [10][11] |
| Valproic Acid | No significant effect | - | [10][11] |
| Topiramate | No significant effect | - | [10][11] |
| Phenobarbital | No significant effect | - | [13] |
Experimental Protocols
Study of Retigabine and Lamotrigine Interaction in Healthy Subjects
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Study Design: This was an open-label, non-randomized, parallel-group study.[8]
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Subject Population: Twenty-nine healthy male subjects participated.[8]
-
Methodology:
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Group A (n=14): Received single oral 200 mg doses of retigabine on day 1 and day 7. From days 3-8, they received 25 mg of lamotrigine once daily.[8]
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Group B (n=15): Received single oral 200 mg doses of lamotrigine on day 1 and day 17. From days 6-20, they were up-titrated to 300 mg of retigabine twice daily.[8]
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Sample Collection: Blood samples were collected to determine the pharmacokinetics of both AEDs and the N-acetyl metabolite of retigabine after single and concomitant treatments.[8]
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Analysis: Pharmacokinetic parameters (t1/2, AUC, CL/F) were calculated and compared between single and co-administration periods.[8]
-
Mandatory Visualizations
References
- 1. The interaction potential of retigabine (ezogabine) with other antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retigabine (ezogabine) as add-on therapy for partial-onset seizures: an update for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Retigabine - a new antiepileptic drug with a different mechanism of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retigabine: the newer potential antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retigabine: chemical synthesis to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anticonvulsant retigabine is a subtype selective modulator of GABA A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of retigabine/ezogabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic interaction between retigabine and lamotrigine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel design for a dose finding, safety, and drug interaction study of an antiepileptic drug (retigabine) in early clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An-Early-Determination-of-Drug-Drug-Interaction-between-Valproic-Acid--Phenytoin--Carbamazepine-or-Topiramate-and-Retigabine-in-Epileptic-Patients [aesnet.org]
- 12. Neuronal potassium channel openers in the management of epilepsy: role and potential of retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lack of pharmacokinetic interaction between retigabine and phenobarbitone at steady-state in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in Retigabine efficacy across different neuronal subtypes
Technical Support Center: Retigabine (B32265) Efficacy
Welcome to the technical support center for researchers utilizing Retigabine (Ezogabine). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the challenges arising from the variable efficacy of Retigabine across different neuronal subtypes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Retigabine?
A1: Retigabine is a positive allosteric modulator of the voltage-gated potassium channels KCNQ2 through KCNQ5 (also known as Kv7.2-Kv7.5).[1][2] It acts by binding to a hydrophobic pocket near the channel's activation gate, which stabilizes the open conformation of the channel.[3][4] This action increases the number of open KCNQ channels at the resting membrane potential, causing a hyperpolarizing shift in the voltage-dependence of activation.[5] The resulting enhanced potassium efflux (M-current) helps to stabilize the neuronal membrane potential, reducing overall excitability and suppressing epileptiform activity.[1][2]
Q2: Why does Retigabine's efficacy vary between different types of neurons?
A2: The variability in Retigabine's efficacy is primarily attributed to the differential expression and stoichiometry of KCNQ channel subunits across neuronal populations.[6]
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Subunit Composition: Retigabine shows different potencies for various KCNQ channel compositions. The order of potency for the hyperpolarizing shift is generally KCNQ3 > KCNQ2/3 > KCNQ2 > KCNQ4.[5][6] Neurons predominantly expressing highly sensitive heteromers like KCNQ2/3 will respond more robustly than those expressing less sensitive homomers. For example, the action of Retigabine in CA1 and subiculum excitatory neurons is strongly dependent on the presence of KCNQ3 subunits.[7]
-
Expression Levels: The absolute density of KCNQ channels on the neuronal membrane will dictate the maximum possible response to Retigabine.
-
Other Targets: At higher concentrations, Retigabine can also act as a subtype-selective modulator of GABAA receptors, particularly those containing δ subunits, which could contribute to its effects in a neuron-specific manner.[8][9][10]
Q3: My neuronal culture shows little to no response to Retigabine. What are the likely causes?
A3: A lack of response can stem from several factors. Please see the Troubleshooting Guide below for a step-by-step approach to diagnosing this issue. Common causes include low expression of Retigabine-sensitive KCNQ subunits (KCNQ2, KCNQ3, KCNQ5), the presence of KCNQ1 (which is insensitive), or potential issues with the experimental conditions such as membrane potential and drug stability.[3]
Q4: Is the effect of Retigabine dependent on the neuron's activity state?
A4: Yes. The action of Retigabine is voltage-dependent. It more effectively enhances potassium currents in depolarized neurons.[11] This is because its primary mechanism involves shifting the voltage-dependence of channel activation to more hyperpolarized potentials.[5] Therefore, neurons that are more active or have a more depolarized resting membrane potential may exhibit a more pronounced response to Retigabine as it acts to counteract this hyperexcitability.[1][2]
Troubleshooting Guide
Issue: I am not observing the expected reduction in neuronal excitability or hyperpolarization after applying Retigabine.
This guide provides a logical workflow to identify the root cause of unexpected experimental results.
Diagram: Troubleshooting Workflow for Retigabine Experiments
Caption: A logical flow for diagnosing failed Retigabine experiments.
| Possible Cause | Verification Method | Suggested Solution |
| 1. Drug Inactivity | Prepare a fresh solution of Retigabine. Verify the final concentration. Note that Retigabine analogues can be susceptible to photodegradation.[12] | Always use freshly prepared solutions. Protect from light where possible. Test the solution on a positive control cell type known to respond robustly (e.g., CHO cells expressing KCNQ2/3). |
| 2. Low KCNQ2/3/5 Expression | Perform quantitative PCR (qPCR) or Western blot on your neuronal population to quantify mRNA or protein levels of KCNQ2, KCNQ3, and KCNQ5. Immunocytochemistry (IHC) can visualize subunit localization. | If target expression is low, Retigabine will have minimal effect. Consider using a different neuronal subtype or a cell line engineered to express the desired subunits. |
| 3. Dominance of Insensitive Subunits | Check expression levels of KCNQ1 (insensitive) or KCNQ4 (less sensitive).[5][6] | If insensitive subunits dominate, Retigabine is not the appropriate tool. Explore alternative potassium channel openers with different subtype selectivity. |
| 4. Sub-optimal Membrane Potential | In electrophysiology experiments, monitor the resting membrane potential (RMP). Retigabine's effect is voltage-dependent and is more pronounced at slightly depolarized potentials.[11] | If the RMP is already highly hyperpolarized (e.g., < -70 mV), the driving force for K+ is low and the effect of opening more channels will be small. You can inject a small amount of current to hold the cell at a more depolarized potential (e.g., -60 mV) before drug application. |
| 5. Off-Target Effects | At concentrations typically >10 µM, Retigabine may have inhibitory effects on other channels or potentiate certain GABAA receptors.[8][10] | Perform a dose-response curve. If you only see effects at high concentrations, consider the possibility of off-target mechanisms. Use specific blockers for other channels to isolate the KCNQ-mediated effect. |
Quantitative Data on Retigabine Efficacy
The potency of Retigabine, often measured by the half-maximal effective concentration (EC50) for shifting the voltage-dependence of activation (ΔV1/2), varies significantly across KCNQ channel subtypes.
Table 1: Retigabine Potency on Different KCNQ Channel Subtypes
| Channel Composition | Measurement | EC50 (µM) | Max ΔV1/2 (mV) | Reference |
| KCNQ2/3 (heteromer) | ΔV1/2 Shift | 1.6 - 2.5 | -33.1 | [5][12] |
| KCNQ2 (homomer) | ΔV1/2 Shift | 3.5 | -24.4 | [5] |
| KCNQ3 (homomer) | ΔV1/2 Shift | 0.8 | -43.3 | [5] |
| KCNQ4 (homomer) | ΔV1/2 Shift | 8.8 | -14.3 | [5] |
| KCNQ5 (homomer) | Current Increase | ~1.0 | N/A | [6] |
| KCNQ1 (homomer) | N/A | Insensitive | N/A | [5] |
Data compiled from studies using heterologous expression systems (CHO cells or oocytes).
Key Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Measure M-Current
This protocol is designed to measure the potentiation of the M-current (mediated by KCNQ channels) by Retigabine in cultured neurons.
-
Preparation:
-
Prepare artificial cerebrospinal fluid (aCSF) and an internal pipette solution with a potassium-based composition (e.g., K-Gluconate).
-
Culture neurons on glass coverslips suitable for microscopy.
-
Prepare stock solutions of Retigabine (e.g., 10 mM in DMSO) and store at -20°C. Dilute to final concentrations (e.g., 1-10 µM) in aCSF just before use.
-
-
Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with aCSF at a constant rate.
-
Using a micromanipulator, approach a target neuron with a glass micropipette (2-5 MΩ resistance) filled with internal solution.
-
Establish a high-resistance (>1 GΩ) seal (giga-seal) and rupture the membrane to achieve whole-cell configuration.
-
Clamp the neuron's voltage at a holding potential of -70 mV.
-
-
M-Current Deactivation Protocol:
-
Apply a voltage protocol to isolate the M-current. A standard protocol is to hold the cell at a depolarized potential (e.g., -20 mV) to activate M-channels, and then step to various hyperpolarizing potentials (e.g., from -30 mV to -90 mV in 10 mV increments) to observe the deactivating tail currents characteristic of the M-current.[5]
-
Record baseline currents using this protocol.
-
-
Drug Application:
-
Switch the perfusion system to aCSF containing the desired concentration of Retigabine.
-
Allow 3-5 minutes for the drug to equilibrate in the chamber.
-
Repeat the M-current deactivation protocol.
-
-
Data Analysis:
-
Measure the amplitude of the deactivating tail currents at each voltage step before and after Retigabine application.
-
Plot the normalized tail current amplitude against the prepulse potential to generate a conductance-voltage (G-V) curve.
-
Fit the G-V curves with a Boltzmann function to determine the V1/2 (the voltage at which the conductance is half-maximal). The difference in V1/2 before and after Retigabine is the hyperpolarizing shift (ΔV1/2).[5]
-
Diagram: Retigabine's Core Signaling Pathway
Caption: Mechanism of Retigabine-induced neuronal hyperpolarization.
References
- 1. The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The new anticonvulsant retigabine favors voltage-dependent opening of the Kv7.2 (KCNQ2) channel by binding to its activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Refinement of the binding site and mode of action of the anticonvulsant Retigabine on KCNQ K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuronal potassium channel openers in the management of epilepsy: role and potential of retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KCNQ3 is the principal target of retigabine in CA1 and subicular excitatory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anticonvulsant retigabine is a subtype selective modulator of GABA A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The anticonvulsant retigabine is a subtype selective modulator of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The new anticonvulsant retigabine (D-23129) acts as an opener of K+ channels in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
Retigabine Dihydrochloride purity and quality control for research
This technical support center provides guidance on the purity and quality control of Retigabine (B32265) Dihydrochloride for research purposes. It includes troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of research-grade Retigabine Dihydrochloride?
A1: For research applications, this compound should have a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC).
Q2: How should this compound be stored to ensure its stability?
A2: To maintain its integrity, this compound should be stored at -20°C. Long-term storage of solutions is not recommended; they should be used as soon as possible after preparation.
Q3: What are the common solvents for dissolving this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) and water with gentle warming. It is also soluble in ethanol (B145695) with gentle warming and sonication.
Q4: What are the known impurities associated with this compound?
A4: Several process-related impurities and degradation products have been identified. These include dimer impurities formed through oxidation and other by-products from the synthetic process. A detailed list of known impurities is provided in the "Impurity Profile" section.
Q5: Is this compound sensitive to light?
A5: Yes, Retigabine is susceptible to photo-oxidation, which can lead to the formation of colored degradants, specifically phenazinium dimers.[1] It is crucial to protect the compound and its solutions from light.
Purity and Quality Control Data
The following tables summarize key data for the quality control of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₂₀Cl₂FN₃O₂ |
| Molecular Weight | 376.25 g/mol |
| Appearance | White to slightly colored crystalline powder[2] |
| Solubility | Soluble in DMSO, water (with warming), and ethanol (with warming and sonication) |
Table 2: Typical HPLC Purity Specifications
| Parameter | Specification |
| Purity (by HPLC) | ≥98% |
| Individual Impurity | Typically ≤0.15% |
| Total Impurities | Typically ≤1.0% |
Experimental Protocols
HPLC Method for Purity Determination
This method is designed for the quantitative determination of this compound and the detection of its impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (85%)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
A typical mobile phase composition is a mixture of water and acetonitrile (e.g., 50:50 v/v).[3] An alternative mobile phase for plasma samples is water/acetonitrile/methanol (72:18:10 v/v/v) with 0.1% phosphoric acid.[4]
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the sample.
-
-
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in the mobile phase to obtain a concentration within the range of the standard solutions.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the Retigabine peak based on the retention time of the standard.
-
Calculate the purity of the sample by comparing the peak area of the sample to the peak area of the standard.
-
UV-Vis Spectrophotometric Method for Quantification
This method provides a simple and rapid way to quantify this compound.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Methanol (analytical grade)
Procedure:
-
Solvent Preparation: Use methanol as the solvent.[2]
-
Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions with concentrations ranging from 25-75 µg/mL by diluting the stock solution with methanol.[2]
-
-
Sample Preparation:
-
Accurately weigh a sample of this compound and prepare a stock solution in methanol.
-
Dilute the sample stock solution with methanol to a concentration within the linear range of the standard curve.
-
-
Measurement:
-
Set the spectrophotometer to scan from 200-400 nm to determine the wavelength of maximum absorbance (λmax). The reported λmax for Retigabine in methanol is 254 nm.[2]
-
Measure the absorbance of the blank (methanol), standard solutions, and the sample solution at 254 nm.
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Determine the concentration of the sample solution from the calibration curve.
-
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No peaks or very small peaks | - No injection or incorrect injection volume.- Detector is off or not set to the correct wavelength.- Mobile phase flow is interrupted. | - Verify injector function and sample volume.- Check detector settings and lamp status.- Ensure mobile phase reservoirs are not empty and pump is working correctly. |
| Peak tailing | - Column degradation.- Interaction with active sites on the column.- Sample overload. | - Flush the column or replace it if necessary.- Use a mobile phase with a suitable pH or add a competing base.- Reduce the sample concentration or injection volume. |
| Ghost peaks (spurious peaks) | - Contamination in the mobile phase or injector.- Carryover from a previous injection. | - Use fresh, high-purity mobile phase.- Clean the injector and sample loop.- Run blank injections between samples. |
| Drifting baseline | - Column not equilibrated.- Fluctuation in column temperature.- Contaminated mobile phase. | - Allow sufficient time for column equilibration.- Use a column oven to maintain a stable temperature.- Prepare fresh mobile phase. |
| Appearance of new, unexpected peaks | - Sample degradation.- Presence of impurities not previously observed. | - Prepare fresh sample and protect from light and heat.- Investigate the source of the new impurity (e.g., synthesis, storage). |
UV-Vis Spectrophotometry Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Absorbance out of linear range | - Sample concentration is too high or too low. | - Dilute or concentrate the sample to fall within the calibrated range. |
| Inconsistent readings | - Air bubbles in the cuvette.- Cuvette is dirty or scratched. | - Gently tap the cuvette to dislodge air bubbles.- Clean the cuvette with an appropriate solvent or use a new one. |
| High background absorbance | - Contaminated solvent. | - Use fresh, high-purity solvent for blank and sample preparation. |
Impurity Profile
Several process-related impurities and degradation products have been identified for Retigabine. Researchers should be aware of these potential contaminants.
Table 3: Known Impurities of Retigabine
| Impurity Name | Structure | Source |
| Ethyl 2,4-diaminophenylcarbamate (Imp-1) [5] | C₉H₁₃N₃O₂ | Process-related |
| Ethyl 2-amino-4-(benzylamino)phenylcarbamate (Imp-2) [5] | C₁₆H₁₉N₃O₂ | Process-related |
| Ethyl 2-acetamido-4-(4-fluorobenzylamino)phenylcarbamate (Imp-3) [5] | C₁₈H₂₀FN₃O₃ | Process-related |
| Ethyl 4-(4-fluorobenzylamino)-2-nitrophenylcarbamate (Imp-4) [5] | C₁₆H₁₆FN₃O₄ | Process-related |
| RET-dimer I [1] | C₃₂H₃₄F₂N₆O₄ | Degradation/Process |
| RET-dimer II [1] | C₃₂H₃₄F₂N₆O₄ | Degradation/Process |
Visualizations
This compound Quality Control Workflow
Caption: Quality Control Workflow for this compound.
Proposed Degradation Pathway of Retigabine
Caption: Proposed Photo-Oxidative Degradation of Retigabine.
References
- 1. Identification, characterization, synthesis and HPLC quantification of new process-related impurities and degradation products in retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jst.org.in [jst.org.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A simple and rapid HPLC-UV method for the determination of retigabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and characterization of four process-related impurities in retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: Retigabine Dihydrochloride versus Carbamazepine in Preclinical Seizure Models
For researchers and drug development professionals, understanding the comparative efficacy of anticonvulsant compounds in established seizure models is paramount. This guide provides a detailed comparison of retigabine (B32265) dihydrochloride (B599025) and carbamazepine (B1668303), two antiepileptic drugs with distinct mechanisms of action, focusing on their performance in key preclinical models of seizure and epilepsy.
This report synthesizes experimental data to offer a clear, quantitative comparison of these two compounds. We will delve into their efficacy in the maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models, as well as the amygdala kindling model, providing a multifaceted view of their anticonvulsant properties. Detailed experimental protocols for these models are also presented to ensure clarity and reproducibility. Furthermore, the distinct signaling pathways through which each drug exerts its effects are illustrated to provide a deeper mechanistic understanding.
Quantitative Efficacy Comparison
The following table summarizes the median effective dose (ED50) of retigabine dihydrochloride and carbamazepine in widely used rodent models of acute seizures. These values represent the dose at which the drug was effective in 50% of the animals tested, offering a standardized measure of anticonvulsant potency.
| Seizure Model | Drug | Animal Model | ED50 (mg/kg) | Route of Administration |
| Maximal Electroshock (MES) | This compound | Mouse | 8.7 | i.p. |
| Carbamazepine | Mouse | 9.67[1] | i.p. | |
| Pentylenetetrazol (PTZ) | This compound | Mouse | 13.5 | p.o. |
| Carbamazepine | Mouse | ~20 (significant increase in seizure threshold)[2][3] | i.p. | |
| Amygdala Kindling | This compound | Rat | 10 | i.p. |
| Carbamazepine | Rat | 40-500 (dose-dependent effects)[4] | i.p. |
Note: ED50 values can vary depending on the specific experimental conditions, including animal strain, age, and the precise parameters of the seizure induction method. The data presented here are drawn from studies with comparable methodologies to provide a reliable comparison.
Mechanisms of Action: Two Distinct Approaches to Seizure Control
The divergent efficacy profiles of retigabine and carbamazepine in different seizure models can be attributed to their fundamentally different mechanisms of action at the molecular level.
This compound: A Potassium Channel Opener
Retigabine's primary mechanism of action is as a positive allosteric modulator of neuronal KCNQ2/Kv7.2 and KCNQ3/Kv7.3 voltage-gated potassium channels.[5] These channels are crucial for stabilizing the neuronal resting membrane potential and controlling neuronal excitability.
By binding to a hydrophobic pocket near the channel gate, retigabine stabilizes the open conformation of the KCNQ channels.[6][7] This leads to an increased potassium efflux, which hyperpolarizes the neuron and makes it less likely to fire an action potential in response to an excitatory stimulus. This "braking" effect on neuronal firing is particularly effective in preventing the high-frequency, repetitive discharges characteristic of seizures.
References
- 1. Molecular basis for ligand activation of the human KCNQ2 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. Effect of various antiepileptic drugs in a pentylenetetrazol-induced seizure model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid loss of efficacy to the antiseizure drugs lamotrigine and carbamazepine: a novel experimental model of pharmacoresistant epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbamazepine effects on afterdischarge, memory retrieval, and conditioned avoidance response latency in hippocampally kindled cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Insights Into Binding and Activation of the Human KCNQ2 Channel by Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Retigabine and Gabapentin for the Management of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from damage or dysfunction of the somatosensory nervous system, presents a significant therapeutic challenge. Among the diverse pharmacological agents investigated, retigabine (B32265) and gabapentin (B195806) have emerged with distinct mechanisms of action, offering different approaches to mitigating neuronal hyperexcitability that underlies this pain state. This guide provides a comprehensive, data-driven comparison of retigabine and gabapentin, focusing on their mechanisms of action, preclinical efficacy, and clinical findings in the context of neuropathic pain. While both have shown promise in preclinical models, their clinical trajectories have diverged significantly, a key aspect for consideration in future drug development.
Mechanism of Action: A Tale of Two Ion Channels
The fundamental difference between retigabine and gabapentin lies in their molecular targets and the subsequent impact on neuronal signaling.
Retigabine: A KCNQ/Kv7 Potassium Channel Opener
Retigabine's primary mechanism of action is the positive allosteric modulation of voltage-gated potassium channels of the KCNQ (or Kv7) family, specifically subtypes KCNQ2-5.[1][2] These channels are crucial for generating the M-current, a non-inactivating potassium current that helps to stabilize the neuronal membrane potential and control excitability.[3] By binding to a hydrophobic pocket near the channel gate, retigabine stabilizes the open conformation of these channels.[1][2] This leads to a hyperpolarizing shift in the voltage-dependence of channel activation, meaning the channels open at more negative membrane potentials.[4] The enhanced potassium efflux counteracts depolarizing stimuli, thereby reducing neuronal firing rates and dampening ectopic discharges characteristic of neuropathic pain.[3][5] At higher concentrations, retigabine has also been observed to augment GABA-induced currents.[4]
Gabapentin: A Ligand of the α2δ-1 Subunit of Voltage-Gated Calcium Channels
Contrary to its structural similarity to the neurotransmitter GABA, gabapentin does not exert its primary analgesic effects through GABA receptors.[6][7] Instead, it binds with high affinity to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[6][8][9] In neuropathic pain states, the expression of the α2δ-1 subunit is upregulated in the dorsal root ganglion and spinal cord.[10] By binding to this subunit, gabapentin is thought to reduce the trafficking of VGCCs to the presynaptic membrane and decrease calcium influx into the neuron.[8][10] This reduction in intracellular calcium leads to a decrease in the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P, thereby diminishing the transmission of pain signals.[8]
Preclinical Efficacy: Head-to-Head in Animal Models
Both retigabine and gabapentin have demonstrated efficacy in various rodent models of neuropathic pain. Direct comparative studies provide valuable insights into their relative potencies.
Data Presentation: Preclinical Efficacy in Neuropathic Pain Models
| Drug | Animal Model | Pain Modality | Effective Dose Range | Key Findings | Citation |
| Retigabine | L5 Spinal Nerve Ligation (Rat) | Thermal Hyperalgesia | 10 mg/kg, p.o. | As effective as 100 mg/kg gabapentin. | [4] |
| L5 Spinal Nerve Ligation (Rat) | Tactile Allodynia | 10 mg/kg, p.o. | As effective as 10 mg/kg tramadol. Effect abolished by KCNQ blocker linopirdine. | [4] | |
| Streptozotocin-induced Diabetic Neuropathy (Rat) | Mechanical Allodynia | 15 mg/kg, i.p. | Significantly attenuated mechanical hypersensitivity; as effective as the positive control gabapentin. | [11] | |
| Chronic Constriction Injury (Rat) | Mechanical Hypersensitivity (Pin Prick) | 5 and 20 mg/kg, p.o. | Significantly attenuated mechanical hypersensitivity. | [12] | |
| Gabapentin | L5 Spinal Nerve Ligation (Rat) | Thermal Hyperalgesia | 100 mg/kg, p.o. | Effective in reducing thermal hyperalgesia. | [4] |
| Streptozotocin-induced Diabetic Neuropathy (Rat) | Mechanical Allodynia | 100 mg/kg, i.p. (as positive control) | Effective in attenuating mechanical hypersensitivity. | [11] | |
| Oxaliplatin-induced Neuropathy (Rat) | Mechanical Allodynia | 60 mg/kg, i.p. | Significantly increased paw withdrawal threshold. | [13] | |
| Partial Sciatic Nerve Ligation (Mouse) | Mechanical Allodynia | 100-150 mg/kg, i.p. | Dose-dependently increased paw withdrawal threshold. | [14] |
Clinical Evidence: A Divergence in Therapeutic Application
While preclinical data suggested comparable, albeit at different potencies, efficacy for both drugs, their clinical development and success in treating neuropathic pain have been markedly different.
Gabapentin: An Established First-Line Therapy
Gabapentin is a well-established treatment for several neuropathic pain conditions. Multiple randomized controlled trials have demonstrated its efficacy.
Data Presentation: Clinical Efficacy of Gabapentin in Neuropathic Pain
| Condition | Dosage | Primary Outcome | Key Results | Number Needed to Treat (NNT) | Citation |
| Diabetic Peripheral Neuropathy | 900-3600 mg/day | Reduction in mean daily pain score (11-point Likert scale) | Gabapentin (3.9) vs. Placebo (5.1) at endpoint (p<0.001) | - | [15] |
| 1200 mg/day or greater | ≥50% pain relief | 38% with gabapentin vs. 23% with placebo | 6.6 | [16] | |
| Postherpetic Neuralgia | 1200 mg/day or greater | ≥50% pain relief | 32% with gabapentin vs. 17% with placebo | 6.7 | [16] |
| Various Neuropathic Pain Syndromes | up to 2400 mg/day | Change in average daily pain score | 21% improvement with gabapentin vs. 14% with placebo (p=0.048) | - | [17] |
Retigabine: A Challenging Clinical Path for Neuropathic Pain
Despite its promising preclinical profile, the clinical development of retigabine for neuropathic pain has been less successful. A Phase IIa proof-of-concept trial of retigabine for pain associated with post-herpetic neuralgia failed to meet its primary endpoint.[18][19] While the specific reasons for this failure are multifaceted, it highlights the translational gap between animal models and human clinical outcomes. It is important to note that retigabine was approved as an adjunctive treatment for partial-onset seizures under the trade names Potiga and Trobalt, but its production was later discontinued.[4]
Experimental Protocols
Spinal Nerve Ligation (SNL) Model in Rats
The SNL model is a widely used surgical model to induce neuropathic pain. The procedure involves the tight ligation of one or more spinal nerves that contribute to the sciatic nerve.
-
Animal Preparation: Male Sprague-Dawley or Wistar rats are anesthetized. The surgical area on the back is shaved and disinfected.
-
Surgical Procedure: A dorsal midline incision is made to expose the paravertebral muscles. The L5 and L6 spinal nerves are then carefully isolated and tightly ligated with a silk suture. The muscle and skin are then closed in layers.
-
Behavioral Assessment: Following a recovery period, animals develop signs of neuropathic pain, including mechanical allodynia and thermal hyperalgesia, in the ipsilateral hind paw. These are typically assessed using von Frey filaments (for mechanical sensitivity) and the Randall-Selitto test or radiant heat source (for thermal sensitivity).
Streptozotocin (B1681764) (STZ)-Induced Diabetic Neuropathy Model in Rats
This model mimics the painful diabetic neuropathy seen in humans by inducing a state of hyperglycemia.
-
Induction of Diabetes: Rats are injected with a single dose of streptozotocin (typically 50-65 mg/kg, i.p. or i.v.), a chemical that is toxic to the insulin-producing beta cells of the pancreas.
-
Confirmation of Diabetes: Blood glucose levels are monitored, and animals with sustained hyperglycemia are selected for the study.
-
Development of Neuropathy: Over several weeks, the diabetic rats develop symptoms of neuropathic pain, including mechanical allodynia and thermal hyperalgesia.
-
Behavioral Testing: Pain behaviors are quantified using methods similar to those in the SNL model, such as the von Frey test.
Signaling Pathways and Experimental Workflows
Retigabine Signaling Pathway
Caption: Retigabine's mechanism of action on KCNQ channels.
Gabapentin Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Retigabine: chemical synthesis to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retigabine - Wikipedia [en.wikipedia.org]
- 5. Retigabine reduces the excitability of unmyelinated peripheral human axons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. associationofanaesthetists-publications.onlinelibrary.wiley.com [associationofanaesthetists-publications.onlinelibrary.wiley.com]
- 8. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of Kv7 channels with the anticonvulsant retigabine alleviates neuropathic pain behaviour in the streptozotocin rat model of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The anticonvulsant retigabine attenuates nociceptive behaviours in rat models of persistent and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sid.ir [sid.ir]
- 14. Molecular basis for the dosing time-dependency of anti-allodynic effects of gabapentin in a mouse model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gabapentin for the symptomatic treatment of painful neuropathy in patients with diabetes mellitus: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cochranelibrary.com [cochranelibrary.com]
- 17. Gabapentin in neuropathic pain syndromes: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. GSK and Valeant's retigabine fails Phase II postherpetic pain study [insights.citeline.com]
- 19. Valeant Pharmaceuticals International to Initiate Study of Retigabine for Pain Associated with Post-Herpetic Neuralgia - BioSpace [biospace.com]
A Comparative Guide to the KCNQ Channel Subtype Selectivity of Retigabine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Retigabine's interaction with various KCNQ (Kv7) potassium channel subtypes, crucial regulators of neuronal excitability. Understanding the subtype selectivity of channel modulators like Retigabine (B32265) is paramount for developing targeted therapeutics with improved efficacy and reduced side effects. This document summarizes key quantitative data, details experimental methodologies for assessing selectivity, and visually represents the underlying mechanisms and workflows.
Performance Comparison: Retigabine and Alternatives
Retigabine exhibits broad activity across neuronal KCNQ subtypes, with a notable preference for KCNQ3-containing channels.[1] Its primary mechanism of action involves a hyperpolarizing shift in the voltage-dependence of channel activation, leading to increased potassium currents and reduced neuronal firing.[1][2] While effective as an anticonvulsant, its limited subtype selectivity can lead to off-target effects.[3] In contrast, newer compounds have been developed with the aim of achieving greater subtype specificity.
The following table summarizes the half-maximal effective concentrations (EC50) and the shift in the voltage of half-maximal activation (ΔV1/2) for Retigabine and a key comparator, ICA-069673, across various KCNQ channel subtypes.
| Compound | KCNQ Subtype | EC50 (µM) | ΔV1/2 (mV) | Reference |
| Retigabine | KCNQ2 | ~2.5 | ~-17 to -24 | [1] |
| KCNQ3 | 0.6 | ~-40 | [1] | |
| KCNQ2/3 | ~1.4 - 1.6 | ~-30 | [1] | |
| KCNQ4 | ~5.2 | ~-14 | [2] | |
| KCNQ5 | ~2 - 6 | N/A | [1] | |
| ICA-069673 | KCNQ2 | N/A | Strong hyperpolarizing shift | [4][5] |
| KCNQ3 | N/A | Minimal effect | [4][5] |
N/A: Data not available in the searched sources.
Experimental Protocols
The determination of KCNQ channel subtype selectivity and the efficacy of modulators like Retigabine predominantly relies on electrophysiological techniques, particularly the whole-cell patch-clamp method.
Whole-Cell Patch-Clamp Assay for KCNQ Channel Modulation
This protocol outlines the key steps for assessing the effect of a compound on specific KCNQ channel subtypes expressed in a heterologous system (e.g., CHO or HEK293 cells).
1. Cell Culture and Transfection:
-
Maintain Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Stably or transiently transfect the cells with the cDNA encoding the desired human KCNQ channel subunit(s) (e.g., KCNQ2, KCNQ3, or a combination for heteromeric channels like KCNQ2/3). Co-transfection with a fluorescent marker (e.g., GFP) can aid in identifying transfected cells.
-
Allow 24-48 hours for channel expression post-transfection.
2. Electrophysiological Recording:
-
Prepare borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
The internal (pipette) solution should mimic the intracellular ionic environment, typically containing (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl2, adjusted to pH 7.3 with KOH.
-
The external (bath) solution should resemble the extracellular fluid, typically containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
Transfer a coverslip with adherent, transfected cells to the recording chamber on an inverted microscope.
-
Establish a high-resistance (>1 GΩ) "giga-seal" between the micropipette and the cell membrane.
-
Rupture the cell membrane within the pipette tip by applying gentle suction to achieve the whole-cell configuration.
3. Data Acquisition:
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit KCNQ currents.
-
Record the resulting potassium currents using a patch-clamp amplifier and appropriate data acquisition software.
-
To determine the voltage-dependence of activation, measure the tail currents at a fixed potential (e.g., -60 mV) following the depolarizing steps.
4. Compound Application and Analysis:
-
After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the test compound (e.g., Retigabine) at various concentrations.
-
Record the currents in the presence of the compound using the same voltage protocols.
-
Analyze the data to determine the compound's effect on current amplitude and the voltage of half-maximal activation (V1/2). The V1/2 is calculated by fitting the normalized tail current amplitudes to a Boltzmann function.
-
Construct concentration-response curves to determine the EC50 value for the compound on the specific KCNQ subtype.
Visualizing the Process and Pathway
To better understand the experimental process and the molecular mechanism of Retigabine, the following diagrams are provided.
References
- 1. KCNQ3 is the principal target of retigabine in CA1 and subicular excitatory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Retigabine Derivatives as Potent KCNQ4 and KCNQ5 Channel Agonists with Improved Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defining the molecular mechanisms of subtype-specific KCNQ2/3 potassium channel activators - UBC Library Open Collections [open.library.ubc.ca]
- 5. Sequence determinants of subtype‐specific actions of KCNQ channel openers - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Validation of Retigabine's Anticonvulsant Effects in Multiple Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticonvulsant effects of Retigabine (B32265) (also known as Ezogabine) across a spectrum of preclinical animal models. Retigabine, a first-in-class neuronal potassium channel opener, has demonstrated broad efficacy against various seizure types. This document aims to objectively compare its performance with established antiepileptic drugs (AEDs) by presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Comparative Efficacy of Retigabine and Other Antiepileptic Drugs
The anticonvulsant activity of Retigabine has been rigorously evaluated in several well-established animal models of epilepsy. These models are designed to mimic different types of human seizures, providing a broad preclinical profile of a drug's potential therapeutic utility. The following tables summarize the median effective dose (ED50) of Retigabine and a panel of comparator AEDs—Phenytoin, Carbamazepine, Diazepam, Valproate, and Phenobarbital—in five key seizure models. Lower ED50 values indicate higher potency.
Table 1: Maximal Electroshock (MES) Seizure Test in Mice
The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.
| Compound | ED50 (mg/kg, i.p.) |
| Retigabine | 15.92 |
| Phenytoin | 9.87 |
| Carbamazepine | 10.5 |
| Phenobarbital | 10.0 |
| Valproate | 190 |
| Diazepam | Data not available |
Table 2: Pentylenetetrazol (PTZ)-Induced Seizure Test in Mice
The PTZ test is a model for myoclonic and generalized absence seizures, and it identifies drugs that can raise the seizure threshold.
| Compound | ED50 (mg/kg, i.p.) |
| Retigabine | Effective, but specific ED50 not consistently reported |
| Diazepam | 0.10 - 0.24 |
| Valproate | 177.83 |
| Phenobarbital | 18.0 |
| Phenytoin | Generally considered ineffective |
| Carbamazepine | Generally considered ineffective |
Table 3: Audiogenic Seizure Model in DBA/2 Mice
DBA/2 mice are genetically susceptible to sound-induced (audiogenic) seizures, which model reflex epilepsies.
| Compound | ED50 (mg/kg, i.p.) |
| Retigabine | Dose-dependent antagonism |
| Phenobarbital | Effective, but specific ED50 not consistently reported |
| Diazepam | Effective, but specific ED50 not consistently reported |
| Valproate | Effective, but specific ED50 not consistently reported |
| Phenytoin | Effective, but specific ED50 not consistently reported |
| Carbamazepine | Effective, but specific ED50 not consistently reported |
Table 4: Kainic Acid-Induced Seizure Model in Rodents
The administration of kainic acid induces status epilepticus and subsequent spontaneous recurrent seizures, modeling temporal lobe epilepsy.
| Compound | Effective Dose (mg/kg, i.p.) |
| Retigabine | 1 - 2 (low dose, anticonvulsant); 5 (high dose, proconvulsant)[1] |
| Valproate | 200 - 300[2][3] |
| Phenobarbital | 20 - 80[2] |
| Diazepam | Used to terminate status epilepticus |
| Phenytoin | Data not available |
| Carbamazepine | 25 - 50[2] |
Table 5: Amygdala Kindling Model in Rats
The kindling model, involving repeated electrical stimulation of the amygdala, mimics the development and manifestation of complex partial seizures.
| Compound | Effective Dose (mg/kg, i.p.) |
| Retigabine | 2.5 - 10[4][5] |
| Phenytoin | Variable efficacy |
| Carbamazepine | 500[5] |
| Valproate | Effective, but specific dose not consistently reported |
| Phenobarbital | Data not available |
| Diazepam | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following are summarized protocols for the key animal models cited in this guide.
Maximal Electroshock (MES) Seizure Test
-
Animals: Male CF-1 or C57BL/6 mice or Sprague-Dawley rats.
-
Apparatus: An electroconvulsive shock generator with corneal or auricular electrodes.
-
Procedure:
-
Administer the test compound or vehicle to the animal via the desired route (e.g., intraperitoneal, i.p.).
-
At the time of predicted peak drug effect, apply a drop of local anesthetic (e.g., 0.5% tetracaine) to the corneas.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via the corneal electrodes.
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
-
Endpoint: Abolition of the tonic hindlimb extension is considered protection.
-
Data Analysis: The ED50, the dose that protects 50% of the animals, is calculated using probit analysis.
Pentylenetetrazol (PTZ)-Induced Seizure Test
-
Animals: Male albino Swiss mice or other appropriate rodent strains.
-
Procedure:
-
Administer the test compound or vehicle to the animal.
-
At the time of predicted peak drug effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c. or a dose determined to induce clonic seizures in a specific percentage of control animals).
-
Observe the animal for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (lasting for at least 5 seconds).
-
-
Endpoint: The absence of clonic seizures is considered protection.
-
Data Analysis: The ED50 is calculated as the dose that prevents clonic seizures in 50% of the animals.
Audiogenic Seizure Model in DBA/2 Mice
-
Animals: DBA/2 mice, typically between 21 and 28 days of age, when their susceptibility to sound-induced seizures is maximal.
-
Apparatus: A sound-proof chamber equipped with a high-frequency sound source (e.g., a bell or a speaker emitting a specific frequency and intensity).
-
Procedure:
-
Administer the test compound or vehicle to the animal.
-
At the time of predicted peak drug effect, place the mouse individually in the acoustic chamber.
-
Expose the mouse to a high-intensity auditory stimulus (e.g., 110 dB) for a fixed duration (e.g., 60 seconds).
-
Observe the characteristic seizure sequence: wild running, followed by clonic seizures, tonic seizures, and potentially respiratory arrest.
-
-
Endpoint: Protection is typically defined as the absence of the tonic seizure component.
-
Data Analysis: The ED50 for protection against the tonic phase is determined.
Kainic Acid-Induced Seizure Model
-
Animals: Adult rats (e.g., Sprague-Dawley) or mice.
-
Procedure:
-
Administer the test compound or vehicle.
-
Induce status epilepticus by administering kainic acid (e.g., 10-15 mg/kg, i.p. in rats).
-
Monitor the animals for seizure activity using a standardized scoring system (e.g., Racine scale) and/or electroencephalography (EEG).
-
In some protocols, status epilepticus is terminated after a specific duration with a drug like diazepam.
-
For chronic studies, animals are monitored for the development of spontaneous recurrent seizures in the weeks following the initial insult.
-
-
Endpoint: Reduction in seizure severity, frequency, or duration, or prevention of the development of spontaneous seizures.
-
Data Analysis: Statistical comparison of seizure parameters between treated and control groups.
Amygdala Kindling Model
-
Animals: Adult rats (e.g., Wistar or Sprague-Dawley).
-
Procedure:
-
Surgically implant a bipolar stimulating and recording electrode into the basolateral amygdala.
-
After a recovery period, deliver brief, low-intensity electrical stimulations to the amygdala once or twice daily.
-
Monitor the behavioral and electrographic seizure response. Initially, stimulations elicit focal seizures (afterdischarges) that progressively increase in duration and behavioral severity, eventually leading to generalized tonic-clonic seizures (fully kindled state).
-
Once the animals are fully kindled, administer the test compound or vehicle before a stimulation session.
-
-
Endpoint: An increase in the afterdischarge threshold (the minimum current required to elicit a seizure) or a reduction in seizure severity or duration.
-
Data Analysis: Comparison of seizure parameters before and after drug administration.
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms and processes involved, the following diagrams have been generated using Graphviz.
Retigabine's primary mechanism of action on Kv7 channels.
Workflow for the Maximal Electroshock (MES) seizure test.
Classification of key preclinical seizure models.
References
- 1. Efficacy of Retigabine on Acute Limbic Seizures in Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Action of antiepileptic drugs against kainic acid-induced seizures and automatisms during ontogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiepileptogenic and antiictogenic effects of retigabine under conditions of rapid kindling: an ontogenic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols [aesnet.org]
A Comparative Analysis of Retigabine and Other Potassium Channel Openers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Retigabine (B32265) (also known as Ezogabine) and other prominent potassium channel openers, focusing on their performance backed by experimental data. The content is tailored for professionals in neuroscience research and drug development, offering a comprehensive overview of their mechanisms, efficacy, and the experimental protocols used for their evaluation.
Introduction to Neuronal Potassium Channel Openers
Voltage-gated potassium channels, particularly the Kv7 (KCNQ) family, are crucial regulators of neuronal excitability.[1] The M-current, predominantly mediated by heteromeric Kv7.2/Kv7.3 channels, plays a vital role in stabilizing the neuronal membrane potential and preventing excessive firing.[2] Consequently, openers of these channels are a key therapeutic strategy for managing conditions characterized by neuronal hyperexcitability, such as epilepsy.[1][2][3]
Retigabine was the first-in-class potassium channel opener approved for the treatment of epilepsy.[4] Its primary mechanism of action is the positive allosteric modulation of Kv7.2-Kv7.5 channels.[4] This guide will compare Retigabine with other notable potassium channel openers, including Flupirtine (B1215404), Maxipost (BMS-204352), ICA-110381, and RL-81, highlighting their differential effects on various Kv7 channel subtypes and their performance in preclinical models of epilepsy.
Comparative Efficacy and Potency
The following tables summarize the half-maximal effective concentrations (EC50) of Retigabine and other potassium channel openers on various Kv7 channel subtypes. This quantitative data, derived from whole-cell patch-clamp electrophysiology and thallium flux assays, allows for a direct comparison of their potency and selectivity.
Table 1: Comparative Potency (EC50) of Potassium Channel Openers on Kv7 Channels (in µM)
| Compound | Kv7.2 | Kv7.2/7.3 | Kv7.3/7.5 | Kv7.4 | Kv7.5 | Primary Assay Method |
| Retigabine | ~1.9[5] | 1.9[5] - 11.2[6] | - | >10[5] | >10[5] | Electrophysiology, Thallium Flux |
| Flupirtine | - | 4.6[7] | - | - | - | Electrophysiology |
| Maxipost (BMS-204352) | - | Positive Modulator | - | 2.4[8] | 2.4[8] | Electrophysiology |
| ICA-110381 | - | 0.38[3][4][9] | No Effect[9] | - | - | Rubidium Efflux |
| RL-81 | - | 0.19[10] | >10[10] | 4.65[10] | >10[10] | Electrophysiology |
Note: EC50 values can vary depending on the experimental conditions and cell types used.
Table 2: Anticonvulsant Activity in Preclinical Models
| Compound | Animal Model | Seizure Type | Efficacy |
| Retigabine | Amygdala-Kindled Rats | Complex Partial Seizures | Anticonvulsive properties demonstrated.[3] |
| Retigabine | 6-Hz Refractory Seizure Mouse Model | Difficult-to-treat Focal Seizures | Effective in reducing seizure severity.[11] |
| GRT-X | 6-Hz Refractory Seizure Mouse Model | Difficult-to-treat Focal Seizures | More effective and potent than Retigabine.[11] |
| Maxipost (BMS-204352) | Mouse Zero Maze & Marble Burying | Anxiety Models | Anxiolytic effects observed.[12] |
| ICA-110381 | Amygdala-Kindled Rats | Complex Partial Seizures | Exhibits anticonvulsive properties.[3] |
Mechanism of Action and Signaling Pathways
Potassium channel openers like Retigabine enhance the M-current by shifting the voltage-dependence of Kv7 channel activation to more hyperpolarized potentials.[4] This increases the probability of the channels being open at the resting membrane potential, leading to a hyperpolarizing influence that stabilizes neuronal excitability.[4]
Experimental Protocols
The characterization and comparison of potassium channel openers rely on a suite of specialized experimental techniques. Below are detailed methodologies for key assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for directly measuring the activity of ion channels.
Objective: To record macroscopic currents from cells expressing specific Kv7 channel subtypes and to determine the effect of compounds on channel gating and conductance.
Protocol:
-
Cell Preparation: Culture mammalian cells (e.g., CHO or HEK293) stably or transiently expressing the Kv7 channel subunits of interest. Plate cells onto glass coverslips 24-48 hours before recording.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).
-
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with adherent cells into a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Approach a target cell with the recording pipette and form a giga-ohm seal (>1 GΩ) by applying gentle suction.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit Kv7 currents.
-
-
Data Acquisition and Analysis:
-
Record currents using a patch-clamp amplifier and digitizer.
-
Apply the test compound to the bath and repeat the voltage-step protocol.
-
Analyze the current-voltage relationship, activation kinetics, and the shift in the voltage-dependence of activation (V1/2) to determine the compound's effect. EC50 values are calculated from concentration-response curves.
-
Thallium Flux Assay
A higher-throughput method for screening compound libraries for potassium channel modulatory activity.
Objective: To indirectly measure potassium channel activity by detecting the influx of thallium (Tl+), a surrogate for K+, using a Tl+-sensitive fluorescent dye.
Protocol:
-
Cell Plating: Plate cells expressing the target Kv7 channel in a 96- or 384-well black-walled, clear-bottom microplate.
-
Dye Loading: Incubate the cells with a Tl+-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions. This is typically done for 60-90 minutes at 37°C.
-
Compound Incubation: Remove the dye solution and add the test compounds at various concentrations. Incubate for a specified period (e.g., 10-30 minutes).
-
Signal Detection:
-
Place the microplate in a fluorescence plate reader (e.g., FLIPR).
-
Establish a baseline fluorescence reading.
-
Inject a stimulus buffer containing Tl+ to initiate influx through open potassium channels.
-
Measure the change in fluorescence intensity over time. An increase in fluorescence indicates channel opening.
-
-
Data Analysis: Calculate the rate of fluorescence increase or the peak fluorescence to determine channel activity. Construct concentration-response curves to determine the EC50 or IC50 of the compounds.
In Vivo Seizure Models
Animal models are essential for evaluating the anticonvulsant efficacy and potential side effects of new chemical entities.
Objective: To assess the ability of a potassium channel opener to prevent or terminate seizures in a living animal.
Commonly Used Models:
-
Maximal Electroshock (MES) Seizure Model: This model is predictive of efficacy against generalized tonic-clonic seizures. An electrical stimulus is delivered via corneal or ear-clip electrodes to induce a tonic hindlimb extension seizure. The ability of a compound to prevent this endpoint is a measure of its anticonvulsant activity.
-
Pentylenetetrazol (PTZ) Seizure Model: PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures. This model is predictive of efficacy against myoclonic and absence seizures. The compound's ability to increase the dose of PTZ required to induce seizures or to prevent seizures at a fixed dose is measured.
-
6-Hz Psychomotor Seizure Model: This model is considered a model of therapy-resistant partial seizures.[11] A low-frequency (6 Hz) electrical stimulus is delivered to induce a stereotyped seizure behavior. The ability of a compound to protect against this seizure is indicative of potential efficacy in difficult-to-treat epilepsy.[11]
-
Kindling Model: This model involves repeated subconvulsive electrical or chemical stimulation of a specific brain region (e.g., the amygdala), leading to a progressive and permanent increase in seizure susceptibility. It is a model of temporal lobe epilepsy and epileptogenesis.
General Protocol (for MES or PTZ):
-
Animal Selection: Use rodents (mice or rats) of a specific strain, age, and weight.
-
Compound Administration: Administer the test compound via a specific route (e.g., intraperitoneal, oral) at various doses. Include a vehicle control group.
-
Seizure Induction: At the time of expected peak drug effect, induce seizures using either MES or PTZ administration.
-
Observation and Scoring: Observe the animals for the presence and severity of seizures according to a standardized scoring system (e.g., Racine scale for kindling).
-
Data Analysis: Determine the median effective dose (ED50) of the compound required to protect a certain percentage (typically 50%) of the animals from seizures.
Conclusion
The comparative analysis of Retigabine and other potassium channel openers reveals a class of compounds with significant therapeutic potential for epilepsy and other neurological disorders. While Retigabine paved the way, newer compounds like ICA-110381 and RL-81 demonstrate improved potency and selectivity for specific Kv7 channel subtypes. The experimental protocols outlined in this guide provide a framework for the continued discovery and development of novel potassium channel openers with enhanced efficacy and safety profiles. The use of a combination of in vitro and in vivo models is crucial for a comprehensive evaluation of these promising therapeutic agents.
References
- 1. Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ICA 110381 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Concomitant facilitation of GABAA receptors and KV7 channels by the non-opioid analgesic flupirtine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. tribioscience.com [tribioscience.com]
- 10. Synthesis and Optimization of Kv7 (KCNQ) Potassium Channel Agonists: The Role of Fluorines in Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The novel dual-mechanism Kv7 potassium channel/TSPO receptor activator GRT-X is more effective than the Kv7 channel opener retigabine in the 6-Hz refractory seizure mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anxiolytic effects of Maxipost (BMS-204352) and retigabine via activation of neuronal Kv7 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the neuroprotective effects of Retigabine in models of neuronal injury
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the neuroprotective effects of Retigabine (B32265) in various experimental models of neuronal injury. Through a detailed comparison with other neuroprotective agents, supported by quantitative data and experimental protocols, this document serves as a valuable resource for researchers and professionals in the field of neuroscience and drug development.
Executive Summary
Retigabine, a potent activator of KCNQ (Kv7) potassium channels, has demonstrated significant neuroprotective properties across a spectrum of neuronal injury models. Its primary mechanism of action involves hyperpolarizing the neuronal membrane, which reduces neuronal hyperexcitability—a common pathological feature in traumatic brain injury (TBI), epilepsy, and cerebral ischemia. This guide presents experimental evidence validating these effects and compares Retigabine's performance against alternative neuroprotective strategies, such as NMDA receptor antagonists and calcium channel blockers.
Comparative Analysis of Neuroprotective Efficacy
The neuroprotective potential of Retigabine has been evaluated in several key models of neuronal injury. Below is a comparative summary of its efficacy against other neuroprotective compounds.
In Vitro Models of Excitotoxicity
Excitotoxicity, primarily mediated by excessive glutamate (B1630785) and subsequent NMDA receptor activation, is a major mechanism of neuronal death in many neurological disorders. The following table summarizes the comparative efficacy of Retigabine and other agents in protecting neurons from excitotoxic insults in vitro.
| Compound | Neuronal Injury Model | Assay | Key Findings | Reference |
| Retigabine | Serum withdrawal-induced neuronal death in organotypic hippocampal slices | PI Staining | Dose-dependently prevented dentate gyrus neuronal death with an IC50 of 0.4 µM.[1] | [1] |
| MK-801 (NMDA Antagonist) | NMDA-induced toxicity in organotypic hippocampal slices | PI Staining | Blocked NMDA-induced cell death at 10-30 µM.[1] | [1] |
| Flunarizine (Calcium Channel Blocker) | Glutamate-induced excitotoxicity in primary hippocampal neurons | Flow Cytometry (Annexin V/PI) | Suppressed glutamate-induced apoptosis by 62%. | |
| Nimodipine (B1678889) (Calcium Channel Blocker) | Glutamate-induced excitotoxicity in primary hippocampal neurons | Flow Cytometry (Annexin V/PI) | Reduced necrotic cells by 24% but increased apoptotic neurons by 26%. |
In Vivo Models of Ischemic Stroke
The middle cerebral artery occlusion (MCAO) model is a widely used in vivo model to mimic ischemic stroke. The following table compares the neuroprotective effects of Retigabine and other agents in reducing infarct volume in this model.
| Compound | Animal Model | Dosage/Administration | Infarct Volume Reduction | Reference |
| Retigabine | Rat MCAO model | Not specified | Significantly reduced cerebral infarction volume at 48h and 96h post-ischemia-reperfusion.[2] | [2] |
| CNS 1102 (NMDA Antagonist) | Rat permanent MCAO model | Administered 15 minutes post-occlusion | 66% reduction in total infarct volume.[3] | [3] |
| Azelnidipine (Calcium Channel Blocker) | Rat transient MCAO model | 1 mg/kg for 2 weeks prior to MCAO | Significant reduction in infarct volume, more marked than amlodipine. | |
| Amlodipine (Calcium Channel Blocker) | Rat transient MCAO model | 1 mg/kg for 2 weeks prior to MCAO | Significant reduction in infarct volume. | |
| NNC 55-0396 (T-type Calcium Channel Blocker) | Mouse MCAO/R model | Administered i.c.v. before occlusion | Greatly reduced brain infarct. |
Mechanism of Action and Signaling Pathways
Retigabine's primary neuroprotective mechanism is the activation of KCNQ2/3 potassium channels, leading to membrane hyperpolarization and reduced neuronal excitability. This action helps to counteract the excessive depolarization seen in various neuronal injuries.
References
- 1. Retigabine and flupirtine exert neuroprotective actions in organotypic hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The new anticonvulsant retigabine favors voltage-dependent opening of the Kv7.2 (KCNQ2) channel by binding to its activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effect of nimodipine against ischemic neuronal damage in rat hippocampus without changing postischemic cerebral blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Retigabine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of Retigabine (B32265) Dihydrochloride (B599025), a first-in-class antiepileptic drug (AED). The information presented is supported by experimental data to aid researchers and professionals in drug development in their understanding and evaluation of this compound.
Retigabine (also known as Ezogabine) reduces neuronal excitability primarily by enhancing the activity of KCNQ (Kv7) potassium channels.[1][2] This unique mechanism of action distinguishes it from many other AEDs.[1][2] This guide will delve into its performance in both laboratory settings and living organisms, presenting quantitative data, detailed experimental protocols, and visual representations of its pharmacological activity.
In Vitro Efficacy: Targeting Neuronal Excitability at the Cellular Level
The in vitro efficacy of Retigabine has been demonstrated through its direct action on ion channels and neuronal preparations. These studies are crucial for elucidating its mechanism of action and providing a foundation for its in vivo applications.
Modulation of KCNQ Potassium Channels
Retigabine's primary mechanism of action is as a positive allosteric modulator of KCNQ2-5 (Kv7.2-7.5) potassium channels.[3] It stabilizes the open conformation of these channels, leading to a hyperpolarizing shift in the membrane potential and a reduction in neuronal firing.[3][4]
Key Experimental Data:
| Cell Type | Channel Expressed | Key Finding | EC50 / IC50 | Reference |
| CHO Cells | KCNQ2/Q3 | Leftward shift in voltage dependence of channel activation | 1.6 ± 0.3 μM | [5] |
| CHO Cells | KCNQ2/Q3 | Induced a potassium current and hyperpolarized cells | - | [5][6] |
| Xenopus Oocytes | KCNQ2/3 | Concentration-dependent hyperpolarization | IC50 = 5.2 μM | [7] |
| PC12 Cells | M-like currents | Enhanced a linopirdine-sensitive current | - | [5][8] |
Experimental Protocol: Whole-Cell Patch Clamp on CHO Cells Expressing KCNQ2/3
This protocol is a standard method to assess the effect of a compound on specific ion channels expressed in a cell line.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells are stably transfected with DNA encoding the human KCNQ2 and KCNQ3 subunits. Cells are cultured in standard growth medium until they reach optimal confluency for electrophysiological recording.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Solutions: The intracellular pipette solution contains a potassium-based solution to mimic the intracellular environment. The extracellular solution is a physiological saline solution.
-
Voltage Protocol: To study the voltage-dependence of channel activation, cells are held at a hyperpolarized potential (e.g., -80 mV) and then stepped to a series of depolarizing potentials (e.g., from -100 mV to +40 mV in 10 mV increments).
-
Drug Application: Retigabine Dihydrochloride is dissolved in the extracellular solution and perfused onto the cells at various concentrations.
-
Data Analysis: The current responses at each voltage step are measured before and after drug application. The voltage at which half-maximal activation occurs (V50) is calculated to determine the shift in voltage dependence. The concentration-response curve is plotted to determine the EC50 value.[5][8]
Effects on GABAergic Transmission
In addition to its primary action on KCNQ channels, Retigabine has been shown to modulate GABA-A receptors, particularly at higher concentrations.[6][9] This contributes to its broad anticonvulsant activity.
Key Experimental Data:
| Preparation | Key Finding | Concentration | Reference |
| Cultured Cortical Neurons | Potentiated GABA-A receptor-mediated IPSCs | - | [10] |
| Hippocampal Neurons | Enhanced bicuculline-sensitive tonic currents | 10 μM | [9] |
| Recombinant GABA-A Receptors | Subtype selective modulator, preferring extrasynaptic δ-containing receptors | 10 μM | [9] |
In Vivo Efficacy: Performance in Animal Models and Clinical Trials
The in vivo efficacy of this compound has been extensively evaluated in various animal models of epilepsy and subsequently confirmed in clinical trials in patients with partial-onset seizures.
Preclinical Animal Models
Retigabine has demonstrated a broad spectrum of anticonvulsant activity in a variety of animal models, including those resistant to other AEDs.[1][2]
Key Experimental Data:
| Animal Model | Seizure Type | Key Finding | Effective Dose | Reference |
| DBA/2 Mice | Audiogenic Seizures | Dose-dependently antagonized seizures | 0.5-20 mg/kg i.p. | [11] |
| Rats | Maximal Electroshock (MES) | Inhibited acute seizures | - | [12] |
| Rats | Pentylenetetrazole (PTZ) | Inhibited acute seizures | - | [12] |
| Amygdala Kindled Rats | Kindled Seizures | Decreased behavioral and electrographic seizures | - | [2] |
| L5-Ligated Rats | Neuropathic Pain | Elevated pain threshold | 10 mg/kg p.o. | [13] |
| Kainic Acid-Induced Seizures in Mice | Drug-Induced Seizures | Attenuated seizure activities | 5 and 15 mg/kg | [14] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Model in Rats
The MES test is a widely used preclinical screen for identifying compounds with activity against generalized tonic-clonic seizures.
-
Animals: Adult male rats (e.g., Wistar or Sprague-Dawley) are used.
-
Drug Administration: this compound or a vehicle control is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Induction of Seizures: At a predetermined time after drug administration (to allow for drug absorption and distribution), a brief electrical stimulus is delivered through corneal or ear-clip electrodes. The stimulus intensity is suprathreshold to induce a tonic hindlimb extension in control animals.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension. The absence of this response is considered protection.
-
Data Analysis: The percentage of animals protected at each dose is calculated, and the median effective dose (ED50) is determined.[2][12]
Clinical Trials in Humans
Clinical trials have confirmed the efficacy of Retigabine as an adjunctive therapy for adults with drug-resistant partial-onset seizures.[15][16][17][18][19]
Key Efficacy Data from Pivotal Trials:
| Study | Dose | Median Reduction in Seizure Frequency | Responder Rate (≥50% reduction) | Reference |
| RESTORE 1 | 1200 mg/day | 53.2% vs 19.0% (placebo) | 53.6% vs 18.9% (placebo) | [17] |
| RESTORE 2 | 600 mg/day | 33.2% vs 16.1% (placebo) | 35.6% vs 17.0% (placebo) | [17] |
| RESTORE 2 | 900 mg/day | 44.2% vs 16.1% (placebo) | 43.8% vs 17.0% (placebo) | [17] |
| Integrated Analysis | 600 mg/day | 26% vs 14% (placebo) | 35% vs 21% (placebo) | [19] |
| Integrated Analysis | 900 mg/day | 37% vs 14% (placebo) | 45% vs 21% (placebo) | [19] |
| Integrated Analysis | 1200 mg/day | 39% vs 15% (placebo) | 50% vs 24% (placebo) | [19] |
Comparison with Other Antiepileptic Drugs
Retigabine's unique mechanism of action offers a different therapeutic approach compared to many other AEDs.
| Drug | Primary Mechanism of Action | Reference |
| Retigabine | KCNQ (Kv7) potassium channel opener | [1][2] |
| Carbamazepine (B1668303) | Sodium channel blocker | [20] |
| Valproate | Multiple mechanisms including sodium channel blockade and enhancement of GABAergic transmission | [20] |
| Lamotrigine | Sodium channel blocker | [20] |
| Topiramate | Multiple mechanisms including sodium channel blockade and enhancement of GABAergic transmission | [20] |
Pharmacokinetic studies have shown that Retigabine has a low potential for drug-drug interactions with many other AEDs, although some interactions have been noted.[21] For instance, carbamazepine and phenytoin (B1677684) can increase the clearance of Retigabine.[21][22]
Conclusion
This compound has demonstrated robust efficacy both in vitro and in vivo. Its primary mechanism as a KCNQ channel opener, supplemented by effects on GABAergic transmission, provides a strong rationale for its anticonvulsant activity. Preclinical studies have shown its effectiveness in a wide array of seizure models, and this has been translated into significant reductions in seizure frequency in clinical trials for patients with partial-onset epilepsy. The data presented in this guide offers a comprehensive overview for researchers and drug development professionals to objectively assess the performance of this compound.
References
- 1. The spectrum of anticonvulsant efficacy of retigabine (ezogabine) in animal models: implications for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 150812-13-8 | Potassium Channel | MOLNOVA [molnova.com]
- 6. apexbt.com [apexbt.com]
- 7. Modulation of KCNQ2/3 potassium channels by the novel anticonvulsant retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.psu.edu [pure.psu.edu]
- 9. The anticonvulsant retigabine is a subtype selective modulator of GABA A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect-of-Retigabine-on-Synaptic-Transmission-Between-Pairs-of-Cultured-Cortical-Neurons [aesnet.org]
- 11. Influence of retigabine on the anticonvulsant activity of some antiepileptic drugs against audiogenic seizures in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiepileptogenic and antiictogenic effects of retigabine under conditions of rapid kindling: an ontogenic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The anti-hyperalgesic activity of retigabine is mediated by KCNQ potassium channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Retigabine, a Kv7.2/Kv7.3-Channel Opener, Attenuates Drug-Induced Seizures in Knock-In Mice Harboring Kcnq2 Mutations | PLOS One [journals.plos.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Efficacy-of-Retigabine-as-Adjunctive-Therapy-in-Two-Randomized-Trials-in-Adults-with-Drug-Resistant-Partial-Onset-Seizures--Completers-Population-Analysis [aesnet.org]
- 18. Retigabine (Adjunctive Therapy) Efficacy and Safety Study for Partial Onset Refractory Seizures in Epilepsy | Clinical Research Trial Listing [centerwatch.com]
- 19. Retigabine as adjunctive therapy in adults with partial-onset seizures: integrated analysis of three pivotal controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The interaction potential of retigabine (ezogabine) with other antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A novel design for a dose finding, safety, and drug interaction study of an antiepileptic drug (retigabine) in early clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the GABAergic Effects of Retigabine and Diazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of retigabine (B32265) and the classical benzodiazepine (B76468), diazepam, on γ-aminobutyric acid (GABA)ergic transmission. The information presented herein is supported by experimental data to assist researchers in understanding the distinct mechanisms and functional consequences of these two modulators of inhibitory neurotransmission.
Overview of Retigabine and Diazepam
Retigabine (Ezogabine) is an anticonvulsant that possesses a dual mechanism of action. It is primarily known as a positive allosteric modulator of KCNQ2-5 (Kv7.2-7.5) potassium channels, which leads to hyperpolarization of the neuronal membrane and a reduction in excitability.[1] However, at clinically relevant concentrations, retigabine also enhances GABAergic transmission, contributing to its overall anticonvulsant effect.[2][3]
Diazepam , a member of the benzodiazepine class, is a widely prescribed anxiolytic, anticonvulsant, sedative, and muscle relaxant. Its pharmacological effects are mediated by the positive allosteric modulation of GABAA receptors.[4][5]
Mechanism of Action on GABAergic Transmission
The primary distinction between retigabine and diazepam lies in their interaction with the GABAA receptor and the resulting functional consequences.
Retigabine has been shown to be a subtype-selective modulator of GABAA receptors, with a preference for those containing the δ (delta) subunit.[6][7] These receptors are typically located extrasynaptically and are responsible for mediating tonic inhibition, a persistent level of inhibitory tone that regulates neuronal excitability. Retigabine enhances the currents mediated by these extrasynaptic δ-containing GABAA receptors.[6] There is also evidence that retigabine acts in synergy with GABA to enhance its binding to the GABAA receptor complex.[3]
Diazepam , in contrast, binds to the benzodiazepine site on GABAA receptors, which is located at the interface of the α (alpha) and γ (gamma) subunits.[8] This binding increases the frequency of channel opening in the presence of GABA, thereby potentiating phasic inhibition, which is characterized by transient, high-amplitude inhibitory postsynaptic currents (IPSCs) at the synapse.[4][9] Diazepam is considered a non-selective benzodiazepine as it binds with similar affinity to GABAA receptors containing α1, α2, α3, and α5 subunits in combination with a γ subunit.[8][10]
Signaling Pathway Diagrams
Quantitative Comparison of Effects
The following tables summarize the quantitative data on the effects of retigabine and diazepam on GABAergic transmission. It is important to note that experimental conditions may vary between studies.
Table 1: GABAA Receptor Subtype Selectivity and Potentiation
| Compound | GABAA Receptor Subtype | Concentration | Effect on GABA-evoked Current | Reference |
| Retigabine | α1β2δ | 10 µM | Potentiation (125.9 ± 9.0% of control) | [7] |
| α4β3δ | 10 µM | Potentiation (119.5 ± 8.0% of control) | [7] | |
| α1β2γ2S, α4β3γ2S, α5β3γ2S, α6β2γ2S | 10 µM | No significant effect | [6] | |
| Diazepam | α1β3 | ~0.04 µM (EC50) | Max potentiation of ~40-51% | [11] |
| α1β2γ2S, α2β2γ2S, α3β2γ2S, α5β2γ2S | Various | Potentiation | [12] |
Table 2: Effects on Inhibitory Postsynaptic Currents (IPSCs) and Tonic Currents
| Compound | Parameter | Effect | Reference |
| Retigabine | IPSC Peak Amplitude | Significantly enhanced | [2] |
| IPSC Decay Time | Significantly enhanced | [2] | |
| Tonic Current | Enhanced bicuculline-sensitive tonic currents | [6] | |
| Diazepam | IPSC Peak Amplitude | Potentiated | [4] |
| IPSC Decay Time | Prolonged | [4] | |
| Tonic Current | No direct potentiation of δ-subunit mediated tonic current |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of GABA-Evoked Currents
This protocol is a generalized procedure for recording GABA-evoked currents from cultured neurons or heterologous expression systems to assess the modulatory effects of compounds like retigabine and diazepam.
I. Cell Preparation:
-
Culture primary neurons or transfected HEK293 cells expressing specific GABAA receptor subunits on glass coverslips.
-
Use cells for recording 24-48 hours after plating or transfection.
II. Solutions:
-
External Solution (aCSF): (in mM) 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2.
-
Internal Solution: (in mM) 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP. Adjust pH to 7.3 with CsOH. The high chloride concentration allows for the recording of inward GABA-activated currents at a holding potential of -60 mV.
III. Recording Procedure:
-
Place a coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
Approach a target cell with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal.
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Establish a stable baseline recording.
-
Apply GABA at a sub-maximal concentration (e.g., EC10-EC20) to elicit a baseline current.
-
Co-apply the test compound (retigabine or diazepam) with GABA to measure the potentiation of the GABA-evoked current.
-
Wash out the compound and GABA to allow the current to return to baseline.
Experimental Workflow Diagram
Summary of Comparison
| Feature | Retigabine | Diazepam |
| Primary Target | KCNQ2-5 Channels | GABAA Receptors |
| GABAA Receptor Subunit Selectivity | Prefers δ-containing receptors | Binds to α(1,2,3,5)/γ interface |
| Primary GABAergic Effect | Enhances tonic inhibition | Potentiates phasic inhibition |
| Mechanism on GABAA Receptor | Potentiates current, synergistic with GABA | Increases frequency of channel opening |
| Clinical Use | Anticonvulsant | Anxiolytic, Anticonvulsant, Sedative |
Conclusion
Retigabine and diazepam both enhance GABAergic transmission but through distinct mechanisms and with different functional consequences. Retigabine's unique profile as a KCNQ channel opener and a selective modulator of extrasynaptic, δ-containing GABAA receptors makes it a valuable tool for studying the role of tonic inhibition in neuronal excitability and disease. In contrast, diazepam's broad potentiation of synaptic, γ-containing GABAA receptors underlies its powerful and diverse clinical effects. Understanding these differences is crucial for the rational design and development of novel therapeutics targeting the GABAergic system.
References
- 1. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the anticonvulsant retigabine on cultured cortical neurons: changes in electroresponsive properties and synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzodiazepine involvement in LTP of the GABA-ergic IPSC in rat hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diazepam action on gamma-aminobutyric acid-activated chloride currents in internally perfused frog sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anticonvulsant retigabine is a subtype selective modulator of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anticonvulsant retigabine is a subtype selective modulator of GABA A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Retigabine and Its Structural Analogs as Kv7 Channel Modulators
For Researchers, Scientists, and Drug Development Professionals
Retigabine (B32265) (also known as Ezogabine) was a first-in-class antiepileptic drug, notable for its unique mechanism of action as a positive allosteric modulator of neuronal Kv7 (KCNQ) potassium channels.[1][2] By activating these channels, Retigabine increases the M-current, a subthreshold potassium current that stabilizes the neuronal membrane potential and reduces excitability, thereby exerting an anticonvulsant effect.[1][3] Despite its efficacy, Retigabine's clinical use was discontinued (B1498344) due to side effects, including tissue discoloration.[2][4] This has spurred the development of numerous structural analogs with the aim of improving potency, selectivity, and safety profiles. This guide provides a comparative overview of Retigabine and its key analogs, supported by experimental data.
Comparative Efficacy, Potency, and Pharmacokinetics
The development of Retigabine analogs has focused on modifying its core structure to enhance desirable pharmacological properties. Key analogs include Flupirtine, SF-0034, P-retigabine, HN37 (Pynegabine), RL-81, and the more recent Compound 60.[5][6][7] Modifications have targeted improved metabolic stability, increased brain penetration, and enhanced potency at Kv7 channels.[5][8]
| Compound | Target | Potency (EC50) | Efficacy | Brain/Plasma Ratio | Elimination Half-life | Key Features |
| Retigabine | Kv7.2-7.5 | ~1-10 µM (Kv7.2/7.3) | - | 0.16 | 6-8 hours | First-in-class Kv7 opener, discontinued due to side effects.[2][4][9][10] |
| Flupirtine | Kv7.2/7.3 | Similar to Retigabine | - | - | - | Structurally similar to Retigabine with analgesic properties; withdrawn due to hepatotoxicity.[4][11] |
| SF-0034 | Kv7.2/7.3 | ~5-fold more potent than Retigabine | - | - | - | Fluorinated analog with improved metabolic stability.[5][8] |
| P-retigabine | Kv7.2/7.3 | Similar to Retigabine | - | 2.30 | - | Propargylated analog with significantly improved brain distribution.[5][9] |
| HN37 (Pynegabine) | KCNQ2, KCNQ2/3 | 55-fold (KCNQ2) & 125-fold (KCNQ2/3) more potent than Retigabine | - | ~10-fold higher than Retigabine | - | Methyl-substituted analog with enhanced potency and brain exposure.[7] |
| RL-81 | Kv7.2/7.3 | >15-fold more potent than Retigabine | - | - | - | Analog with a CF3 group, showing significantly increased potency.[6] |
| Compound 60 | Kv7.2/7.3 | 0.06 ± 0.01 µM (Idrug/Icontrol) | Higher than Retigabine (Idrug/Icontrol = 2.1 ± 0.3) | Higher than Retigabine | Longer than Retigabine | Photochemically stable with enhanced potency, efficacy, and pharmacokinetic profile.[5][12] |
Experimental Protocols
The characterization of Retigabine and its analogs relies on a combination of in vitro and in vivo assays to determine their mechanism of action, potency, efficacy, and anticonvulsant activity.
Whole-Cell Patch-Clamp Electrophysiology
This "gold-standard" technique is used to directly measure the effect of compounds on ion channel activity in individual cells.
-
Cell Preparation: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are cultured and transiently or stably transfected with the cDNA encoding the specific Kv7 channel subunits (e.g., Kv7.2, Kv7.2/7.3).
-
Recording Setup: Cells are placed on the stage of an inverted microscope and continuously perfused with an external recording solution. A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution, is brought into contact with the cell membrane.
-
Whole-Cell Configuration: A gentle suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and molecular access to the cell's interior.
-
Voltage-Clamp Protocol: The membrane potential is held at a specific voltage (e.g., -80 mV). A series of voltage steps are then applied to elicit ion channel currents. To study Kv7 channel activators, a common protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is enhanced by the compounds.
-
Data Analysis: The recorded currents are amplified, filtered, and digitized. The effect of the compound is quantified by measuring the increase in current amplitude or the leftward shift in the voltage-dependence of channel activation (a negative shift in the half-maximal activation voltage, ΔV1/2). Dose-response curves are generated to calculate the EC50 value.
FluxOR™ Thallium Flux Assay
This is a high-throughput fluorescence-based assay used for screening and characterizing ion channel modulators.
-
Principle: The assay utilizes the permeability of potassium channels to thallium ions (Tl+). A proprietary fluorescent dye, FluxOR™, exhibits a significant increase in fluorescence upon binding to Tl+ that enters the cell through open potassium channels.
-
Cell Loading: Cells expressing the target Kv7 channels are incubated with the membrane-permeant AM ester form of the FluxOR™ dye.
-
Compound Incubation: The cells are then incubated with varying concentrations of the test compounds.
-
Stimulation and Detection: A stimulus buffer containing Tl+ is added to the cells. The opening of Kv7 channels allows Tl+ to flow into the cells, leading to an increase in fluorescence. The fluorescence intensity is measured using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence is proportional to the number of open Kv7 channels. The potency of the compounds is determined by plotting the fluorescence signal against the compound concentration and fitting the data to a dose-response curve to obtain the EC50 value.
In Vivo Anticonvulsant Models
Animal models are crucial for evaluating the in vivo efficacy of potential antiepileptic drugs.
-
Maximal Electroshock (MES) Seizure Test:
-
Animal Model: Typically conducted in mice.
-
Procedure: A brief electrical stimulus is delivered through corneal or auricular electrodes, inducing a tonic-clonic seizure characterized by a tonic hindlimb extension phase.
-
Drug Administration: Test compounds are administered (e.g., intraperitoneally or orally) at various doses prior to the electrical stimulus.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. The dose that protects 50% of the animals from this endpoint (ED50) is determined.
-
-
Pentylenetetrazol (PTZ) Seizure Model:
-
Animal Model: Commonly used in mice and rats.
-
Procedure: A sub-convulsive dose of pentylenetetrazol, a GABAA receptor antagonist, is administered (typically subcutaneously or intraperitoneally), which induces clonic seizures.
-
Drug Administration: Test compounds are administered prior to the PTZ injection.
-
Endpoint: The ability of the compound to prevent or delay the onset of clonic seizures is measured. The dose that protects 50% of the animals from seizures (ED50) is calculated.
-
Visualizing Mechanisms and Workflows
Signaling Pathway of Kv7 Channel Modulation
Caption: Mechanism of action of Retigabine and its analogs.
Experimental Workflow for Compound Evaluation
Caption: Workflow for the evaluation of novel Kv7 channel modulators.
References
- 1. Video: Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 2. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 5. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. P-retigabine: an N-propargyled retigabine with improved brain distribution and enhanced antiepileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical pharmacokinetics of retigabine/ezogabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 12. Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Retigabine Dihydrochloride: A Guide for Laboratory Professionals
The proper disposal of Retigabine Dihydrochloride is a critical procedure governed by stringent federal and state regulations to ensure personnel safety, prevent environmental contamination, and mitigate the risk of drug diversion. As a Schedule V controlled substance and an environmentally hazardous chemical, this compound requires a specific disposal pathway that differs significantly from non-hazardous laboratory waste.
This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound in a research environment.
Regulatory Framework
The disposal of this compound is primarily regulated by two federal agencies: the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).[1][2][3] Institutional and state-level regulations may also apply and are often more stringent than federal laws.[1]
| Regulatory Body | Governing Act/Regulation | Core Responsibility |
| Drug Enforcement Administration (DEA) | Controlled Substances Act (21 CFR Part 1317) | Oversees the disposal of controlled substances, requiring that they be rendered "non-retrievable" to prevent diversion.[4] |
| Environmental Protection Agency (EPA) | Resource Conservation and Recovery Act (RCRA) | Regulates the management and disposal of hazardous pharmaceutical waste to protect human health and the environment.[1][2][3] |
| State Regulations | Varies by State | May impose additional, often stricter, requirements on pharmaceutical and controlled substance waste disposal.[1] |
Hazard Profile of this compound
According to its Safety Data Sheets (SDS), this compound presents several hazards that must be considered during handling and disposal.
| Hazard Type | Description | Source |
| Human Health | Causes serious eye irritation.[5][6] May be harmful if inhaled, ingested, or absorbed through the skin, potentially causing respiratory and skin irritation.[5] | SDS |
| Environmental | Very toxic to aquatic life with long-lasting effects.[6] The product should not be allowed to enter drains or sewer systems.[6][7][8] | SDS |
| Fire & Reactivity | Highly flammable.[7][8] Burning produces carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[7][8] | SDS |
Step-by-Step Disposal Protocol for this compound
The required method for disposing of expired, unwanted, or damaged this compound with recoverable amounts is through a DEA-registered "reverse distributor".[9][10] Most research institutions manage this process through their Environmental Health & Safety (EH&S) department.
Prohibited Disposal Methods:
-
DO NOT dispose of it in regular, biohazard, or sharps containers if the substance is recoverable.[9]
-
DO NOT attempt to neutralize the chemical by crushing it and dissolving it in water or mixing it with other materials like cat litter.[9][11]
Procedure for Recoverable Quantities
This procedure applies to unused vials, expired dilutions, or broken containers with recoverable contents.
Step 1: Segregation and Labeling
-
Immediately segregate the this compound waste from active inventory to prevent accidental use.
-
Store the waste in a secure, closed container within your laboratory's locked controlled substance storage location (e.g., a safe or lock box).[9]
-
Clearly label the container with "WASTE," "EXPIRED - DO NOT USE," or a similar designation.[9]
Step 2: Contact Your Institution's EH&S Department
-
Contact your institution's Environmental Health & Safety (EH&S) or Hazardous Materials Management (HMM) department to schedule a pickup for controlled substance waste.[9][11]
-
They will facilitate the transfer to a licensed reverse distributor.
Step 3: Complete Required Documentation
-
Your EH&S department will provide the necessary forms, such as an inventory list for the reverse distributor and a chain of custody form.[9]
-
Fill out all paperwork accurately, detailing the drug name, quantity, and concentration.
-
Retain copies of all signed forms with your laboratory's controlled substance records for a minimum of two years, or as required by your institution and the DEA.[4]
Step 4: Prepare for Pickup
-
Have the labeled waste container and completed paperwork ready for the scheduled pickup by authorized EH&S or reverse distributor personnel.
-
The transfer of Schedule V substances typically requires an invoice for tracking purposes.[10]
Procedure for Non-Recoverable Quantities (Residual Waste)
This procedure applies only to residual, non-recoverable amounts of the substance remaining in a vial or syringe after use.
-
Definition: A non-recoverable amount is a quantity that cannot be drawn out with a syringe.[9]
-
Disposal: The empty container (e.g., vial, syringe) with only non-recoverable residue may be discarded in a biohazard sharps container.[9]
-
Documentation: The disposal of the container must be documented on the corresponding usage log, zeroing out the container's balance.[10] Two authorized personnel must witness and sign the log entry to verify the disposal.[9]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for this compound disposal.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. danielshealth.com [danielshealth.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. capotchem.cn [capotchem.cn]
- 8. capotchem.cn [capotchem.cn]
- 9. research-compliance.umich.edu [research-compliance.umich.edu]
- 10. unthsc.edu [unthsc.edu]
- 11. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
Personal protective equipment for handling Retigabine Dihydrochloride
Researchers, scientists, and drug development professionals require clear and immediate safety protocols when handling chemical compounds. This guide provides essential information for the safe handling of Retigabine Dihydrochloride, including personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate PPE is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment.
| Protection Type | Recommended Equipment | Details and Specifications |
| Respiratory Protection | NIOSH-approved respirator | For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1][2] Respirators and their components should be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1] |
| Eye Protection | Safety glasses with side-shields or goggles | Should be used to prevent eye contact.[3] Facilities should be equipped with an eyewash station.[3] |
| Hand Protection | Compatible chemical-resistant gloves | Gloves must be inspected for integrity before use.[1][2] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1][2] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1][2] |
| Body Protection | Laboratory coat | A lab coat should be worn to prevent skin contact.[3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is vital for safety and compliance. The following step-by-step guidance outlines the procedural workflow for working with this compound.
1. Preparation and Handling:
2. In Case of Accidental Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[1][2]
-
Skin Contact: Wash off with soap and plenty of water and consult a physician.[1][2]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[1][2]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][2]
3. Spill Management:
-
Wear appropriate personal protective equipment as outlined above.[1][2]
-
Sweep up the spilled material and place it in a suitable, closed container for disposal.[1][2]
4. Disposal:
-
Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1][2]
-
Contaminated packaging should be disposed of as unused product.[1][2]
-
Some sources suggest that the material can be burned in a chemical incinerator equipped with an afterburner and scrubber, but extra care should be taken during ignition as the material may be highly flammable.[2]
Workflow for Handling this compound
Caption: A logical workflow for handling this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
